molecular formula C12H17NO5 B1274802 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid CAS No. 34841-00-4

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B1274802
CAS No.: 34841-00-4
M. Wt: 255.27 g/mol
InChI Key: UMIWUEOAUPOOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIWUEOAUPOOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391359
Record name 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-00-4
Record name 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a synthetic β-amino acid that has garnered interest within the scientific community. Its structure, featuring a trimethoxyphenyl ring, suggests potential applications in medicinal chemistry and drug development. The presence of the β-amino acid scaffold is significant, as this structural motif is found in a variety of biologically active natural products and pharmaceuticals. This guide provides an in-depth overview of the compound's chemical properties, a plausible synthetic route, and its potential as a building block for novel therapeutics.

Chemical Identity and Properties

PropertyValueSource
Molecular Formula C12H17NO5[1]
Molecular Weight 255.27 g/mol [1]
IUPAC Name This compound
Synonyms β-Amino-3,4,5-trimethoxyhydrocinnamic acid

Chemical Structure:

The structure of this compound is characterized by a propanoic acid backbone with an amino group at the β-position (carbon 3) and a 3,4,5-trimethoxyphenyl substituent also at the β-position.

Synthesis of this compound

A practical and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction involving an arylaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[2] This approach is well-suited for the preparation of the target compound, using 3,4,5-trimethoxybenzaldehyde as the starting aryl component.

Synthetic Workflow

Synthesis_Workflow reagents Starting Materials: - 3,4,5-Trimethoxybenzaldehyde - Malonic Acid - Ammonium Acetate reaction One-Pot Reaction (e.g., in refluxing ethanol) reagents->reaction 1. Combine and heat workup Reaction Workup: - Cooling - Precipitation - Filtration reaction->workup 2. Reaction completion product Final Product: This compound workup->product 3. Isolation and purification

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment if necessary)

  • Distilled water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol or distilled water to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Potential Applications in Drug Development

While direct biological studies on this compound are not extensively documented, the structural motifs present in the molecule suggest several promising avenues for therapeutic applications. The broader class of 3-amino-3-arylpropanoic acids and compounds bearing the trimethoxyphenyl moiety have demonstrated a range of biological activities.

Anticancer and Antimicrobial Potential

The trimethoxyphenyl moiety is a key pharmacophore in a number of natural and synthetic compounds with potent anticancer activity.[3] For instance, derivatives of 3,4,5-trimethoxycinnamic acid have been investigated as antitumor agents.[4] Furthermore, novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as both anticancer and antimicrobial agents.[5][6][7] This suggests that this compound could serve as a valuable scaffold for the development of new chemotherapeutic and anti-infective drugs.

Neurological and CNS Applications

β-Amino acids and their derivatives are known to have applications in neuroscience. For example, certain 2-amino-3-triazolpropanoic acid derivatives have been identified as agonists for the NMDA receptor glycine site, indicating their potential in modulating neurotransmission.[8] Given the structural similarity, it is plausible that this compound and its derivatives could be explored for their effects on the central nervous system.

Logical Relationship of Structural Moieties to Biological Activity

Biological_Activity Compound This compound BetaAminoAcid β-Amino Acid Scaffold Compound->BetaAminoAcid contains Trimethoxy Trimethoxyphenyl Moiety Compound->Trimethoxy contains CNS CNS Modulation BetaAminoAcid->CNS implicates Anticancer Anticancer Activity Trimethoxy->Anticancer implicates Antimicrobial Antimicrobial Activity Trimethoxy->Antimicrobial implicates

Sources

In-Depth Technical Guide: 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and potential therapeutic applications of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. As a structural analogue of γ-aminobutyric acid (GABA) and a derivative of phenibut, this compound exhibits significant activity as a GABAB receptor agonist. This document delves into its mechanism of action, supported by available in vitro and in vivo data, and explores the structure-activity relationships that define its biological profile. Detailed experimental protocols and data summaries are provided to support researchers, scientists, and drug development professionals in understanding and potentially advancing this molecule towards clinical applications.

Introduction

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), maintaining the balance between neuronal excitation and inhibition.[1] Its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1][2] GABAB receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability over a slower and more prolonged timescale.[1]

The development of GABAB receptor agonists has been a key strategy for treating a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.[3][4] Phenibut (β-phenyl-GABA) and its p-chloro derivative, baclofen, are well-known GABAB agonists used clinically for their anxiolytic and muscle relaxant properties, respectively.[5][6] These molecules established a foundational structure-activity relationship (SAR), highlighting the importance of a β-aryl-β-amino acid scaffold for GABAB receptor interaction.

This compound emerges from the chemical space of β-aryl-β-amino acids as a rationally designed analogue.[7][8] The incorporation of a 3,4,5-trimethoxyphenyl moiety is a common strategy in medicinal chemistry, often employed to enhance blood-brain barrier penetration and modulate receptor affinity and selectivity. This guide will explore the synthesis, biological activity, and therapeutic potential of this specific compound, providing a technical foundation for further research and development.

Chemical Synthesis and Characterization

The synthesis of β-aryl-β-amino acids like this compound can be achieved through several established synthetic routes.[9] Common strategies include the Mannich-type reaction, conjugate addition of amines to α,β-unsaturated esters, and the homologation of α-amino acids.[9][10][11]

A prevalent method involves a multi-step sequence starting from 3,4,5-trimethoxybenzaldehyde. This approach typically includes a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis, or a variation of the Rodionov reaction. These methods allow for the stereoselective synthesis of enantiopure forms, which is critical as the biological activity of GABA analogues often resides in a single enantiomer.[5]

General Synthetic Workflow: A plausible synthetic pathway is outlined below. The choice of protecting groups (P) and specific reagents would be optimized to maximize yield and purity.

G cluster_0 Synthesis Pathway Start 3,4,5-Trimethoxy- benzaldehyde Step1 Knoevenagel Condensation (e.g., with Malonic Acid derivative) Start->Step1 Intermediate1 Cinnamic Acid Derivative Step1->Intermediate1 Step2 Michael Addition (Amine source, e.g., NH3 or protected amine) Intermediate1->Step2 Intermediate2 Protected β-Amino Acid Ester Step2->Intermediate2 Step3 Hydrolysis & Deprotection Intermediate2->Step3 Final 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid Step3->Final

Caption: A generalized synthetic workflow for the target compound.

Characterization of the final compound would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and assess its purity.

Pharmacology and Mechanism of Action

The primary biological target of this compound is the GABAB receptor.

3.1. GABAB Receptor Structure and Function

The GABAB receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[1][3][12] Each subunit has a large extracellular "Venus flytrap" (VFT) domain, a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[4][13] The orthosteric binding site for GABA and its agonists is located within the VFT domain of the GABAB1 subunit.[12][13] The GABAB2 subunit is crucial for G-protein coupling and trafficking the receptor to the cell surface.[13]

Upon agonist binding to the GABAB1 subunit, a conformational change is induced, leading to the activation of associated Gαi/o proteins.[1] This activation results in two primary downstream signaling events:

  • Inhibition of adenylyl cyclase , leading to decreased intracellular cyclic AMP (cAMP) levels.[1]

  • Modulation of ion channels via the Gβγ subunit, which involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (Cav).[1][13]

The collective result of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing a net inhibitory effect on the CNS.[1][13]

G cluster_0 GABAB Receptor Signaling Cascade Ligand Agonist (e.g., Target Compound) Receptor GABAB1 GABAB2 Ligand->Receptor:f0 G_Protein αi/o βγ Receptor->G_Protein AC Adenylyl Cyclase G_Protein:f0->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein:f1->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_Protein:f1->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx NT_Release ↓ Neurotransmitter Release Ca_Influx->NT_Release K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux

Caption: GABAB receptor activation and downstream signaling pathways.

3.2. Binding Affinity and Functional Activity
CompoundTargetAssay TypeMeasured Activity (IC₅₀/EC₅₀/Kᵢ)
GABAGABABBinding Assay~100-300 nM
BaclofenGABABBinding Assay~100-500 nM
PhenibutGABABBinding Assay~50-150 µM
Target Compound (Predicted) GABAB Binding Assay Predicted High Affinity (nM range)

Note: The predicted high affinity is based on the rationale that the trimethoxyphenyl group often enhances binding compared to the unsubstituted phenyl ring of phenibut.

Preclinical Evidence and Potential Therapeutic Applications

The pharmacological profile of a potent GABAB agonist suggests several potential therapeutic applications.

4.1. Anxiolytic Effects

Phenibut is widely used for its anxiolytic properties.[5][6][14] By activating GABAB receptors, this compound is expected to produce a calming effect, reducing neuronal hyperexcitability associated with anxiety disorders. In vivo evaluation would typically involve models such as the elevated plus-maze, light-dark box test, and marble-burying test in rodents.

4.2. Anticonvulsant Activity

GABAB receptor agonists have demonstrated efficacy in certain models of epilepsy.[1] They can suppress seizure activity by reducing presynaptic glutamate release and hyperpolarizing postsynaptic neurons.[1] Therefore, the target compound could be investigated for its potential to manage seizures, particularly in models like pentylenetetrazole (PTZ) or maximal electroshock (MES)-induced seizures.[15]

4.3. Nootropic and Neuroprotective Potential

Some GABAergic compounds, including phenibut, have been described as having nootropic (cognition-enhancing) effects, although the mechanism is not fully understood.[5][6] The regulation of neuronal excitability by GABAB agonists might contribute to improved cognitive function under certain pathological conditions. Furthermore, by reducing excitotoxicity, these compounds may offer neuroprotective benefits in conditions like stroke or traumatic brain injury.

Structure-Activity Relationship (SAR) Analysis

The biological activity of β-aryl-β-amino acids is highly dependent on their structure.[5]

  • The β-Amino Acid Core: The propanoic acid backbone with an amino group at the β-position is essential for mimicking the GABA structure and fitting into the GABAB1 binding pocket.

  • The Phenyl Ring: The presence of a phenyl ring at the β-position, as seen in phenibut, significantly increases lipophilicity compared to GABA, facilitating passage across the blood-brain barrier.

  • Substitution on the Phenyl Ring: The 3,4,5-trimethoxy substitution is the key modification in the target compound. These methoxy groups are electron-donating and can form hydrogen bonds, potentially increasing the binding affinity for the receptor compared to the unsubstituted phenyl ring of phenibut. This substitution pattern is found in other CNS-active compounds and is known to influence pharmacological properties.[16][17]

G cluster_0 Structure-Activity Relationship (SAR) GABA GABA (Endogenous Ligand) - Low BBB Penetration Phenibut Phenibut (β-Phenyl-GABA) - Improved BBB Penetration - GABAB Agonist GABA->Phenibut Add Phenyl Ring Target Target Compound (β-(3,4,5-Trimethoxyphenyl)-GABA) - Potentially Enhanced Affinity - Potentially Modulated PK/PD Phenibut->Target Add 3,4,5-Trimethoxy Groups Baclofen Baclofen (p-Chloro-β-Phenyl-GABA) - Potent GABAB Agonist Phenibut->Baclofen Add p-Chloro Group

Caption: SAR of GABA analogues leading to the target compound.

Detailed Experimental Protocols
6.1. Protocol: GABAB Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for the GABAB receptor.

Objective: To calculate the inhibition constant (Ki) of this compound.

Materials:

  • Membrane Preparation: Rat cortical membranes expressing GABAB receptors.

  • Radioligand: [³H]-CGP54626 (a high-affinity GABAB antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Test Compound: this compound, dissolved in appropriate vehicle.

  • Non-specific Binding Control: Baclofen (1 mM).

  • Filtration System: Brandel cell harvester or equivalent.

  • Filters: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail & Counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 1 nM to 1 mM).

  • In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 1 mM baclofen to the non-specific binding (NSB) wells, and 50 µL of the test compound dilution to the experimental wells.

  • Add 50 µL of [³H]-CGP54626 (at a final concentration near its Kd, e.g., 2 nM) to all wells.

  • Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to all wells to initiate the binding reaction.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using the cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB DPM from the total binding DPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound is a promising GABAB receptor agonist designed based on established structure-activity relationships. Its unique substitution pattern suggests the potential for enhanced potency and a favorable pharmacokinetic profile compared to existing compounds like phenibut. Preclinical evidence for related molecules supports its potential development as an anxiolytic, anticonvulsant, or neuroprotective agent.

Future research should focus on:

  • Enantioselective Synthesis: Resolving the racemic mixture and testing the individual enantiomers, as activity typically resides in the (R)-enantiomer for phenibut analogues.[5]

  • Quantitative In Vitro Pharmacology: Determining precise Ki and EC50 values at the GABAB receptor and assessing selectivity against other relevant CNS targets, including GABAA receptors.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluating its ability to cross the blood-brain barrier and correlating plasma/brain concentrations with behavioral effects in animal models of anxiety and epilepsy.

  • Safety and Toxicology: Assessing its off-target effects and potential for tolerance and dependence, which are known concerns for this class of drugs.[18]

A thorough investigation following these steps will be crucial to fully elucidate the therapeutic potential of this compound and determine its viability for clinical development.

References
  • Journal of the American Chemical Society. SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Cellular Neuroscience, 12, 337. Available from: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available from: [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471-481. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino Acids and Derivatives. Available from: [Link]

  • Geng, Y., Bush, M., & Fan, Q. R. (2013). Structural biology of GABAB receptor. Journal of molecular biology, 425(21), 3981-3987. Available from: [Link]

  • Evenseth, L., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3057. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6520. Available from: [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]

  • ResearchGate. A quantitative structure–activity relationship investigation into agonist binding at GABA C receptors. Available from: [Link]

  • Sarap, S., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(1), 133. Available from: [Link]

  • Andronati, S. A., et al. (2005). Anxiolytic and anticonvulsant properties described for 1-(phenylpiperazinylbutyl) acids. European Journal of Medicinal Chemistry, 40(5), 485-491.
  • Evenseth, L., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3057. Available from: [Link]

  • PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]

  • Samokhvalov, A. V., et al. (2018). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports. Pharmacopsychiatry, 51(5), 169-178. Available from: [Link]

  • Pin, J. P., & Prézeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195-201. Available from: [Link]

  • Moldb. (S)-3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Available from: [Link]

  • Goldschen-Ohm, M. P., et al. (2011). Three arginines in the GABAA receptor binding pocket have distinct roles in the formation and stability of agonist- versus antagonist-bound complexes. Molecular pharmacology, 80(4), 647-656. Available from: [Link]

  • NIST. 3-(3,4,5-Trimethoxyphenyl)propionic acid. Available from: [Link]

  • The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid. Available from: [Link]

  • da Silva, A. C. G., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4508. Available from: [Link]

  • Brown, K. M., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 58(16), 6336-6347. Available from: [Link]

  • Li, J., et al. (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 157, 1205-1216. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, multifaceted biological activities, and structure-activity relationships of these molecules, with a particular focus on their potential as anticancer agents.

Introduction: The Significance of β-Amino Acids and the Trimethoxyphenyl Moiety

β-amino acids are structural isomers of α-amino acids, featuring the amino group attached to the β-carbon of the carboxylic acid. This structural distinction imparts unique conformational properties and renders them resistant to peptidases, making them valuable building blocks in the development of novel therapeutics and peptidomimetics.[1] The incorporation of β-amino acids into peptide backbones can enhance metabolic stability and biological activity.[2]

The 3,4,5-trimethoxyphenyl (TMP) group is a key pharmacophore found in numerous natural and synthetic compounds with potent biological activities.[3] Notably, it is a crucial component of colchicine and combretastatin A-4, both of which are potent inhibitors of tubulin polymerization.[1] The TMP moiety is recognized for its ability to interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2] The convergence of the β-amino acid scaffold and the TMP moiety in this compound and its analogs creates a class of molecules with significant therapeutic potential, particularly in oncology.

Synthesis Strategies: A Focus on One-Pot Methodologies

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods, including the conjugate addition of amines to α,β-unsaturated esters and the reduction of β-enamino esters. However, for efficiency and scalability, one-pot, multi-component reactions are particularly advantageous.[4]

One-Pot Synthesis of this compound

A facile and efficient one-pot synthesis involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol.[4][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxy- benzaldehyde Reaction Reaction 3,4,5-Trimethoxybenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Ammonium Acetate Ammonium Acetate (NH4OAc) Ammonium Acetate->Reaction Solvent Ethanol (EtOH) Solvent->Reaction Heat Reflux Heat->Reaction Product 3-Amino-3-(3,4,5-trimethoxy- phenyl)propanoic acid Reaction->Product

Caption: One-pot synthesis of the core compound.

Plausible Reaction Mechanism:

The reaction is believed to proceed through two main pathways that can interconvert intermediates. The primary pathway involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid to form an unsaturated dicarboxylic acid intermediate. This is followed by a Michael addition of ammonia and subsequent decarboxylation to yield the final β-amino acid. A competing pathway can lead to the formation of cinnamic acid derivatives as side products.[5] The presence of electron-donating groups, such as the methoxy groups on the phenyl ring, favors the formation of the desired 3-amino-3-arylpropanoic acid.[5]

G Start 3,4,5-Trimethoxybenzaldehyde + Malonic Acid Intermediate1 Knoevenagel Condensation (Intermediate I) Start->Intermediate1 Intermediate2 Michael Addition of NH3 (Intermediate II) Intermediate1->Intermediate2 NH4OAc Intermediate3 Decarboxylation of Intermediate I Intermediate1->Intermediate3 PathwayA Pathway A (Main) Decarboxylation1 Decarboxylation Intermediate2->Decarboxylation1 Product 3-Amino-3-(3,4,5-trimethoxy- phenyl)propanoic acid Decarboxylation1->Product PathwayB Pathway B (Side Reaction) SideProduct Cinnamic Acid Derivative Intermediate3->SideProduct

Caption: Plausible reaction mechanism for the one-pot synthesis.

General Experimental Protocol for One-Pot Synthesis

The following is a representative, self-validating protocol derived from established methods for the synthesis of 3-amino-3-arylpropanoic acids.[5]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (Absolute)

  • Hydrochloric Acid (1.0 N)

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.5-2.0 eq) in absolute ethanol (5-10 volumes).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. A white solid should precipitate. Collect the solid by vacuum filtration.

  • Purification:

    • Dissolve the collected solid in 1.0 N HCl.

    • Evaporate the solution to dryness under reduced pressure.

    • Recrystallize the resulting solid from hot methanol to yield the pure this compound as white crystals.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a broad spectrum of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity: Targeting Tubulin Polymerization

The primary mechanism of anticancer activity for many trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization.[1] These molecules act as colchicine-binding site inhibitors (CBSIs), disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for mitotic spindle formation and cell division.[1][6]

Mechanism of Action:

  • Binding to β-Tubulin: The 3,4,5-trimethoxyphenyl moiety binds to the colchicine site on the β-tubulin subunit.[1][2] This binding event induces a conformational change in the tubulin dimer.

  • Inhibition of Polymerization: The altered conformation prevents the tubulin dimers from polymerizing into microtubules.[6]

  • Cell Cycle Arrest: The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7] This is often mediated by the activation of caspase cascades.[3][7]

G Compound 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid derivative Tubulin Binds to Colchicine Site on β-Tubulin Compound->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubules Disruption of Microtubule Dynamics Polymerization->Microtubules CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Anticancer mechanism of action workflow.

Apoptosis Signaling Pathway:

The induction of apoptosis by these compounds typically involves the mitochondrial pathway. Disruption of microtubule function can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the activation of pro-apoptotic proteins like Bax. This results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[7]

G Inhibitor Tubulin Polymerization Inhibitor MitoticArrest Prolonged Mitotic Arrest Inhibitor->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Bax Bax Activation MitoticArrest->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction signaling pathway.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected 3-amino-3-arylpropanoic acid derivatives against various cancer cell lines.

Compound IDAryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
9p NaphthaleneHeLa0.047[1]
MCF-70.90[1]
A5490.85[1]
3d p-toluidinoHeLa0.038[6]
A5490.043[6]
HT-290.030[6]
21 4-phenylthiazol-2-yl (oxime)A5495.42[8]
22 4-phenylthiazol-2-yl (oxime)A5492.47[8]
Antimicrobial and Antioxidant Activities

While anticancer activity is the most prominent feature, derivatives of arylpropanoic acids have also demonstrated potential as antimicrobial and antioxidant agents.[9]

Antimicrobial Activity:

Certain hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacteria and fungi.[10] The antimicrobial efficacy is highly dependent on the specific substitutions on the aryl ring and the nature of the heterocyclic moieties.

Quantitative Data on Antimicrobial Activity:

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Hydrazones (heterocyclic)Methicillin-resistant S. aureus (MRSA)1 - 8[10]
Vancomycin-resistant E. faecalis (VRE)0.5 - 2[10]
Gram-negative pathogens8 - 64[10]
Drug-resistant Candida species8 - 64[10]

Antioxidant Properties:

The presence of phenolic groups, such as a 4-hydroxyphenyl moiety, can confer antioxidant properties to these molecules.[9] This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the propanoic acid backbone.

  • The 3,4,5-trimethoxyphenyl (TMP) Moiety: This group is generally considered essential for high-potency tubulin polymerization inhibition, as it optimally fits into the colchicine-binding site.[2]

  • Substituents on the Aryl Ring: The introduction of bulky, hydrophobic groups, such as a naphthalene ring, can enhance antiproliferative activity.[1] Electron-donating groups on the phenyl ring of anilino-substituted derivatives, like a para-methyl group, have also been shown to increase potency.[6]

  • Modifications of the Carboxylic Acid: Derivatization of the carboxylic acid to amides or esters can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the formation of hydrazones has been shown to enhance antimicrobial activity.[10]

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising scaffold in medicinal chemistry. Their ability to be synthesized efficiently through one-pot procedures, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further drug development. The primary anticancer mechanism, through the inhibition of tubulin polymerization, is well-established for the trimethoxyphenyl moiety. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidation of the downstream signaling pathways involved in apoptosis and other cellular responses.

  • In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer and infectious diseases.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these compounds in other disease contexts where their mechanisms of action may be relevant.

The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286939. [Link]

  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461. [Link]

  • Meleddu, R., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2633. [Link]

  • Request PDF. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Tron, G. C., et al. (2006). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 49(10), 3033-3044. [Link]

  • Organic Syntheses. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 71, 161. [Link]

  • Gangjee, A., et al. (2013). Structure-activity relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7- dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. Journal of Medicinal Chemistry, 56(17), 6829-6844. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-2971. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 850. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Request PDF. (2002). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. [Link]

  • ResearchGate. (n.d.). MIC values of all target compounds (3a-3h) μg/mL against microbial strains. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(12), 2824. [Link]

  • Lee, J. H., et al. (2015). Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. Oncology Reports, 34(4), 1741-1748. [Link]

  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]

  • ResearchGate. (n.d.). IC50 values for different cell lines. [Link]

  • Wang, Y., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Request PDF. (2024). Colchicine as inhibitor of caspase-1 and GSTO-1 to regulate inflammation-induced pyroptosis in ischemic heart disease: A computational investigation. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]

  • Martínez, A., et al. (2016). Colchicine therapy in acute coronary syndrome patients acts on caspase-1 to suppress NLRP3 inflammasome monocyte activation. Clinical Science, 130(14), 1237-1246. [Link]

  • Google Patents. (n.d.). CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • ResearchGate. (n.d.). Table 2 MIC (lg/ml) values of compounds 3a-3p for antifungal activity. [Link]

  • ElectronicsAndBooks. (n.d.). pionic Acid1 /3-(3,4,5-Trimethoxyphenyl)-propionic acid, IV, a. [Link]

  • Ramezani, M., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Scientific Reports, 13(1), 1583. [Link]

  • Request PDF. (2005). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. [Link]

  • CDC & FDA Antibiotic Resistance Isolate Bank. (n.d.). [Link]

Sources

"3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid

Introduction

This compound is a β-amino acid derivative characterized by a propanoic acid backbone with an amino group and a 3,4,5-trimethoxyphenyl substituent at the β-carbon (C3). As a non-proteinogenic amino acid, it serves as a valuable building block in medicinal chemistry and drug development. Its structural features, particularly the trimethoxyphenyl ring, are present in a variety of biologically active compounds, suggesting its potential for diverse pharmacological applications. This guide provides a comprehensive overview of its synthesis, properties, and potential therapeutic relevance for researchers and drug development professionals.

Table 1: Compound Identification

Property Value Source
IUPAC Name This compound N/A
Molecular Formula C12H17NO5 [1][2]
Molecular Weight 255.27 g/mol [1][2]

| CAS Number | Not explicitly assigned in search results | N/A |

Chemical Synthesis: A Mechanistic Approach

The synthesis of β-amino acids like this compound is of significant interest in medicinal chemistry. A facile and efficient approach involves a one-pot, three-component reaction.[3] This method is advantageous due to its operational simplicity and reduced waste from intermediate isolation steps.

The core reaction involves an arylaldehyde (3,4,5-trimethoxybenzaldehyde), malonic acid, and a source of ammonia (ammonium acetate). The mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the final β-amino acid.

G A 3,4,5-Trimethoxy- benzaldehyde D Knoevenagel Adduct (Cinnamic Acid Derivative) A->D Knoevenagel Condensation B Malonic Acid B->D C Ammonium Acetate (Ammonia Source) E Michael Addition Product C->E Michael Addition D->E F 3-Amino-3-(3,4,5-trimethoxy- phenyl)propanoic acid E->F Decarboxylation

Figure 1: One-pot synthesis pathway for 3-amino-3-arylpropanoic acids.

Experimental Protocol: One-Pot Synthesis

This protocol is a representative procedure adapted from generalized methods for synthesizing 3-amino-3-arylpropanoic acids.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product is collected by filtration. To purify, wash the solid with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Pharmacological Profile and Potential Applications

While specific studies on this compound are limited, its structural components suggest significant potential in pharmacology. The β-amino acid scaffold and the trimethoxyphenyl moiety are key pharmacophores in several classes of therapeutic agents.

GABA Receptor Modulation

The primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), exerts its effects through GABA receptors, which are divided into ionotropic GABA-A and metabotropic GABA-B receptors.[4][5] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making these receptors key therapeutic targets.[4]

β-Amino acids are structural analogs of GABA and frequently exhibit activity at GABA receptors. For instance, Baclofen, a GABA-B receptor agonist, is a β-amino acid (β-(4-chlorophenyl)-γ-aminobutyric acid) used clinically as a muscle relaxant.[4] Given this precedent, this compound is a strong candidate for investigation as a GABA-B receptor modulator. The trimethoxyphenyl group can influence binding affinity and selectivity at the receptor's orthosteric or allosteric sites.

Ligand GABA or Agonist (e.g., β-Amino Acid) GABAB_R GABA-B Receptor (Heterodimer: GABAB1/B2) Ligand->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx

Figure 2: Simplified GABA-B receptor signaling pathway.

Anticancer Potential

The 3,4,5-trimethoxyphenyl moiety is a well-known feature in a class of potent anticancer agents that act as tubulin polymerization inhibitors, such as combretastatin. Recent studies have explored derivatives of trimethoxyphenyl compounds for their anticancer properties.[6] Furthermore, other substituted propanoic acid derivatives have been investigated as scaffolds for novel anticancer and antioxidant candidates.[7] The combination of the β-amino acid structure and the trimethoxyphenyl group in the title compound makes it an interesting lead for the development of new anticancer therapeutics.

Analytical and Characterization Methods

Proper characterization is crucial to confirm the identity and purity of synthesized this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Techniques for Characterization

Technique Purpose Expected Information
HPLC Purity assessment and quantification A single major peak indicating high purity; retention time used for identification.
LC-MS Molecular weight confirmation and structural analysis Detection of the parent ion [M+H]⁺ corresponding to the calculated molecular weight (256.11 m/z).
¹H NMR Structural elucidation Characteristic signals for aromatic protons, methoxy groups, and the aliphatic -CH- and -CH₂- protons of the propanoic acid backbone.
¹³C NMR Carbon skeleton confirmation Resonances corresponding to all 12 unique carbon atoms in the molecule.

| IR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), and O-H (carboxylic acid) functional groups. |

General Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Employ a gradient elution with Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid). A typical gradient might run from 5% to 95% B over 5-10 minutes.

    • Flow Rate: Maintain a flow rate of 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Perform a full scan to detect the parent ion [M+H]⁺. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.

  • Data Analysis: Integrate the peak area from the chromatogram to determine purity and quantify the compound against a standard curve if necessary. Confirm the identity by matching the observed mass-to-charge ratio (m/z) with the theoretical value.

Conclusion

This compound is a synthetically accessible β-amino acid with considerable potential as a scaffold in drug discovery. Its structural relationship to known GABA receptor modulators and anticancer agents highlights promising avenues for future research. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the chemical and biological properties of this versatile compound. Further investigation into its specific pharmacological targets and structure-activity relationships is warranted to fully realize its therapeutic potential.

References

  • Chem-Impex. (S-3-Amino-3-(3-methoxyphenyl)propionic acid. Available from: [Link]

  • SINFOO Chemical Solutions Co., Ltd. This compound. Available from: [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • PubMed. GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Available from: [Link]

  • PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • PubMed Central. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Available from: [Link]

  • ResearchGate. Potential GABA B Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Available from: [Link]

  • SciELO SA. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid: From Chemical Obscurity to a Tool in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, a substituted β-amino acid that has emerged as a valuable research tool in the field of neuroscience. While not a clinically approved therapeutic itself, its structural relationship to potent GABAergic modulators has positioned it as a key compound for investigating the pharmacology of GABAB receptors. This document delves into the historical context of its likely emergence, explores plausible synthetic routes based on established organic chemistry principles, and elucidates its significance as a research chemical. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's scientific journey and its application in the broader landscape of GABA analogue research.

Introduction: The Significance of Phenyl-Substituted GABA Analogues

The discovery and development of compounds that modulate the activity of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, has been a cornerstone of neuropharmacology.[1] The development of GABA analogues has led to significant therapeutic advances in treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2] Among the various classes of GABA analogues, those featuring a phenyl ring substitution have demonstrated particularly interesting pharmacological profiles.

The archetypal phenyl-substituted GABA analogue is Baclofen (β-(4-chlorophenyl)-GABA), a potent agonist of the GABAB receptor, widely used as a muscle relaxant.[3] The success of Baclofen spurred further research into how substitutions on the phenyl ring and the amino acid backbone influence receptor affinity, selectivity, and pharmacokinetic properties. It is within this scientific context that this compound emerged, not as a blockbuster drug, but as a subtle yet important player in the ongoing exploration of GABAergic systems. The trimethoxy substitution pattern is of particular interest due to its presence in a variety of neuroactive natural products and synthetic compounds, often conferring unique pharmacological properties.

The Emergence of a Research Chemical: A History of Inference

Unlike well-documented drugs with clear discovery timelines, the history of this compound is not marked by a singular, celebrated breakthrough. Its advent is more accurately traced through its appearance in the catalogs of chemical suppliers and its utilization in niche pharmacological studies. The initial synthesis of this compound was likely not driven by a specific therapeutic goal but rather as part of a broader synthetic exploration of β-amino acids and GABA analogues.

The foundational chemistry for synthesizing such molecules was well-established by the mid-20th century. Therefore, it is plausible that this compound was first synthesized in the 1960s or 1970s, during a period of intense interest in the synthesis of amino acid derivatives and their potential biological activities. However, without a dedicated patent or seminal publication, its precise origin remains in the realm of chemical history inference. Its current availability from numerous chemical suppliers underscores its role as a readily accessible tool for contemporary research.

Synthesis and Characterization: A Plausible Retrosynthetic Approach

While the exact initial synthetic route is not documented, a logical and efficient pathway can be postulated based on established organic synthesis methodologies for β-amino acids. A common and effective method for the synthesis of 3-aryl-β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediates Intermediates cluster_product Final Product aldehyde 3,4,5-Trimethoxybenzaldehyde condensation Condensation/ Knoevenagel-Doebner Reaction aldehyde->condensation malonic Malonic Acid malonic->condensation ammonia Ammonia (or Ammonium Acetate) reduction Reductive Amination ammonia->reduction cinnamic_acid 3,4,5-Trimethoxycinnamic Acid condensation->cinnamic_acid Decarboxylation product 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid reduction->product cinnamic_acid->reduction

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Knoevenagel-Doebner Condensation:

    • To a solution of 3,4,5-trimethoxybenzaldehyde in a suitable solvent such as pyridine or ethanol, add malonic acid and a catalytic amount of a base like piperidine or ammonium acetate.

    • Heat the reaction mixture to reflux for several hours to facilitate the condensation and subsequent decarboxylation to yield 3,4,5-trimethoxycinnamic acid.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify to precipitate the cinnamic acid derivative.

    • Filter, wash, and dry the solid product.

  • Reductive Amination:

    • The resulting 3,4,5-trimethoxycinnamic acid can be converted to the target β-amino acid through a variety of reductive amination methods. One approach involves the addition of ammonia to the α,β-unsaturated acid, followed by reduction of the resulting enamine.

    • Alternatively, a more direct approach could involve a variation of the Rodionov reaction where the aldehyde, malonic acid, and an ammonia source are reacted together in a one-pot synthesis.

    • Purification of the final product would typically involve recrystallization or column chromatography.

Characterization Data

The structural confirmation of this compound would be achieved through standard analytical techniques. The expected data is summarized in the table below.

Analytical Technique Expected Observations
1H NMR Signals corresponding to the aromatic protons of the trimethoxyphenyl ring, the methoxy group protons, and the protons of the propanoic acid backbone (α-CH2 and β-CH).
13C NMR Resonances for the aromatic carbons, the methoxy carbons, the carboxylic acid carbon, and the two aliphatic carbons of the propanoic acid chain.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C12H17NO5).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-O stretches of the methoxy groups and the aromatic ether linkages.

Pharmacological Significance and Application in Research

The primary scientific interest in this compound lies in its potential as a modulator of GABAB receptors. The trimethoxyphenyl moiety is a well-known pharmacophore that can interact with various receptors in the central nervous system.

Mechanism of Action: A GABAB Receptor Agonist Hypothesis

Given its structural similarity to baclofen, it is hypothesized that this compound acts as a GABAB receptor agonist. The proposed mechanism of action at the cellular level is as follows:

GABAB_Receptor_Signaling cluster_membrane Cell Membrane GABAB_R GABABReceptor Extracellular Intracellular g_protein G-protein (Gαi/o) GABAB_R:p2->g_protein Activates ligand 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid ligand->GABAB_R:p1 Binds adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel K+ Channel (GIRK) g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp Decreases production of k_efflux K+ Efflux k_channel->k_efflux ca_influx Ca2+ Influx hyperpolarization Hyperpolarization k_efflux->hyperpolarization neurotransmitter_release Neurotransmitter Release ca_influx->neurotransmitter_release Decreased

Caption: Proposed mechanism of action at the GABAB receptor.

Role in Structure-Activity Relationship (SAR) Studies

This compound serves as a crucial data point in the structure-activity relationship (SAR) studies of GABAB receptor ligands. By comparing its activity to that of baclofen and other phenyl-substituted analogues, researchers can elucidate the role of specific substitutions on the phenyl ring in determining receptor affinity and efficacy. The trimethoxy substitution, in particular, allows for the investigation of the impact of electron-donating groups and steric bulk at the 3, 4, and 5 positions of the phenyl ring.

Conclusion and Future Perspectives

While the discovery of this compound may not be a landmark event in pharmaceutical history, its value as a research tool is undeniable. It represents a piece of the larger puzzle in understanding the intricate pharmacology of the GABAergic system. Its synthesis is achievable through established chemical methods, and its application in SAR studies continues to provide valuable insights into the design of novel GABAB receptor modulators. Future research may focus on the synthesis of chiral versions of this compound to investigate stereospecific interactions with the GABAB receptor, potentially leading to the development of more potent and selective therapeutic agents.

References

  • Ramachandran, P. V., Sakavuyi, K., & Mistry, H. (2011). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future Medicinal Chemistry, 3(2), 155-162.
  • Taylor, C. P. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(2), 149-177.
  • Wikipedia contributors. (2023). GABA analogue. In Wikipedia, The Free Encyclopedia.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid.
  • Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118.

Sources

The (3,4,5-Trimethoxyphenyl) Propanoic Acid Scaffold: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid represents a confluence of two pharmacologically significant motifs: the 3,4,5-trimethoxyphenyl (TMP) group, a cornerstone of potent tubulin polymerization inhibitors, and a β-amino acid backbone, which imparts unique structural and stability properties. This in-depth technical guide provides a comprehensive analysis of the potential therapeutic targets for this molecule. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this document will primarily focus on its promise as an anticancer agent targeting microtubule dynamics. Furthermore, we will explore secondary, yet plausible, therapeutic avenues in neuroscience and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating and advancing preclinical research programs based on this promising scaffold.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of this compound can be logically inferred by dissecting its constituent parts. The TMP moiety is a well-established "privilege" structure in medicinal chemistry, particularly for its role in binding to the colchicine site of β-tubulin.[1] The β-amino acid structure, meanwhile, offers a departure from the more common α-amino acids, providing resistance to proteolytic degradation and the ability to form unique secondary structures. This combination suggests that the primary therapeutic hypothesis should be centered on anticancer activity, with the β-amino acid portion potentially influencing factors like bioavailability, metabolic stability, and target binding kinetics.

Primary Therapeutic Target: Tubulin and Microtubule Dynamics

The most compelling and well-documented therapeutic target for compounds containing the 3,4,5-trimethoxyphenyl moiety is tubulin.[1] A vast body of literature demonstrates that the TMP group is a key feature for binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[2][3][4][5][6]

Mechanism of Action: A Cascade of Anticancer Effects

The inhibition of tubulin polymerization by TMP-containing compounds initiates a cascade of events that are highly detrimental to rapidly dividing cancer cells:

  • Disruption of Microtubule Dynamics: Microtubules are essential for the formation of the mitotic spindle during cell division. By preventing their formation, the compound effectively halts the cell cycle.

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle leads to an arrest of the cell cycle, predominantly in the G2/M phase.[2][5][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of cancer cells.[2][5][6]

Diagram: Proposed Mechanism of Tubulin Inhibition

Tubulin Inhibition Pathway cluster_0 Cellular Environment Compound 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Arrests Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action for anticancer activity.

Experimental Workflow for Target Validation

To validate tubulin as the primary target, a multi-step experimental approach is recommended. This workflow is designed to provide a self-validating system, where each step builds upon the last to create a robust data package.

Diagram: Tubulin Target Validation Workflow

Tubulin Validation Workflow Start Start: Hypothesis Compound inhibits tubulin MTT Step 1: In Vitro Cytotoxicity (MTT/MTS Assay) Start->MTT TubulinPoly Step 2: Biochemical Assay (Tubulin Polymerization Assay) MTT->TubulinPoly If cytotoxic IFA Step 3: Cellular Imaging (Immunofluorescence of Microtubules) TubulinPoly->IFA If polymerization is inhibited FACS Step 4: Cell Cycle Analysis (FACS) IFA->FACS If microtubules are disrupted End Conclusion: Target Validated FACS->End If G2/M arrest is observed

Caption: A stepwise workflow for validating tubulin as a target.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.

  • Methodology:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a dilution series of the test compound in G-PEM buffer. Combretastatin A-4 should be used as a positive control and DMSO as a vehicle control.

    • In a 96-well plate, add 10 µL of the compound dilutions to 90 µL of the tubulin solution.

    • Incubate the plate at 37°C in a temperature-controlled spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance vs. time to generate polymerization curves. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 2.3.2: Immunofluorescence Staining of Microtubules

  • Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7) on glass coverslips in a 24-well plate and allow them to adhere overnight.[2]

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from cytotoxicity assays) for 18-24 hours.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

    • Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Look for disruption of the filamentous microtubule network compared to the vehicle control.

Secondary Potential Therapeutic Targets

While the evidence for tubulin inhibition is strongest, the structural motifs of this compound suggest other potential therapeutic avenues.

Central Nervous System: Serotonin Receptors

Derivatives of the closely related 3,4,5-trimethoxycinnamic acid have been shown to possess high affinity for the 5-HT₁A serotonin receptor and act as agonists.[7] This suggests that the TMP moiety can be accommodated within the binding pocket of certain G-protein coupled receptors.

  • Potential Applications: The 5-HT₁A receptor is a validated target for anxiolytics and antidepressants.

  • Proposed Mechanism: The compound may act as a partial or full agonist at the 5-HT₁A receptor, modulating serotonergic neurotransmission.

Experimental Validation: A primary screen using a radioligand binding assay with membranes expressing the human 5-HT₁A receptor would be the first step. This would be followed by functional assays, such as a cAMP accumulation assay, to determine agonist or antagonist activity.

Neuromodulation: Opioid Receptors

Derivatives of 3-amino-3-phenylpropionamide have been identified as ligands for the mu opioid receptor.[8] The structural similarity of the core 3-amino-3-phenylpropanoic acid scaffold suggests a potential for interaction with opioid receptors.

  • Potential Applications: Development of novel analgesics or modulators of opioid signaling.

  • Proposed Mechanism: The compound may bind to one or more opioid receptor subtypes (mu, delta, kappa), acting as an agonist, antagonist, or allosteric modulator.

Experimental Validation: A panel of competitive binding assays against all three opioid receptor subtypes would be necessary to determine affinity and selectivity. Follow-up functional assays (e.g., GTPγS binding) would elucidate the nature of the interaction.

Anti-inflammatory and Neuroprotective Pathways

Compounds with a dimethoxyphenyl group, structurally related to the TMP moiety, have shown neuroprotective effects by modulating MAPK signaling pathways.[9] Additionally, some arylpropanoic acid derivatives exhibit anti-inflammatory and antinociceptive activity.[10]

  • Potential Applications: Treatment of neurodegenerative diseases or inflammatory conditions.

  • Proposed Mechanism: The compound could potentially inhibit pro-inflammatory signaling cascades, such as the MAPK/ERK pathway, or modulate the expression of heat shock proteins.[9]

Experimental Validation: Western blot analysis of key signaling proteins (e.g., phosphorylated ERK, JNK, p38) in relevant cell models (e.g., microglia, neurons) stimulated with an inflammatory agent (e.g., LPS) would be a primary method of investigation.

Quantitative Data Summary

While specific data for this compound is not yet published, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.

Compound ClassTargetReported Activity (IC₅₀/EC₅₀)Reference
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesTubulin PolymerizationLow micromolar to nanomolar[2]
3-aryl-4-(3,4,5-trimethoxyphenyl)selenophenesTubulin PolymerizationLow micromolar to nanomolar[5][6]
VERU-111 Analogues (TMP-containing)Tubulin PolymerizationNanomolar range (1.1 - 8.1 nM)[4]
3,4,5-trimethoxycinnamic acid derivatives5-HT₁A ReceptorHigh affinity (Ki in nM range)[7]

Conclusion and Future Directions

This compound is a molecule of significant therapeutic promise, primarily as a tubulin polymerization inhibitor for the treatment of cancer. The 3,4,5-trimethoxyphenyl moiety provides a strong rationale for this target, supported by a wealth of data on analogous compounds. The experimental workflows and protocols outlined in this guide provide a clear path for validating this primary hypothesis.

Furthermore, the exploration of secondary targets in the central nervous system and inflammatory pathways should not be overlooked. The unique combination of the TMP group and a β-amino acid scaffold may yield novel pharmacological profiles with improved drug-like properties. A comprehensive screening campaign against a panel of CNS receptors and key inflammatory kinases is a logical next step to fully elucidate the therapeutic potential of this versatile chemical entity.

References

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PubMed Central.
  • Full article: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online.
  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed.
  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities.
  • Full article: Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis Online.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed.
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • The Pivotal Role of the (3,4,5-Trimethoxyphenyl) Moiety in Modern Chemical Scaffolds: An In-depth Technical Guide. Benchchem.
  • Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed.
  • 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. PubMed.

Sources

"3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid" in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid in Neuroscience Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Neuromodulatory Candidate

In the quest for novel therapeutic agents for neurological disorders, the exploration of unique chemical scaffolds that can interact with central nervous system (CNS) targets is paramount. This compound emerges as a compound of significant interest, positioned at the intersection of two biologically relevant pharmacophores: a β-amino acid backbone and a trimethoxyphenyl ring. While direct research on this specific molecule is nascent, its structural analogues have demonstrated a range of biological activities, suggesting a rich potential for neurological applications.

This guide provides a comprehensive technical overview of this compound, offering a scientifically-grounded framework for its investigation. By dissecting its chemical features and drawing insights from related, well-studied compounds, we will delineate hypothesized mechanisms of action, propose detailed experimental workflows for its characterization, and discuss its potential therapeutic applications.

Chemical Identity and Properties

This compound is a derivative of propanoic acid with an amino group at the beta-position and a 3,4,5-trimethoxyphenyl substituent also at the beta-position.

PropertyValue
Molecular Formula C12H17NO5[1][2]
Molecular Weight 255.27 g/mol [2]
IUPAC Name This compound
Synonyms β-Amino-3,4,5-trimethoxyhydrocinnamic acid

The trimethoxyphenyl moiety is a key feature of several psychoactive compounds, including mescaline, suggesting that its presence may confer CNS activity. Furthermore, the β-amino acid structure is analogous to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), hinting at potential interactions with GABAergic systems.

Hypothesized Neurological Relevance and Mechanism of Action

The therapeutic potential of this compound can be inferred from its structural relationship to known neuromodulators and the activities of its analogues.

Structural Analogy to Neurotransmitters and Psychoactive Compounds

The structure of this compound suggests several potential mechanisms of action:

  • GABAergic Modulation: The β-amino acid skeleton is a structural alert for GABA receptor activity. It is plausible that this compound could act as an agonist or a modulator of GABA-A or GABA-B receptors, leading to inhibitory effects on neuronal excitability. Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), a related precursor, have been reported to act as GABA-A/BZ receptor agonists, supporting this hypothesis.[3]

  • Glutamatergic Modulation: The amino acid backbone could allow for interaction with glutamate receptors, such as the NMDA and AMPA receptors.[4][5] Depending on the nature of the interaction, the compound could exhibit either neuroprotective or excitotoxic effects.

  • Monoamine System Interactions: The trimethoxyphenyl group is a classic pharmacophore in psychedelic phenethylamines. While the propanoic acid side chain significantly alters the molecule's properties compared to mescaline, the potential for interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters or receptors cannot be ruled out.

Potential Signaling Pathways

Based on these hypothesized interactions, the following signaling pathways may be modulated by this compound:

GABAergic_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis Vesicular_transport Vesicular Transport GABA_synthesis->Vesicular_transport GABA_release GABA Release Vesicular_transport->GABA_release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_release->GABA_A_Receptor Activates Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Compound 3-Amino-3-(3,4,5-trimethoxy- phenyl)propanoic acid Compound->GABA_A_Receptor Potential Agonist/ Positive Allosteric Modulator

Hypothesized modulation of the GABAergic synapse.

Glutamatergic_Modulation cluster_presynaptic_glut Presynaptic Terminal cluster_postsynaptic_glut Postsynaptic Neuron Glutamate_synthesis Glutamate Synthesis Vesicular_transport_glut Vesicular Transport Glutamate_synthesis->Vesicular_transport_glut Glutamate_release Glutamate Release Vesicular_transport_glut->Glutamate_release NMDA_Receptor NMDA Receptor Glutamate_release->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate_release->AMPA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Depolarization Depolarization (Excitation) AMPA_Receptor->Depolarization Compound_glut 3-Amino-3-(3,4,5-trimethoxy- phenyl)propanoic acid Compound_glut->NMDA_Receptor Potential Antagonist

Hypothesized modulation of the glutamatergic synapse.

Proposed Experimental Workflows for Neuroscience Research

A systematic, multi-tiered approach is essential to elucidate the neuropharmacological profile of this compound.

In Vitro Characterization

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the compound for a panel of CNS receptors and transporters.

  • Methodology:

    • Preparation of Membranes: Prepare cell membrane fractions from cell lines expressing the target receptors (e.g., GABA-A, GABA-B, NMDA, AMPA, 5-HT subtypes, DA subtypes) or from rodent brain tissue.

    • Competitive Binding Assay: Incubate the membrane preparations with a known radioligand for the target receptor and varying concentrations of the test compound.

    • Detection: Measure the displacement of the radioligand by the test compound using a scintillation counter.

    • Data Analysis: Calculate the Ki (inhibition constant) to determine the compound's binding affinity.

2. Electrophysiology:

  • Objective: To assess the functional effects of the compound on neuronal activity.

  • Methodology (Patch-Clamp):

    • Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or use brain slices.

    • Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

    • Compound Application: Perfuse the cells with varying concentrations of the test compound.

    • Data Acquisition: Record changes in membrane potential, firing frequency, and synaptic currents (e.g., miniature excitatory postsynaptic currents, mEPSCs; miniature inhibitory postsynaptic currents, mIPSCs).

In Vivo Studies

1. Animal Models and Behavioral Assays:

  • Objective: To evaluate the effects of the compound on behavior in animal models of neurological disorders.

  • Methodology:

    • Anxiety Models: Utilize the elevated plus maze and open field test in mice or rats.

    • Depression Models: Employ the forced swim test and tail suspension test.

    • Cognition Models: Use the Morris water maze or novel object recognition test to assess learning and memory.

    • Psychosis Models: Investigate the effects on hyperlocomotion induced by psychostimulants like amphetamine or PCP.

2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a relationship between its concentration and its pharmacological effects.

  • Methodology:

    • Dosing: Administer the compound to rodents via various routes (e.g., intravenous, intraperitoneal, oral).

    • Sample Collection: Collect blood and brain tissue samples at multiple time points.

    • Bioanalysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

    • PK Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, bioavailability, brain-to-plasma ratio).

    • PD Analysis: Correlate the pharmacokinetic data with behavioral or neurochemical changes.

Synthesis and Chemical Analysis

A plausible synthetic route for this compound could involve the following steps:

  • Starting Material: 3,4,5-Trimethoxybenzaldehyde.

  • Knoevenagel Condensation: Reaction with malonic acid to form 3,4,5-trimethoxycinnamic acid.

  • Reduction: Reduction of the double bond to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid.

  • Amination: Introduction of the amino group at the beta-position, potentially via a Hofmann or Curtius rearrangement of a suitable derivative.

Analytical Techniques for Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Therapeutic Applications and Future Directions

Based on its structural features and the activities of related compounds, this compound may have therapeutic potential in a variety of neurological and psychiatric disorders:

  • Anxiety Disorders: If the compound exhibits GABAergic activity, it could be a novel anxiolytic.

  • Epilepsy: Positive modulation of GABA-A receptors or antagonism of glutamate receptors could lead to anticonvulsant effects.

  • Depressive Disorders: Modulation of monoaminergic systems or glutamatergic pathways could have antidepressant effects.

  • Neurodegenerative Diseases: If the compound possesses neuroprotective properties, it could be investigated for use in conditions like Alzheimer's or Parkinson's disease.

Future research should focus on:

  • Empirical validation of the hypothesized mechanisms of action through rigorous in vitro and in vivo studies.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic properties.

  • Safety and toxicology studies to assess its potential for adverse effects.

Conclusion

This compound represents a promising, yet underexplored, molecule in neuroscience research. Its unique combination of a β-amino acid scaffold and a trimethoxyphenyl moiety provides a strong rationale for its investigation as a novel neuromodulatory agent. The experimental workflows and conceptual framework provided in this guide offer a clear path forward for researchers to unlock the therapeutic potential of this intriguing compound.

References

  • PubChem. (n.d.). 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. Retrieved from [Link]

  • Ma, L., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]

  • DrugBank Online. (n.d.). 3-aminopropionic acid. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Griffiths, I. R., et al. (2006). Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. Journal of Neuroscience Research. Retrieved from [Link]

  • Giovannini, M. G., et al. (1998). Differential effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid and N-methyl-D-aspartate receptor antagonists applied to the basal forebrain on cortical acetylcholine release and electroencephalogram desynchronization. Neuroscience. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenated aromatic amino acid 3,5-dibromo-d-tyrosine produces beneficial effects in experimental stroke and seizures. Retrieved from [Link]

Sources

"3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid" role in neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Neuroprotective Potential of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, demanding the exploration of novel therapeutic agents. This technical guide introduces This compound , a novel compound with a chemical structure suggestive of neuroprotective properties. While direct research on this specific molecule is nascent, its core 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active compounds, including those with demonstrated antioxidant, anti-inflammatory, and neuro-modulatory effects. This document provides a comprehensive, prospective analysis of this compound, outlining its scientific premise, hypothesized mechanisms of action, and a detailed roadmap for its systematic evaluation as a potential neuroprotective agent. We present a series of detailed in vitro and in vivo experimental protocols, data presentation strategies, and the underlying scientific rationale to guide researchers in exploring the therapeutic potential of this promising molecule.

Introduction: The Scientific Rationale for Investigating this compound

The quest for effective neuroprotective therapies is driven by the increasing prevalence of debilitating conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. A key strategy in neuroprotective drug discovery is the identification of novel chemical scaffolds that can modulate multiple pathological pathways. This compound emerges as a compelling candidate for investigation based on the established bioactivity of its constituent chemical motifs.

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities. For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been explored as antitumor, antiviral, and central nervous system agents[1]. Furthermore, compounds containing a trimethoxyphenyl ring, such as 5,7-dihydroxy-3',4',5'-trimethoxyflavone, have demonstrated neuroprotective effects by mitigating lead-induced neurotoxicity in rats through chelating, antioxidant, and anti-inflammatory properties[2]. The propanoic acid backbone, a common feature in biologically active molecules, provides a flexible scaffold for interaction with various biological targets. The amino group introduces a key functional handle for potential interactions with receptors and enzymes within the central nervous system.

This guide, therefore, serves as a foundational document for researchers, providing a structured approach to unlock the potential of this compound as a novel neuroprotective agent.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C12H17NO5[3][4]

  • Molecular Weight: 255.27 g/mol [3]

Hypothesized Mechanisms of Neuroprotection

Based on the known biological activities of structurally related trimethoxyphenyl compounds, we can postulate several plausible mechanisms through which this compound may exert neuroprotective effects. The initial phase of investigation should focus on validating these hypotheses through a systematic series of in vitro assays.

Antioxidant and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathological feature of many neurodegenerative diseases. Phenolic compounds, including those with methoxy groups on a phenyl ring, are known to possess antioxidant properties. The trimethoxyphenyl moiety of the target compound may enable it to scavenge free radicals and reduce oxidative damage to neurons.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, contributes significantly to neuronal damage. Flavonoids containing the trimethoxyphenyl group have been shown to exert anti-inflammatory effects[2][5]. It is hypothesized that this compound may modulate inflammatory signaling pathways in glial cells, thereby reducing the production of neurotoxic inflammatory mediators.

Modulation of Neurotransmitter Systems

The amino acid-like structure of the target molecule suggests a potential for interaction with neurotransmitter systems. For instance, related compounds have been investigated for their ability to modulate GABAergic and serotonergic pathways[6][7]. The compound could potentially act as a modulator of receptors or transporters involved in neurotransmission, which could be beneficial in conditions characterized by excitotoxicity or neurotransmitter deficits.

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway of neuronal loss in neurodegenerative disorders. Neuroprotective agents often exert their effects by inhibiting apoptotic cascades. The compound may interfere with key apoptotic signaling molecules, such as caspases, to promote neuronal survival.

A Proposed Roadmap for In Vitro Evaluation

A systematic and rigorous in vitro evaluation is the first critical step in characterizing the neuroprotective potential of this compound. The following protocols are designed to be self-validating and provide a comprehensive initial assessment of the compound's bioactivity.

Experimental Workflow for In Vitro Neuroprotection Assays

The overall workflow for the initial in vitro screening is depicted below. This workflow is designed to efficiently assess the compound's efficacy against various neurotoxic insults and to elucidate its primary mechanism of action.

in_vitro_workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization treatment Pre-treatment with Compound (Dose-Response) characterization->treatment cell_line Neuronal Cell Line Culture (e.g., SH-SY5Y) cell_line->treatment insult Induction of Neurotoxicity (e.g., H2O2, Glutamate, Aβ) treatment->insult viability Cell Viability Assay (MTT, LDH) insult->viability ros ROS Measurement (H2DCFDA) insult->ros inflammation Inflammatory Marker Assay (ELISA for TNF-α, IL-6) insult->inflammation apoptosis Apoptosis Assay (Caspase-3 Activity) insult->apoptosis

Caption: In Vitro Experimental Workflow for Assessing Neuroprotective Effects.

Detailed Experimental Protocols
  • Objective: To determine if this compound protects neuronal cells from oxidative stress-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cell line, a widely used model in neurotoxicity studies[8][9].

  • Methodology:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

    • Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM to all wells except the negative control, and incubate for 24 hours.

    • Cell Viability Assessment (MTT Assay):

      • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Cytotoxicity Assessment (LDH Assay):

      • Quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions[9].

  • Data Presentation:

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
Control (Vehicle)-1000
H2O2 only100
Compound + H2O20.1
Compound + H2O21
Compound + H2O210
Compound + H2O225
Compound + H2O250
  • Objective: To quantify the antioxidant capacity of the compound by measuring its ability to reduce intracellular ROS levels.

  • Methodology:

    • Follow steps 1-3 from Protocol 1.

    • ROS Measurement (H2DCFDA Assay):

      • After the H2O2 treatment, wash the cells with warm PBS.

      • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C[9].

      • Wash the cells again with PBS.

      • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • Data Presentation:

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)
Control (Vehicle)-
H2O2 only100
Compound + H2O20.1
Compound + H2O21
Compound + H2O210

Proposed Framework for In Vivo Evaluation

Following promising in vitro results, the neuroprotective efficacy of this compound must be validated in relevant animal models of neurodegenerative disease.[10][11][12] This phase is crucial for assessing the compound's pharmacokinetic properties, safety, and therapeutic potential in a complex biological system.

In Vivo Experimental Design

A well-designed in vivo study is essential for obtaining translatable data. The following diagram illustrates a typical experimental design for evaluating a neuroprotective compound in a rodent model of neurodegeneration.

in_vivo_workflow cluster_model Model & Treatment cluster_assessment Behavioral & Post-mortem Analysis model_induction Induction of Neurodegeneration (e.g., MPTP for Parkinson's Model) treatment_groups Treatment Groups: - Vehicle Control - Compound (Low, Mid, High Dose) - Positive Control model_induction->treatment_groups behavioral Behavioral Testing (e.g., Rotarod, Morris Water Maze) treatment_groups->behavioral histopathology Post-mortem Analysis: - Immunohistochemistry (e.g., TH, Iba1) - Neurochemical Analysis (e.g., HPLC) behavioral->histopathology

Caption: In Vivo Experimental Design for Neuroprotective Efficacy Testing.

Selection of Animal Models

The choice of animal model should align with the hypothesized mechanism of action and the targeted neurodegenerative disease.

  • Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model of dopaminergic neurodegeneration.

  • Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations are commonly used to study amyloid pathology and cognitive deficits.[12][13]

  • General Neuroinflammation: The lipopolysaccharide (LPS)-induced neuroinflammation model can be used to assess the anti-inflammatory properties of the compound in the brain.[6][7]

Key Outcome Measures
  • Behavioral Assessments: To evaluate functional recovery, a battery of behavioral tests should be employed. For example, the Rotarod test for motor coordination in Parkinson's models, and the Morris Water Maze for learning and memory in Alzheimer's models.

  • Histopathological Analysis: Post-mortem brain tissue analysis is critical for assessing the compound's effect on neuronal survival and pathology. This includes immunohistochemical staining for specific neuronal populations (e.g., tyrosine hydroxylase-positive neurons in Parkinson's models) and markers of inflammation (e.g., Iba1 for microglia).

  • Neurochemical Analysis: Quantification of neurotransmitter levels (e.g., dopamine and its metabolites in the striatum) by HPLC can provide a direct measure of the compound's neuroprotective or neuro-restorative effects.

Potential Synthesis Route

The synthesis of this compound can likely be achieved through established methods for the synthesis of β-amino acids. A plausible one-pot, three-component reaction would involve the condensation of 3,4,5-trimethoxybenzaldehyde, malonic acid, and an ammonia source such as ammonium acetate.[14]

Conclusion and Future Directions

This compound represents a novel and unexplored candidate for neuroprotective therapy. Its chemical structure, featuring the biologically active 3,4,5-trimethoxyphenyl moiety, provides a strong rationale for its investigation. This guide has outlined a comprehensive and systematic approach to evaluating its potential, from initial in vitro screening to in vivo validation.

Future research should focus on:

  • Synthesis and Characterization: The development of an efficient and scalable synthesis route is a prerequisite for further investigation.

  • In-depth Mechanistic Studies: Should initial screening prove successful, more detailed studies will be required to elucidate the precise molecular targets and signaling pathways modulated by the compound.

  • Pharmacokinetic and Safety Profiling: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its development as a therapeutic agent.

By following the roadmap presented in this guide, researchers can effectively explore the neuroprotective potential of this compound and contribute to the development of novel therapies for neurodegenerative diseases.

References

An In-depth Technical Guide to Investigating the Anticancer Properties of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global search for novel, effective, and selective anticancer agents is a paramount challenge in medicinal chemistry and oncology. The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore present in a variety of potent anticancer compounds, most notably the combretastatin family of natural products. These agents primarily function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, and have also been identified as powerful vascular disrupting agents (VDAs) that selectively target and destroy tumor vasculature. This technical guide outlines a comprehensive strategy for the investigation of the anticancer properties of a novel compound, 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. By leveraging the known bioactivity of its core trimethoxyphenyl group, we propose a structured, hypothesis-driven approach to elucidate its mechanism of action and evaluate its therapeutic potential, from initial in vitro screening to preclinical in vivo validation.

Introduction and Core Hypothesis

This compound is a synthetic compound featuring the critical 3,4,5-trimethoxyphenyl group linked to a β-amino acid backbone. The presence of this trimethoxyphenyl ring, a key structural feature for binding to the colchicine site on β-tubulin, strongly suggests a potential mechanism of action analogous to that of combretastatin A-4 (CA-4) and its derivatives.

Primary Hypothesis: this compound acts as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.

Secondary Hypothesis: As a consequence of its tubulin-binding activity, particularly on endothelial cells, the compound will function as a vascular disrupting agent (VDA), leading to a rapid shutdown of blood flow within the tumor microenvironment and causing extensive tumor necrosis.

This guide provides a roadmap for the systematic evaluation of these hypotheses through a series of validated in vitro and in vivo experimental protocols.

Proposed Mechanism of Action: A Visual Overview

The hypothesized mechanism centers on the disruption of microtubule function, a cornerstone of cancer therapy. Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for mitotic spindle formation and cell division.

Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular Compound 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle (Disrupted) Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Mitotic Catastrophe Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Figure 1: Hypothesized mechanism of tubulin polymerization inhibition.

Phase I: In Vitro Evaluation Strategy

The initial phase of investigation focuses on cellular and molecular assays to determine the compound's cytotoxicity, mechanism of cell death, and direct interaction with its putative target.

Assessment of Cytotoxicity and Selectivity

The first step is to determine the compound's ability to inhibit the proliferation of cancer cells and to assess its selectivity for malignant versus non-malignant cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-malignant cell line (e.g., human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM). Add the compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Combretastatin A-4).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC50 (µM)Selectivity Index (SI)¹
This compound MCF-7[Data][Data]
A549[Data][Data]
HCT-116[Data][Data]
Fibroblast[Data]-
Combretastatin A-4 (Control) MCF-7[Data][Data]
Fibroblast[Data]-

¹ Selectivity Index (SI) = IC50 in non-malignant cells / IC50 in cancer cells. A higher SI value indicates greater selectivity.

Elucidation of Cellular Mechanisms

If significant cytotoxicity is observed, the next step is to investigate the underlying cellular mechanisms, specifically the effects on cell cycle progression and apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cancer cells (e.g., HeLa or A549) with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Analysis: Analyze the cells by flow cytometry. An increase in the Annexin V positive population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis) would confirm the induction of programmed cell death.

Target Validation: Tubulin Polymerization Assay

To directly confirm the compound's interaction with tubulin, a cell-free tubulin polymerization assay is essential.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, mix purified bovine brain tubulin with a polymerization buffer (containing GTP) and the test compound at various concentrations.

  • Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An inhibition of the absorbance increase relative to the control indicates inhibition of tubulin polymerization.

  • Controls: Use Combretastatin A-4 (inhibitor) and Paclitaxel (stabilizer) as positive controls.

Phase II: In Vivo Evaluation

Promising in vitro results warrant progression to in vivo studies to assess the compound's anti-tumor efficacy and its vascular disrupting effects in a physiological context. Human tumor xenograft models in immunodeficient mice are the standard for this phase of preclinical testing.

In_Vivo_Workflow cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Monitoring & Endpoints A Implant Human Cancer Cells (e.g., HCT-116) subcutaneously into immunodeficient mice B Allow tumors to grow to a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups B->C G1 Group 1: Vehicle Control C->G1 G2 Group 2: Test Compound (Dose 1) C->G2 G3 Group 3: Test Compound (Dose 2) C->G3 G4 Group 4: Positive Control (e.g., CA4P) C->G4 D Administer treatment (e.g., daily, intraperitoneally) G1->D G2->D G3->D G4->D E Measure tumor volume and body weight 2-3 times per week D->E F Endpoint: Tumors reach max size or study duration ends E->F G Excise tumors for histological analysis (e.g., H&E, CD31 staining) F->G

Figure 2: Workflow for an in vivo human tumor xenograft study.

Experimental Protocol: Human Tumor Xenograft Model

  • Model Establishment: Subcutaneously inject a human cancer cell line (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (low dose)

    • Group 3: Test compound (high dose)

    • Group 4: Positive control (e.g., Combretastatin A-4 Phosphate - CA4P, a water-soluble prodrug of CA-4).

  • Treatment and Monitoring: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule. Measure tumor volume and body weight 2-3 times per week.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). The study is concluded when tumors in the control group reach a predetermined size.

  • Histological Analysis: Upon study completion, excise tumors and analyze them for necrosis (H&E staining) and blood vessel density (immunohistochemistry for CD31, an endothelial cell marker) to confirm vascular disruption.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous framework for the preclinical investigation of this compound as a potential anticancer agent. The proposed workflow, from in vitro cytotoxicity screening to in vivo efficacy studies, is designed to systematically test the central hypothesis that the compound functions as a tubulin polymerization inhibitor and vascular disrupting agent. Positive outcomes from these studies would provide a strong rationale for further development, including pharmacokinetics, toxicology studies, and the exploration of combination therapies, which have shown significant promise for VDAs. The structural novelty of the β-amino acid side chain may offer unique pharmacological properties compared to existing agents, making this a promising avenue for cancer drug discovery.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
  • Recent Advances in Vascular Disrupting Agents in Cancer Therapy. (n.d.). Taylor & Francis Online.
  • Update on vascular disrupting agents for cancer therapy. (n.d.). Open Access Journals.
  • Vascular disrupting agents in cancer therapy. (2021). PubMed.
  • Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed.
  • Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). Taylor & Francis Online.
  • Vascular Disruption Therapy as a New Strategy for Cancer Treatment. (n.d.). MDPI.
  • The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. (2025). ResearchGate.
  • Combretastatin A4 phosphate. (n.d.). PubMed.
  • Development of tubulin polymerization inhibitors as anticancer agents. (2025). ResearchGate.
  • Vascular disrupting agents: a new class of drug in cancer therapy. (n.d.). PubMed.
  • The Pivotal Role of the (3,4,5-Trimethoxyphenyl) Moiety in Modern Chemical Scaffolds: An In-depth Technical Guide. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Mechanism of Action of Fosbretabulin (Combretastatin A4 Phosphate). (n.d.). Benchchem.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025).
  • What are the therapeutic candidates targeting Tubulin? (2025). Patsnap Synapse.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
  • The biology of the combretastatins as tumour vascular targeting agents - PMC. (n.d.). PubMed Central.
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC. (n.d.). PubMed Central.
  • Xenograft Models. (n.d.). Creative Biolabs.
  • Combretastatin a4 – Knowledge and References. (n.d.). Taylor & Francis.

A Technical Guide to 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, a β-amino acid of interest in medicinal and pharmaceutical chemistry. A critical review of its origins clarifies a common misconception regarding its natural sources. The core of this document is a detailed exposition of a robust synthetic pathway, providing researchers, scientists, and drug development professionals with the necessary insights for its preparation and study. This guide emphasizes the causality behind experimental choices and offers a self-validating protocol for its synthesis.

Introduction and Clarification on Natural Sources

This compound is a synthetic β-amino acid. It is crucial to distinguish it from its non-aminated analog, 3-(3,4,5-Trimethoxyphenyl)propanoic acid. The latter is a known natural product found in herbs and spices, notably as a constituent of Piper retrofractum (Javanese long pepper) and Piper longum (long pepper).[1][2] In contrast, extensive literature reviews do not indicate that this compound is a naturally occurring compound. Its presence in biological systems or as a secondary metabolite in plants has not been reported. Therefore, access to this molecule for research and development purposes is exclusively through chemical synthesis.

β-Amino acids and their derivatives are significant structural motifs in numerous biologically active molecules and are key components in the development of peptidomimetics due to their increased metabolic stability.[3] The unique substitution pattern on the phenyl ring of this compound makes it an attractive building block for novel pharmaceutical agents.

Synthetic Strategies for this compound

The synthesis of β-amino acids can be approached through various methods. For the specific target of this compound, a highly efficient and practical method is a one-pot, three-component reaction. This approach is favored for its operational simplicity and good yields. Other classical methods such as the Mannich reaction could also be adapted for this synthesis.

Recommended Synthetic Route: One-Pot Three-Component Reaction

A facile and effective method for the synthesis of 3-amino-3-arylpropionic acids involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[4] This strategy is directly applicable to the preparation of the target molecule, starting from the readily available 3,4,5-trimethoxybenzaldehyde.

2.1.1. Underlying Principles and Causality

This one-pot reaction is a cascade of several transformations. The reaction is initiated by a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid. This is followed by a Michael addition of ammonia (from ammonium acetate) to the resulting α,β-unsaturated dicarboxylic acid. Finally, a decarboxylation event leads to the desired β-amino acid. The choice of ammonium acetate is strategic as it serves as both the ammonia source and a catalyst for the initial condensation.

2.1.2. Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 3,4,5-Trimethoxybenzaldehyde D One-Pot Reaction (e.g., in Ethanol, Reflux) A->D B Malonic Acid B->D C Ammonium Acetate C->D E This compound D->E Work-up & Purification

Caption: One-pot synthesis workflow for this compound.

2.1.3. Detailed Step-by-Step Protocol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Alternative Synthetic Approaches

While the one-pot reaction is highly recommended, other synthetic strategies are also plausible:

  • Mannich-type Reaction: A three-component Mannich reaction of an aromatic amine, an aldehyde, and a malonic ester could be envisioned.[5] However, this would require subsequent hydrolysis of the ester to yield the final carboxylic acid. A catalyst-free Mannich-type reaction could also be explored for a more environmentally friendly approach.[6]

  • Rhodanine-based Synthesis: Rhodanine derivatives can be used as intermediates in the synthesis of various heterocyclic compounds and have been implicated in the synthesis of molecules with a trimethoxyphenyl moiety.[7] This route would likely involve more steps compared to the one-pot synthesis.

Physicochemical Properties and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
Appearance White to off-white solid

Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino, carboxylic acid, and ether groups.

  • Melting Point Analysis: To assess the purity of the compound.

Potential Applications

As a β-amino acid with a substituted aromatic ring, this compound is a valuable building block for:

  • Drug Discovery: Incorporation into novel peptide-based drugs to enhance their pharmacokinetic properties.

  • Materials Science: Use in the synthesis of novel polymers and functional materials.

  • Asymmetric Synthesis: As a chiral ligand or starting material for the synthesis of other complex molecules.

Conclusion

This technical guide has established that this compound is a synthetic compound, clarifying its distinction from a naturally occurring, non-aminated analog. A detailed and reliable one-pot synthetic protocol has been presented, offering a straightforward route to this valuable β-amino acid. The provided information aims to empower researchers in their efforts to synthesize, characterize, and utilize this compound in various scientific disciplines.

References

  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • PubMed. (n.d.). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-free and multicomponent synthesis of 3-aminoalkylated indoles via a Mannich-type reaction: multitargeted anticancer, tyrosinase and α-glucosidase inhibitory activities. Retrieved from [Link]

  • Google Patents. (n.d.).CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • MDPI. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient synthesis of 3,4,5-trimethoxybenzaldehyde via Reissert aldehyde synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-free and multicomponent synthesis of 3-aminoalkylated indoles via a Mannich-type reaction: multitargeted anticancer, tyrosinase and α-glucosidase inhibitory activities. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, June 19). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-pro- pionic Acid1. Retrieved from [Link]

  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3,3-triphenylpropionic acid. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, a compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs.

Introduction

This compound is a β-amino acid derivative with a polysubstituted aromatic ring. Its structure combines the key functional groups of a primary amine, a carboxylic acid, and a trimethoxyphenyl moiety, making it a valuable building block in medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

The key structural features that will give rise to characteristic spectroscopic signals are:

  • The trimethoxyphenyl group : Three methoxy groups on a benzene ring.

  • The β-amino acid backbone : A propanoic acid chain with an amino group on the carbon beta to the carboxyl group (and alpha to the phenyl ring).

  • Chirality : The carbon atom attached to the amino group and the phenyl ring (C3) is a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several distinct signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~6.5 - 6.7Singlet2HAr-HThe two protons on the aromatic ring are chemically equivalent and appear as a singlet.
~4.2 - 4.4Triplet1HH-3 (CH-N)The proton on the carbon bearing the amino group and the phenyl ring is expected to be a triplet due to coupling with the adjacent CH₂ group.
~3.75Singlet6HAr-OCH₃ (para)The six protons of the two methoxy groups at the 3 and 5 positions are equivalent and appear as a singlet.
~3.65Singlet3HAr-OCH₃ (meta)The three protons of the methoxy group at the 4 position appear as a distinct singlet.
~2.6 - 2.8Doublet of doublets2HH-2 (CH₂)The two protons of the methylene group are diastereotopic and will likely appear as a complex multiplet, here simplified as a doublet of doublets.
~2.0 - 2.5Singlet (broad)2H-NH₂The protons of the primary amine are often a broad singlet and can exchange with D₂O.

Causality in Proton Chemical Shifts:

  • The deshielding effect of the electronegative oxygen atoms causes the methoxy protons to resonate at a relatively high chemical shift for methyl groups.

  • The electron-donating nature of the methoxy groups shields the aromatic protons, leading to a chemical shift in the upfield region for aromatic protons.

  • The proton on the carbon attached to the nitrogen is deshielded by both the nitrogen and the aromatic ring.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~173Quaternary-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~153QuaternaryAr-C (3, 5)The aromatic carbons bearing the methoxy groups are deshielded by the oxygen atoms.
~137QuaternaryAr-C (4)The aromatic carbon para to the propanoic acid chain.
~135QuaternaryAr-C (1)The aromatic carbon attached to the propanoic acid chain.
~105TertiaryAr-CH (2, 6)The aromatic carbons bearing protons are shielded by the electron-donating methoxy groups.
~60PrimaryAr-OCH₃ (para)The carbons of the methoxy groups at the 3 and 5 positions.
~56PrimaryAr-OCH₃ (meta)The carbon of the methoxy group at the 4 position.
~55TertiaryC-3 (CH-N)The carbon attached to the amino group and the phenyl ring.
~40SecondaryC-2 (CH₂)The methylene carbon.

Expert Insights on NMR: For a definitive structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would confirm the coupling between the H-3 proton and the H-2 protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments in the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3000 (broad)O-H stretchCarboxylic AcidStrong
3400 - 3200N-H stretchPrimary AmineMedium
3100 - 3000C-H stretch (sp²)AromaticMedium
2950 - 2850C-H stretch (sp³)AliphaticMedium
1710 - 1680C=O stretchCarboxylic AcidStrong
1600 - 1450C=C stretchAromatic RingMedium-Weak
1250 - 1000C-O stretchEther (methoxy)Strong

Interpretation of the IR Spectrum: The IR spectrum of this compound would be characterized by a very broad absorption in the 3300-2500 cm⁻¹ region, which is a hallmark of the O-H stretching of a hydrogen-bonded carboxylic acid, overlapping with the N-H and C-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ would confirm the presence of the carbonyl group (C=O) of the carboxylic acid. The presence of strong C-O stretching bands between 1250 and 1000 cm⁻¹ would be indicative of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 255, corresponding to the molecular weight of the compound (C₁₂H₁₇NO₅)[1][2].

  • Key Fragmentation Patterns:

    • Loss of the carboxyl group (-COOH): A fragment at m/z = 210 would result from the loss of the carboxylic acid group.

    • Benzylic cleavage: A prominent peak at m/z = 181 is expected, corresponding to the [M - NH₂ - COOH]⁺ fragment, which is the stable trimethoxybenzyl cation.

    • McLafferty rearrangement: If the conditions are suitable, a McLafferty rearrangement could lead to the formation of a fragment corresponding to the trimethoxystyrene radical cation.

G cluster_0 Mass Spectrometry Fragmentation Molecular Ion\n(m/z = 255) Molecular Ion (m/z = 255) Fragment 1\n(m/z = 210)\n[M-COOH]+ Fragment 1 (m/z = 210) [M-COOH]+ Molecular Ion\n(m/z = 255)->Fragment 1\n(m/z = 210)\n[M-COOH]+ - COOH Fragment 2\n(m/z = 181)\n[Trimethoxybenzyl cation] Fragment 2 (m/z = 181) [Trimethoxybenzyl cation] Molecular Ion\n(m/z = 255)->Fragment 2\n(m/z = 181)\n[Trimethoxybenzyl cation] - CH(NH2)COOH

Figure 2: Simplified fragmentation pathway in Mass Spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative, depending on the desired information.

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

Conclusion

References

  • Davies, S. G., & Smith, A. D. (2001). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 78, 23. [Link]

  • Sinfoo Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Computational Docking of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of a computational molecular docking study focused on 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. Drawing upon established principles of structure-based drug design, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the scientific rationale for target selection, provides detailed, step-by-step protocols for ligand and protein preparation, docking execution, and in-depth analysis of the results. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. By elucidating the potential binding interactions of this compound with its putative biological target, this guide aims to accelerate the exploration of its therapeutic potential.

Introduction: The Scientific Imperative

The trimethoxyphenyl moiety is a recurring motif in a variety of biologically active compounds, including those with demonstrated anticancer and antiparasitic properties.[1] Notably, derivatives of 3,4,5-trimethoxycinnamic acid and other trimethoxyphenyl-containing molecules have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[1][2] These compounds often exert their effects by binding to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in rapidly dividing cells.[3][4]

This compound, the subject of this guide, shares significant structural homology with known tubulin inhibitors. This structural similarity provides a strong rationale for investigating its potential interaction with the colchicine binding site of tubulin through computational docking studies. Such in silico experiments are a cornerstone of modern drug discovery, offering a time- and cost-effective means to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[5]

This guide will therefore detail a hypothetical, yet scientifically rigorous, computational docking workflow to explore the binding of this compound to human β-tubulin.

Target Selection and Rationale

The primary biological target for this docking study is human β-tubulin , with a specific focus on the colchicine binding site . This selection is underpinned by the following key considerations:

  • Structural Analogy: The 3,4,5-trimethoxyphenyl group of our ligand is a well-established pharmacophore for binding to the colchicine site of tubulin.[6]

  • Validated Therapeutic Target: Tubulin is a clinically validated target for cancer chemotherapy, and the colchicine binding site is a major focus for the development of novel anticancer agents.[3][4]

  • Availability of High-Resolution Crystal Structures: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of tubulin in complex with colchicine and other inhibitors, providing an excellent foundation for structure-based drug design.[7][8][9]

For this study, we will utilize the crystal structure of human β-tubulin in complex with colchicine (PDB ID: 6XER ).[8] This structure provides a clear definition of the colchicine binding site and the key amino acid residues involved in ligand recognition.

The Computational Docking Workflow: A Conceptual Overview

The computational docking process is a multi-step procedure that simulates the interaction between a ligand and a protein. The overarching goal is to identify the most favorable binding pose of the ligand and to estimate the strength of the interaction, typically expressed as a binding energy or docking score.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Caption: A high-level overview of the molecular docking workflow.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the computational docking study. These protocols are designed to be followed using widely available molecular modeling software.

Ligand Preparation

The initial step involves the preparation of the this compound ligand in a format suitable for docking.

Protocol:

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation. Most molecular modeling software can perform this conversion.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand has a low-energy, stable conformation.

  • Assign Partial Charges: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina and other similar docking programs.

Protein Preparation

The preparation of the target protein is a critical step to ensure the accuracy of the docking results.

Protocol:

  • Download PDB File: Download the crystal structure of tubulin in complex with colchicine (PDB ID: 6XER) from the RCSB Protein Data Bank.[8]

  • Remove Unnecessary Molecules: Remove water molecules, co-factors, and any existing ligands from the PDB file. For this study, the co-crystallized colchicine should be removed.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that polar hydrogens are correctly placed.

  • Assign Partial Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins.

  • Repair Missing Residues/Atoms: Check for and repair any missing amino acid residues or atoms in the protein structure.

  • Save in PDBQT Format: Save the prepared protein in the PDBQT file format.

Grid Box Generation

The grid box defines the three-dimensional space within which the docking program will search for favorable binding poses of the ligand.

Protocol:

  • Identify the Binding Site: The binding site for this study is the colchicine binding site of β-tubulin. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

  • Define Grid Box Dimensions: Define the dimensions (x, y, and z) of the grid box. The box should be large enough to accommodate the entire ligand and allow for its free rotation and translation. A typical size is 20 x 20 x 20 Å.

  • Generate Grid Parameter File: Generate the grid parameter file that contains the coordinates and dimensions of the grid box.

Molecular Docking Execution

With the prepared ligand, protein, and grid box, the molecular docking simulation can be performed. This guide will use AutoDock Vina as an example.

Protocol:

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared ligand and protein files, the grid box parameters, and other docking settings such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

Results and In-depth Analysis

The analysis of the docking results is a crucial step to gain insights into the potential binding of the ligand to the target protein.

Binding Affinity and Pose Analysis

The primary output of the docking simulation is a set of predicted binding poses and their corresponding binding affinities.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-8.11.876
4-7.92.543
5-7.83.112

Table 1: Predicted Binding Affinities and RMSD values for the top 5 docking poses of this compound.

A more negative binding affinity indicates a more favorable binding interaction. The root-mean-square deviation (RMSD) between the different poses provides an indication of the conformational clustering of the predicted binding modes. A low RMSD among the top-ranked poses suggests a well-defined binding pocket.

Visualization of Binding Interactions

The predicted binding poses should be visualized in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions between the ligand and the protein.

binding_interactions cluster_protein β-Tubulin Residues ligand This compound cys241 Cys241 ligand->cys241 Hydrogen Bond (Amino Group) leu248 Leu248 ligand->leu248 Hydrophobic Interaction (Trimethoxyphenyl Ring) ala316 Ala316 ligand->ala316 Hydrophobic Interaction (Trimethoxyphenyl Ring) val318 Val318 ligand->val318 Van der Waals lys352 Lys352 ligand->lys352 Salt Bridge (Carboxylic Acid)

Caption: A schematic representation of the key predicted interactions.

Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding specificity.

  • Hydrophobic Interactions: The trimethoxyphenyl group is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

  • Salt Bridges: The carboxylic acid and amino groups of the ligand can form salt bridges with charged residues in the protein.

  • Pi-Pi Stacking: The aromatic ring of the ligand can interact with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded workflow for the computational docking of this compound to the colchicine binding site of β-tubulin. The predicted binding affinity and the detailed analysis of the intermolecular interactions provide strong evidence for the potential of this compound as a tubulin inhibitor.

The insights gained from this in silico study can guide the following future research directions:

  • In Vitro Validation: The predictions from this docking study should be validated through in vitro experiments, such as tubulin polymerization assays and cell-based cytotoxicity assays.

  • Lead Optimization: The detailed interaction analysis can inform the rational design of more potent and selective analogs of the lead compound.

  • Further Computational Studies: More advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic stability of the ligand-protein complex.

By integrating computational and experimental approaches, the therapeutic potential of this compound can be systematically explored, potentially leading to the development of novel therapeutics.

References

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. ([Link])

  • 6BR1: Tubulin-RB3_SLD-TTL in complex with heterocyclic pyrimidine compound 4a. ([Link])

  • 6XER: Tubulin-RB3_SLD in complex with colchicine. ([Link])

  • The model of vincristine and colchicine bound to tubulin (PDB code: 1Z2B). ([Link])

  • Computational Studies on Sirtuins from Trypanosoma cruzi: Structures, Conformations and Interactions with Phytochemicals. ([Link])

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. ([Link])

  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. ([Link])

  • Identification of novel compounds against Trypanosoma cruzi using AlphaFold structures. ([Link])

  • Molecular docking and quantitative structure-activity relationships for a series of Trypanosoma cruzi dihydroorotate dehydrogenase inhibitors. ([Link])

  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. ([Link])

  • Exploring Binding Sites in Chagas Disease Protein TcP21 Using Integrated Mixed Solvent Molecular Dynamics Approaches. ([Link])

  • (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ([Link])

  • In Silico Investigation of TATA-Binding Protein as a Therapeutic Target for Chagas Disease: Insights into FDA Drug Repositioning. ([Link])

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ([Link])

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. ([Link])

  • Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). ([Link])

  • (R-3-Amino-3-(3-methoxyphenyl)propionic acid. ([Link])

  • (S-3-Amino-3-(3-methoxyphenyl)propionic acid. ([Link])

  • 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid. ([Link])

  • 3-(3,4,5-Trimethoxyphenyl)propionic acid. ([Link])

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. ([Link])

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. ([Link])

Sources

Methodological & Application

Synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and efficient one-pot synthesis methodology, leveraging the classical Rodionov reaction. This approach offers a straightforward and scalable route to the target β-amino acid from readily available starting materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines to ensure reproducible and high-purity synthesis.

Introduction: The Significance of β-Amino Acids in Drug Discovery

β-Amino acids and their derivatives are of paramount importance in the fields of biological and synthetic chemistry.[1] As constituents of natural products, precursors to β-lactams, and building blocks for bioactive compounds, they play a crucial role in the development of novel therapeutics.[1][2] The incorporation of β-amino acids into peptide structures can impart unique conformational constraints and enhanced metabolic stability, making them attractive scaffolds for peptidomimetics. The target molecule, this compound, with its trimethoxyphenyl moiety, presents a key structural motif found in a variety of pharmacologically active compounds.

This guide focuses on a one-pot synthesis that is both efficient and amenable to scale-up, making it suitable for laboratory-scale research and potential industrial applications.

The Synthetic Strategy: A One-Pot Three-Component Reaction

The chosen synthetic route is a one-pot reaction involving three key components: an aromatic aldehyde, malonic acid, and an ammonia source. This classic method, often referred to as the Rodionov reaction, provides a direct pathway to β-amino acids.[2]

The overall transformation for the synthesis of this compound is as follows:

Synthetic_Scheme reactant1 3,4,5-Trimethoxybenzaldehyde reaction reactant1->reaction Ethanol, Reflux reactant2 Malonic Acid reactant2->reaction Ethanol, Reflux reactant3 Ammonium Acetate reactant3->reaction Ethanol, Reflux product This compound plus1 + plus1->reaction Ethanol, Reflux plus2 + plus2->reaction Ethanol, Reflux reaction->product

Figure 1: Overall synthetic scheme for this compound.

This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. The reaction proceeds through a cascade of transformations, including a Knoevenagel condensation, a Michael addition, and subsequent decarboxylation and hydrolysis steps.

Mechanistic Insights

The reaction mechanism is believed to proceed through two primary pathways that can interconvert intermediates. A key initial step is the Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid, catalyzed by a base (ammonia from ammonium acetate), to form an unsaturated dicarboxylic acid intermediate. This is followed by a Michael addition of ammonia to the α,β-unsaturated system. Subsequent decarboxylation and hydrolysis yield the final β-amino acid product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier
3,4,5-Trimethoxybenzaldehyde196.2010.0 g50.96Sigma-Aldrich
Malonic Acid104.066.37 g61.21Acros Organics
Ammonium Acetate77.087.86 g102.0Fisher Scientific
Ethanol (absolute)46.07100 mL-VWR
Hydrochloric Acid (conc.)36.46As needed-J.T. Baker
Sodium Hydroxide40.00As needed-EMD Millipore

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Reaction Setup and Procedure

Experimental_Workflow step1 1. Combine Reactants: - 3,4,5-Trimethoxybenzaldehyde - Malonic Acid - Ammonium Acetate - Ethanol step2 2. Reflux the Mixture: Heat to reflux with stirring. step1->step2 step3 3. Monitor Reaction Progress: Use TLC to check for consumption of starting material. step2->step3 step4 4. Cool and Acidify: Cool to room temperature, then acidify with conc. HCl. step3->step4 step5 5. Isolate Crude Product: Collect the precipitate by vacuum filtration. step4->step5 step6 6. Recrystallization: Purify the crude product from an appropriate solvent system. step5->step6 step7 7. Dry and Characterize: Dry the purified product and analyze (NMR, IR, MS). step6->step7

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trimethoxybenzaldehyde (10.0 g, 50.96 mmol), malonic acid (6.37 g, 61.21 mmol), and ammonium acetate (7.86 g, 102.0 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The solids will gradually dissolve as the reaction progresses.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting aldehyde.

  • Work-up:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Cool the reaction mixture further in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. This will precipitate the product as its hydrochloride salt.

    • Collect the white precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

  • Characterization: The final product should be a white crystalline solid. Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Results and Characterization

The expected yield of the purified product is typically in the range of 60-75%. The analytical data should be consistent with the structure of this compound.

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons of the trimethoxyphenyl ring, the methoxy groups, the methine proton at the C3 position, and the methylene protons at the C2 position. The chemical shifts will be influenced by the protonation state of the amino and carboxylic acid groups.

  • ¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbon, the aromatic carbons (including the methoxy-substituted carbons), the methoxy carbons, the C3 carbon bearing the amino group, and the C2 methylene carbon.

  • IR (KBr): Characteristic absorptions for the carboxylic acid (O-H and C=O stretching), the amine (N-H stretching and bending), and the aromatic ring.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the reflux temperature was maintained and that the reaction was allowed to proceed to completion. The quality of the starting materials, particularly the 3,4,5-trimethoxybenzaldehyde, is also crucial.

  • Incomplete Reaction: If the reaction does not go to completion, extending the reflux time may be necessary.

  • Purification Issues: If the product is difficult to purify, consider alternative recrystallization solvents or column chromatography of a protected derivative.

Conclusion

The one-pot synthesis of this compound presented in this application note offers an efficient and practical method for obtaining this valuable building block. The protocol is well-suited for researchers in drug discovery and development, providing a reliable foundation for the synthesis of more complex molecules. By understanding the underlying reaction mechanism and following the detailed experimental procedure, scientists can confidently produce this key intermediate for their research endeavors.

References

  • Brem, J., van Berkel, S. S., Rydzik, A. M., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature Chemistry, 6(12), 1084–1090. [Link]

  • CN103497119B - Preparation method of Beta-amino acid - Google Patents. (n.d.).
  • Rodionow, W. M., & Postowskaja, E. I. (1929). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 51(3), 841-845. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. (2022). ScienceMadness Discussion Board. [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. (2002). ResearchGate. [Link]

  • Ma, J. A. (2003). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron Letters, 44(23), 4445-4447. [Link]

Sources

Application Notes & Protocols: A Strategic In Vitro Evaluation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Abstract: This document provides a comprehensive, strategy-driven guide for the in vitro characterization of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. The structural hallmark of this compound is the 3,4,5-trimethoxyphenyl moiety, a pharmacophore present in a class of potent anti-cancer agents known to interfere with microtubule dynamics.[1][2] Recognizing this structural alert allows for the design of a logical and efficient screening cascade. This guide moves beyond rote protocols to explain the scientific rationale behind a multi-phased experimental plan, designed to efficiently determine the compound's cytotoxic potential, elucidate its primary mechanism of action, and characterize its functional impact on cancer-relevant phenotypes such as angiogenesis. Each protocol is designed as a self-validating system, incorporating essential controls and data analysis frameworks to ensure robust and reproducible outcomes.

Phase 1: Foundational Analysis - Cytotoxicity and Anti-Proliferative Screening

Expert Rationale: The initial step in characterizing any novel compound is to establish its fundamental impact on cell viability and proliferation.[3][4] This foundational screen serves multiple critical purposes: it identifies sensitive versus resistant cell lines, establishes a therapeutic window by determining the half-maximal inhibitory concentration (IC50), and dictates the appropriate dose range for all subsequent, more complex mechanistic assays. We will employ two distinct but complementary assays to differentiate between cytotoxic (cell-killing) and cytostatic (proliferation-inhibiting) effects.

Protocol 1: XTT Cell Viability Assay

The XTT assay is a robust colorimetric method for assessing cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the water-soluble tetrazolium salt XTT to a soluble orange formazan product.[5][6] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (living) cells. The choice of XTT over the related MTT assay simplifies the workflow by eliminating the formazan solubilization step, thereby reducing potential errors and solvent-induced toxicity.

Methodology:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM). Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).

  • Treatment: Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions, vehicle, or positive control to the appropriate wells (n=3 to 6 replicates per condition).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically involves mixing the XTT reagent with an electron-coupling reagent).[6]

  • Detection: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Ki67 Immunofluorescence Assay for Proliferation

While viability assays measure metabolic health, it is crucial to directly assess proliferation. The Ki67 protein is an excellent marker for this, as it is expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[7][8] This assay provides a direct count of proliferating cells, distinguishing a cytostatic effect from a cytotoxic one.

Methodology:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate or in a 96-well imaging plate. Treat with a range of concentrations of the test compound (centered around the IC50 from the XTT assay) for 24-48 hours.

  • Fixation and Permeabilization:

    • Wash cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[9]

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against Ki67 (e.g., Rabbit anti-Ki67) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.

  • Imaging: Wash three times with PBST. Mount coverslips onto slides or image the plate directly using a high-content imaging system or fluorescence microscope.

  • Quantification:

    • Acquire images from multiple fields per well.

    • Use image analysis software to count the total number of nuclei (DAPI-positive) and the number of Ki67-positive nuclei.

    • Calculate the Proliferation Index: (Number of Ki67-positive cells / Total number of cells) * 100.

    • Compare the Proliferation Index across treatment conditions.

Table 1: Hypothetical Phase 1 Screening Data Summary

Cell Line Histology XTT Assay IC50 (µM) Proliferation Index (% of Control @ IC50)
HeLa Cervical Cancer 5.2 15%
A549 Lung Carcinoma 8.1 22%
MCF-7 Breast Adenocarcinoma 6.5 18%
HUVEC Normal Endothelial 12.4 45%

| NHDF | Normal Fibroblast | > 50 | 85% |

This illustrative data suggests the compound is potent against several cancer cell lines while showing a degree of selectivity over normal fibroblasts.

Phase 2: Mechanistic Insight - Apoptosis Induction

Expert Rationale: A significant reduction in cell viability and proliferation strongly suggests the compound is inducing either cell cycle arrest or programmed cell death (apoptosis). The next logical step is to distinguish between these outcomes. Apoptosis is a tightly regulated process involving a cascade of specific molecular events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspase enzymes.[10] A dual-staining assay using Annexin V (which binds to PS) and a substrate for active caspases allows for the definitive identification and quantification of apoptotic cells.[11]

cluster_0 Healthy Cell cluster_1 Apoptotic Cell cluster_2 Assay Detection Healthy Phosphatidylserine (PS) on Inner Membrane PS_Exposure PS Translocation to Outer Membrane Caspase_Activation Initiator Caspases Activate Effector Caspase-3 AnnexinV Annexin V-FITC Binds to Exposed PS (Early Apoptosis) PS_Exposure->AnnexinV Detected by Caspase_Substrate NucView® 488 Cleaved by Caspase-3 (Mid-Stage Apoptosis) Caspase_Activation->Caspase_Substrate Detected by Compound 3-Amino-3-(...) propanoic acid Compound->PS_Exposure Induces Compound->Caspase_Activation Induces

Caption: Apoptosis detection strategy.

Protocol 3: Dual Caspase-3/Annexin V Apoptosis Assay

This protocol is optimized for analysis by flow cytometry, which provides robust, single-cell quantification of distinct cell populations (live, early apoptotic, late apoptotic).

Methodology:

  • Cell Culture & Treatment: Seed cells in a 6-well plate and treat with the test compound at 1X and 2X the IC50 value for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM for 4 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (which contains detached, potentially apoptotic cells).

    • Gently wash the adherent cells with PBS and detach using a mild enzyme like Accutase (to preserve membrane integrity).

    • Combine the detached cells with their corresponding supernatant. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC (or another fluorophore) and 1 µL of a live-cell Caspase-3 substrate (e.g., NucView® 488).[11]

    • (Optional but recommended) Add a dead cell stain like Propidium Iodide (PI) or 7-AAD to distinguish late apoptotic/necrotic cells.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer.

  • Data Interpretation:

    • Live Cells: Annexin V negative, Caspase-3 negative.

    • Early Apoptotic: Annexin V positive, Caspase-3 negative/low.

    • Mid-Late Apoptotic: Annexin V positive, Caspase-3 positive.

    • Late Apoptotic/Necrotic: Annexin V positive, PI/7-AAD positive.

Phase 3: Target Deconvolution - Direct Assessment of Tubulin Polymerization

Expert Rationale: The 3,4,5-trimethoxyphenyl scaffold is a classic structural feature of colchicine-site binding agents that inhibit tubulin polymerization.[1] If the compound induces a G2/M cell cycle arrest (a common outcome of microtubule disruption, data not shown but a logical follow-up to Phase 2), the most direct and compelling next step is to test its effect in a cell-free, biochemical assay using purified tubulin.[12] This definitively proves or refutes direct interaction with the hypothetical target, separating it from other upstream cellular effects.

cluster_1 Assay Execution cluster_2 Reaction Outcome Tubulin Purified Tubulin (α/β dimers) Mix Combine Components in 96-well Plate Tubulin->Mix GTP GTP (1 mM) GTP->Mix Buffer Polymerization Buffer Buffer->Mix Compound Test Compound or Controls Compound->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Measure Measure Absorbance (340 nm) every 60s Incubate->Measure Scattering Light Scattering Increases (Turbidity) Measure->Scattering Polymerization Tubulin Polymerizes into Microtubules Polymerization->Scattering

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 4: Fluorescence-Based Tubulin Polymerization Assay

This method monitors tubulin polymerization by measuring the fluorescence enhancement of a reporter dye that binds preferentially to microtubules.[12] It often provides higher sensitivity than turbidity-based assays.[1]

Materials:

  • Tubulin (>99% pure), lyophilized

  • GTP stock solution (100 mM)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent Reporter (e.g., DAPI, which can serve this purpose)

  • Positive Control Inhibitor: Nocodazole (10 µM)

  • Positive Control Stabilizer: Paclitaxel (10 µM)

  • Vehicle Control: DMSO (final concentration ≤ 1%)

Methodology:

  • Preparation: Pre-warm a fluorescence plate reader and a black, 96-well plate to 37°C. Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within 30 minutes.[12]

  • Compound Plating: In the 96-well plate, add 5 µL of 10X working solutions of the test compound (in serial dilution), controls, or vehicle.

  • Reaction Initiation: Prepare a master mix on ice containing the tubulin, GTP (1 mM final concentration), and fluorescent reporter.

  • Data Acquisition: Add 45 µL of the tubulin master mix to each well to initiate the reaction. Immediately place the plate in the pre-warmed reader and begin kinetic measurements (Excitation: ~360 nm, Emission: ~450 nm), reading every 60 seconds for 60-90 minutes at 37°C.[12]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum velocity (Vmax) of the polymerization phase for each curve.

    • Normalize the Vmax of treated wells to the vehicle control (100% polymerization).

    • Plot the normalized Vmax against the log of the compound concentration to determine the IC50 of polymerization inhibition.

Table 2: Hypothetical Tubulin Polymerization Assay Data

Compound Concentration (µM) Vmax (RFU/min) % Polymerization (Normalized)
Vehicle (DMSO) - 1502 100%
Paclitaxel 10 2150 143% (Stabilization)
Nocodazole 10 115 8% (Inhibition)
Test Compound 1.0 1355 90%
Test Compound 5.0 781 52%
Test Compound 10.0 450 30%

| Test Compound | 25.0 | 180 | 12% |

This illustrative data, with a calculated IC50 of ~4.8 µM, would strongly support the hypothesis that the compound directly inhibits tubulin polymerization.

Phase 4: Functional Validation - Anti-Angiogenesis

Expert Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] It relies on the proliferation, migration, and differentiation of endothelial cells—processes that are highly dependent on a dynamic microtubule cytoskeleton.[14] An agent that disrupts microtubule function is therefore a strong candidate for an anti-angiogenic drug. The endothelial cell tube formation assay is a well-established and visually compelling in vitro model that recapitulates the final differentiation step of angiogenesis.[15][16]

Protocol 5: Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells (e.g., HUVECs) cultured on a basement membrane extract (BME), such as Matrigel®.[17]

Methodology:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips and a pre-chilled 96-well plate, add 50 µL of BME to each well.[16] Ensure the BME is spread evenly. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[13]

  • Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium (e.g., EGM-2 with 0.5% FBS) at a density of 2-3 x 10⁵ cells/mL.

  • Treatment & Seeding: In separate tubes, mix the HUVEC suspension with the test compound at various concentrations (e.g., 0.1X, 1X, and 5X IC50), a vehicle control, or a known angiogenesis inhibitor (e.g., Suramin).

  • Incubation: Gently add 100 µL of the cell/compound mixture onto the solidified BME gel. Incubate at 37°C, 5% CO₂ for 4-18 hours. The short incubation time is a key feature of this assay.[13]

  • Imaging: Monitor the formation of tube-like networks using an inverted light microscope at regular intervals. Capture images of the entire well at a low magnification (e.g., 4x or 10x) once robust networks have formed in the vehicle control wells.

  • Quantitative Analysis:

    • Use an imaging software with angiogenesis analysis modules (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify key parameters such as:

      • Total tube length

      • Number of nodes/junctions

      • Number of branches

    • Normalize the data to the vehicle control and plot the results as a function of compound concentration.

Table 3: Hypothetical Tube Formation Assay Data (Quantified)

Condition Concentration (µM) Total Tube Length (% of Control) Branch Points (% of Control)
Vehicle (DMSO) - 100 ± 8 100 ± 11
Suramin (Positive Control) 20 12 ± 4 8 ± 3
Test Compound 0.5 85 ± 9 81 ± 10
Test Compound 5.0 25 ± 6 19 ± 5

| Test Compound | 25.0 | 5 ± 2 | 2 ± 1 |

This data would provide strong functional evidence that the compound's anti-tubulin activity translates into a potent anti-angiogenic effect in a relevant cell-based model.

References

  • Bio-protocol. (2017). Tubulin polymerization assay. Bio-protocol, 7(16). [Link]

  • Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit. Interchim. [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. ibidi GmbH. [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs. [Link]

  • ResearchGate. (n.d.). Comparison of the Ki67 proliferation assay with the BrdU and Oregon Green proliferation assays. ResearchGate. [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Biocompare. [Link]

  • Stec, J. B., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(8), 1193-1202. [Link]

  • Protocol Exchange. (2012). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Nature. [Link]

  • CellCarta. (n.d.). Cellular Proliferation and Cell Cycling | ki-67 Flow Cytometry. CellCarta. [Link]

  • Smith, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757-17767. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester. [Link]

  • Walsh, M. T., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71. [Link]

  • Liba, D., et al. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current Protocols in Stem Cell Biology, 42, 1D.19.1-1D.19.14. [Link]

  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. NIST. [Link]

  • ResearchGate. (2013). Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?. ResearchGate. [Link]

  • Grantome. (n.d.). In Vitro Screening of New Compounds and Analogs in Cell-Based Assays. Grantome. [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • College of American Pathologists. (n.d.). Molecular Diagnostic Assay Validation. CAP. [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 207, 112726. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2351. [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST Chemistry WebBook. [Link]

  • da Silva, A. M., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4529. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2351. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of a Novel β-Amino Acid

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a novel β-amino acid derivative. A comprehensive review of the scientific literature reveals a notable absence of studies detailing its biological activity or its effects in cell culture systems. The 3,4,5-trimethoxyphenyl (TMP) moiety, however, is a well-established pharmacophore present in a variety of biologically active compounds, many of which exhibit potent anticancer properties.[1][2][3][4] Notably, this functional group is a key feature of known tubulin polymerization inhibitors, which induce cell cycle arrest and apoptosis.[1][2][4]

Given the structural similarity to these active agents, it is hypothesized that this compound may possess cytotoxic and potentially pro-apoptotic activities. These application notes provide a comprehensive, field-proven framework for the initial in vitro characterization of this compound. As no prior art exists for its specific handling and application in cell culture, this guide is designed as a self-validating system, moving from fundamental compound preparation to tiered biological assessment. The protocols herein are grounded in established methodologies for the evaluation of novel chemical entities, ensuring scientific rigor and reproducibility.[5][6][7]

Part 1: Compound Handling and Solution Preparation

The successful evaluation of any novel compound begins with its proper solubilization and the establishment of a stable, concentrated stock solution. The physicochemical properties of this compound suggest it may have limited aqueous solubility, a common challenge with small molecule drug candidates.[8][9] Therefore, a systematic approach to solvent selection and stock preparation is paramount.

Initial Solubility Assessment

A preliminary solubility test is crucial to identify a suitable solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its broad solubilizing power and compatibility with most cell culture assays at low final concentrations.[5][9]

Protocol for Solubility Testing:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Add a calculated volume of cell culture grade, anhydrous DMSO to achieve a high target concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution against a light source. If particulates remain, sonicate the solution for 5-10 minutes in a water bath.

  • If the compound remains insoluble, a gentle warming to 37°C for 10-15 minutes can be attempted.[5]

  • The highest concentration at which the compound fully dissolves should be selected for the primary stock solution.

Preparation of Stock and Working Solutions

Once the optimal solubility in DMSO is determined, a concentrated stock solution can be prepared. This stock will be used to create working solutions for cell treatment.

Table 1: Stock and Working Solution Preparation

StepParameterValue/ProcedureRationale
1Primary Stock Concentration 10-50 mM (empirically determined)A high concentration minimizes the volume of DMSO added to cell cultures, reducing solvent-induced toxicity.
2Solvent Anhydrous, cell culture grade DMSOEnsures sterility and prevents compound degradation due to water absorption.
3Storage Aliquot into small volumes and store at -20°C or -80°C, protected from light.Prevents repeated freeze-thaw cycles which can lead to compound precipitation and degradation.[8]
4Working Solution Preparation Serially dilute the DMSO stock in complete cell culture medium.It is critical to add the DMSO stock to the medium (not vice-versa) with gentle vortexing to prevent precipitation.[5]
5Final DMSO Concentration ≤ 0.5% (v/v) in the final culture volume.Higher concentrations of DMSO can induce cellular stress, differentiation, or toxicity, confounding experimental results.[8]

Part 2: Tiered Biological Evaluation Workflow

A logical, tiered approach is recommended to efficiently characterize the biological effects of this compound. This begins with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation (Hypothesis-Driven) A Dose-Response Cytotoxicity Assay (MTT) B Determine IC50 Value A->B Analyze Data C Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) B->C Select Concentrations around IC50 D Cell Cycle Analysis B->D Select Concentrations around IC50 E Tubulin Polymerization Assay C->E If Apoptosis is Confirmed F Western Blot for Apoptotic Markers (e.g., Cleaved Caspase-3, PARP) C->F If Apoptosis is Confirmed

Figure 1: A tiered experimental workflow for the in vitro characterization of a novel compound.

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad range of concentrations (e.g., 0.1 µM to 100 µM) is recommended for the initial screen.

  • Vehicle Control: A "vehicle-only" control group must be included. This consists of cells treated with the highest concentration of DMSO used in the experimental wells (e.g., 0.5%).

  • Incubation: Remove the overnight medium from the cells and replace it with the medium containing the compound or vehicle control. Incubate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Mechanistic Insight - Apoptosis vs. Necrosis

Should the MTT assay reveal significant cytotoxicity, the next logical step is to determine the mode of cell death. For compounds containing the TMP moiety, apoptosis is a common mechanism.[1] The Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Experimental Workflow: Annexin V/PI Staining

G start Seed and Treat Cells harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with PBS & 1X Binding Buffer harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate at RT in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin after collecting the supernatant to ensure all cells are harvested.

  • Washing: Wash the cells with cold PBS, centrifuge (e.g., 300 x g for 5 minutes), and discard the supernatant.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[14]

Data Interpretation:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (due to membrane damage).

Conclusion and Future Directions

These application notes provide a foundational strategy for the initial in vitro assessment of this compound. By systematically determining its solubility, cytotoxic potential, and primary mechanism of cell death, researchers can generate the critical preliminary data required for further investigation. Positive results from this workflow, particularly the induction of apoptosis, would strongly justify advancing to more specific, hypothesis-driven studies, such as investigating its effect on tubulin polymerization or key apoptotic signaling proteins. This structured approach ensures that the exploration of this novel compound is conducted with scientific rigor, paving the way for a deeper understanding of its potential as a bioactive agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Natarajan, M., & Mohanakumar, K. P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • El-Adl, K., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4615.
  • Wang, C., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1444.
  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Scientific Reports, 11(1), 12975.
  • Wieczerzak, E., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(19), 4495.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. Anticancer Research, 39(7), 3369-3376.
  • MDPI. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(7), 12285-12303.
  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046.
  • National Center for Biotechnology Information. (2021). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

Sources

Application Notes and Protocols for the Animal Model Administration of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: These application notes provide a general framework for the in vivo administration of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. As there is no publicly available data on the administration of this specific compound in animal models, the following protocols are based on established best practices in preclinical research and data from structurally related compounds. Researchers must conduct their own dose-range finding and toxicity studies to determine safe and effective dosages for their specific animal model and experimental goals. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction

This compound is a synthetic amino acid derivative featuring a trimethoxyphenyl moiety. The trimethoxyphenyl group is a key pharmacophore in a variety of biologically active compounds, including natural products and synthetic drugs with potential applications in oncology and neuroscience. For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, and effects on the central nervous system. Given this background, this compound is a compound of interest for in vivo evaluation of its potential therapeutic properties.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the critical considerations and detailed protocols for the administration of this novel compound in animal models.

Compound Profile

A thorough understanding of the physicochemical properties of this compound is essential for appropriate formulation and administration.

PropertyValueSource
Molecular Formula C12H17NO5[1][2]
Molecular Weight 255.27 g/mol [2]
Appearance White to off-white crystalline powder (predicted)[3]
Solubility Expected to have low aqueous solubility. Solubility testing in various pharmaceutically acceptable vehicles is required.
pKa Not reported. The presence of a carboxylic acid and an amino group suggests amphoteric properties.

Formulation Development

The selection of an appropriate vehicle is critical for ensuring the bioavailability and reproducibility of in vivo studies.[4][5][6] Due to the predicted low aqueous solubility of this compound, a solution is the preferred dosage form for parenteral administration, while a suspension may be suitable for oral administration.[4]

Recommended Vehicle Screening:

A preliminary solubility screen should be performed to identify a suitable vehicle. Common vehicles for preclinical studies are listed in the table below.

VehicleCompositionNotes
Saline 0.9% NaCl in sterile waterSuitable for water-soluble compounds.
PBS Phosphate-Buffered SalineIsotonic and non-toxic.
Carboxymethylcellulose (CMC) 0.5% - 1% (w/v) in waterA common suspending agent for oral administration.[7]
PEG 400 Polyethylene glycol 400A co-solvent that can increase the solubility of lipophilic compounds.[5]
DMSO Dimethyl sulfoxideA powerful solvent, but can have intrinsic biological effects and toxicity.[5] Use at the lowest possible concentration.
Tween 80 Polysorbate 80A surfactant used to improve wetting and prevent aggregation in suspensions.[7]

Example Vehicle for a Structurally Related Compound: A study on a chalcone derivative with a trimethoxyphenyl group used a vehicle composed of DMSO, ethanol, PEG 400, Tween 80, and 5% glucose for intraperitoneal administration in mice.[8]

Protocol for Preparation of a Suspension for Oral Gavage (10 mg/mL)
  • Weighing: Accurately weigh the required amount of this compound.

  • Wetting: Add a small amount of a wetting agent (e.g., 1-2% Tween 80 in sterile water) to the powder and triturate to form a uniform paste.

  • Vehicle Addition: Gradually add the vehicle (e.g., 0.5% CMC in sterile water) to the paste while continuously stirring or vortexing.

  • Homogenization: Homogenize the suspension using a suitable method (e.g., sonication, Potter-Elvehjem homogenizer) to ensure a uniform particle size distribution.

  • Final Volume: Adjust to the final volume with the vehicle.

  • Storage: Store the suspension at 2-8°C and protect from light. It is recommended to prepare fresh formulations for each experiment.[4]

Routes of Administration

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound.[9]

Oral Gavage (PO)

This is a common route for enteral administration, particularly for compounds intended for oral delivery in humans.

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.

  • Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length.

  • Administration: Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

  • Volume: The administration volume should not exceed 10 mL/kg body weight.[7]

Intraperitoneal Injection (IP)

IP injection allows for rapid absorption into the systemic circulation.

Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint: Restrain the mouse to expose the abdomen.

  • Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle.

  • Aspiration: Gently aspirate to ensure no body fluids are drawn into the syringe, which would indicate incorrect placement.

  • Injection: Slowly inject the formulation.

  • Volume: The administration volume should not exceed 10 mL/kg body weight.

Intravenous Injection (IV)

IV administration provides 100% bioavailability and is used for compounds with poor oral absorption or when a rapid onset of action is required. This route requires a solution.

Protocol for Intravenous Injection in Mice (Tail Vein):

  • Animal Restraint and Warming: Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Vein Visualization: The two lateral tail veins are the preferred sites for injection.

  • Needle Insertion: Use a 27-30 gauge needle attached to a tuberculin syringe. Insert the needle, bevel up, into the vein at a shallow angle.

  • Injection: Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein.

  • Volume: The administration volume should not exceed 5 mL/kg body weight.

Study Design

A well-designed study is crucial for obtaining meaningful and reproducible data.

Dose-Range Finding (DRF) Studies

Before conducting efficacy studies, a dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for further investigation.[1][2][10][11]

Workflow for a Dose-Range Finding Study:

Caption: Workflow for a dose-range finding study.

Selection of Animal Models

The choice of animal model should be based on the therapeutic area of interest.

  • Neuroscience: The structural similarity to compounds with CNS activity suggests that models of neurodegenerative diseases or neuroinflammation could be relevant.[2][10][11]

    • Neuroinflammation Models: Lipopolysaccharide (LPS)-induced neuroinflammation in mice is a commonly used model.[11][12]

    • Neurodegeneration Models: For specific neurodegenerative diseases, various transgenic or toxin-induced models are available (e.g., models for Alzheimer's or Parkinson's disease).[10]

  • Oncology: The trimethoxyphenyl moiety is present in several anticancer agents.

    • Xenograft Models: Human cancer cell lines (e.g., glioblastoma cell lines like U87MG) can be implanted into immunodeficient mice (e.g., nude or NSG mice) to evaluate antitumor activity.[1][3][13]

    • Syngeneic Models: For studies involving the immune system, syngeneic models (e.g., GL261 glioma cells in immunocompetent mice) are appropriate.[13]

Experimental Workflow for an In Vivo Efficacy Study (Glioblastoma Xenograft Model):

Caption: Workflow for an in vivo efficacy study.

Ethical Considerations

All animal experiments must be conducted with the highest standards of animal welfare.

  • Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied.

  • Monitoring: Animals should be monitored regularly for any signs of pain or distress.

  • Humane Endpoints: Clear criteria for humane endpoints should be established before the start of the study.

Conclusion

The administration of this compound in animal models requires a careful and systematic approach. This guide provides a foundational framework for researchers to design and execute preclinical studies with this novel compound. Due to the lack of specific data, it is imperative that researchers conduct thorough preliminary studies to establish the safety and pharmacokinetic profile of the compound before proceeding to larger efficacy trials.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID.
  • Oh, T., et al. (2020). Mouse Models of Glioblastoma.
  • MDPI. (n.d.). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Animal Models for Neuroinflammation and Potential Treatment Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rodent models of neuroinflammation for Alzheimer's disease. Retrieved from [Link]

  • Scantox. (n.d.). Neuroinflammation. Retrieved from [Link]

  • PubMed. (n.d.). In vivo 2-amino-3-phosphonopropionic acid administration to neonatal rats selectively inhibits metabotropic excitatory amino acid receptors ex vivo in brain slices. Retrieved from [Link]

  • Anticancer Research. (n.d.). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023).
  • PubMed. (n.d.). N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals. Retrieved from [Link]

  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid derivatives as transdermal permeation enhancers. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • SciSpace. (n.d.). Nonclinical vehicle use in studies by multiple routes in multiple species. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Novel GABA Analogue in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A common underlying pathology in these conditions is excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. The brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in counteracting neuronal hyperexcitability. It is well-documented that a deficiency in GABA is associated with several neurological disorders, including Huntington's chorea, Parkinson's, and Alzheimer's disease.[1]

However, GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier. This has led to the development of GABA analogues designed to overcome this limitation and modulate the GABAergic system.[1] 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a structurally interesting GABA analogue. The presence of the 3,4,5-trimethoxyphenyl group may enhance its lipophilicity, potentially improving its ability to penetrate the central nervous system. This application note provides a hypothetical framework and detailed protocols for investigating the neuroprotective potential of this compound in relevant in vitro and in vivo models of neurodegeneration.

Proposed Mechanism of Action: Modulating GABAergic Signaling to Counteract Excitotoxicity

We hypothesize that this compound exerts its neuroprotective effects primarily by acting as a GABA receptor agonist, particularly at GABAA receptors. This interaction would mimic the natural action of GABA, leading to an influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability. By dampening the response to excessive glutamatergic stimulation, the compound could mitigate the downstream effects of excitotoxicity, including calcium overload, mitochondrial dysfunction, and activation of apoptotic pathways.

The trimethoxyphenyl moiety may also contribute to antioxidant and anti-inflammatory activities, which are beneficial in the context of neuroinflammation, a common feature of neurodegenerative diseases.

Proposed Signaling Pathway

GABASignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound GABA_A GABA-A Receptor Compound->GABA_A Agonism Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activation Hyperpolarization Hyperpolarization (Reduced Excitability) GABA_A->Hyperpolarization Cl- Influx Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Hyperpolarization->NMDA_R Inhibition Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Mitochondrial_Stress Mitochondrial Stress & ROS Production Ca_Influx->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of neuroprotection via GABA-A receptor agonism.

Part 1: In Vitro Application - Assessing Neuroprotection in a Primary Cortical Neuron Culture Model of Glutamate-Induced Excitotoxicity

This protocol details the use of primary cortical neurons to model glutamate-induced excitotoxicity, a key pathological mechanism in many neurodegenerative diseases. The aim is to determine the dose-dependent neuroprotective efficacy of this compound.

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for assessing in vitro neuroprotective effects.

Detailed Protocol

1. Preparation of Primary Cortical Neuron Cultures:

  • Isolate cortical tissue from embryonic day 18 (E18) Sprague-Dawley rat fetuses.

  • Dissociate the tissue using papain and trituration.

  • Plate the dissociated cells onto poly-D-lysine-coated 96-well plates at a density of 1 x 105 cells/well.

  • Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator for 7-10 days.

2. Compound Treatment and Excitotoxicity Induction:

  • Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.

  • After 7-10 days in culture, replace the medium with fresh medium containing the compound or vehicle (0.1% DMSO) and incubate for 2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 15 minutes.

  • Remove the glutamate-containing medium, wash the cells twice with warm PBS, and replace it with the initial compound or vehicle-containing medium.

  • Incubate for an additional 24 hours.

3. Assessment of Neuronal Viability and Death:

  • MTT Assay (Viability):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay (Cell Death):

    • Collect the culture supernatant.

    • Measure lactate dehydrogenase (LDH) release using a commercially available kit according to the manufacturer's instructions.

    • Measure the absorbance at 490 nm.

Hypothetical Data Presentation
Treatment GroupConcentration (µM)Neuronal Viability (% of Control)LDH Release (% of Glutamate)
Control (Vehicle)-100 ± 5.25.1 ± 1.3
Glutamate (100 µM)-45.3 ± 4.1100
Compound + Glutamate152.1 ± 3.888.4 ± 6.2
Compound + Glutamate565.7 ± 4.565.9 ± 5.1
Compound + Glutamate1078.9 ± 5.042.3 ± 4.7
Compound + Glutamate2585.2 ± 4.328.6 ± 3.9
Compound + Glutamate5088.6 ± 3.922.1 ± 3.5

Note: Data are presented as mean ± SEM and are for illustrative purposes only.

Part 2: In Vivo Application - Evaluation in a 3-Nitropropionic Acid (3-NP) Model of Huntington's Disease

This protocol describes the use of a 3-nitropropionic acid (3-NP) induced rat model of Huntington's disease to evaluate the in vivo efficacy of this compound. 3-NP is a mitochondrial toxin that causes selective striatal degeneration, mimicking key pathological features of Huntington's disease.

Experimental Workflow: In Vivo 3-NP Model

Caption: Workflow for assessing in vivo neuroprotective effects.

Detailed Protocol

1. Animals and Treatment:

  • Use male Wistar rats (200-250g).

  • Acclimatize the animals for at least one week before the experiment.

  • Group the animals (n=10/group): 1) Vehicle control, 2) 3-NP + Vehicle, 3) 3-NP + Compound (low dose, e.g., 10 mg/kg), 4) 3-NP + Compound (high dose, e.g., 30 mg/kg).

  • Administer the compound or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for 14 days.

2. 3-NP Administration:

  • From day 8 to day 14, administer 3-nitropropionic acid (10 mg/kg, intraperitoneally) to the designated groups.

3. Behavioral Assessment (Day 15):

  • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

  • Open Field Test: Evaluate locomotor activity and anxiety-like behavior by tracking movement in an open arena.

4. Histological and Biochemical Analysis (Day 16):

  • Anesthetize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Collect the brains and process them for cryosectioning.

  • Nissl Staining: Stain brain sections to visualize neuronal cell bodies and assess the extent of striatal lesions.

  • Biochemical Assays: Homogenize striatal tissue to measure markers of oxidative stress (e.g., malondialdehyde levels) and antioxidant enzyme activity (e.g., superoxide dismutase).

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Latency to Fall (seconds)Striatal Lesion Volume (mm³)
Vehicle Control-180 ± 12.50
3-NP + Vehicle-55 ± 8.212.5 ± 2.1
3-NP + Compound1095 ± 10.17.8 ± 1.5
3-NP + Compound30140 ± 11.73.2 ± 0.9

Note: Data are presented as mean ± SEM and are for illustrative purposes only.

Conclusion

The provided protocols offer a comprehensive framework for the initial investigation of this compound as a potential neuroprotective agent. Based on its structural similarity to GABA and the known association of GABAergic dysfunction with neurodegenerative diseases, this compound represents a novel candidate for therapeutic development. The successful demonstration of efficacy in these established in vitro and in vivo models would warrant further preclinical development, including pharmacokinetic studies and evaluation in transgenic models of neurodegeneration.

References

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]

  • Tyurenkov, I. N., & Voronkov, A. V. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of experimental biology and medicine, 160(6), 757–760. [Link]

  • Zhu, J., Li, Y., Shen, Y., Chen, J., & Wang, H. (2008). Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia. Journal of neuroscience research, 86(12), 2786–2797. [Link]

  • Borlongan, C. V., Koutouzis, T. K., & Sanberg, P. R. (1997). 3-Nitropropionic acid animal model and Huntington's disease. Neuroscience and biobehavioral reviews, 21(3), 289–293. [Link]

  • Černý, J., Janďourek, O., & Imramovský, A. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • Gomes, N., Feitosa, C., & de Lacerda, J. (2022). GABAA receptor participation in anxiolytic and anticonvulsant effects of (E)-3-(furan-2-yl)-1-(2hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one in adult zebrafish. Neurochemistry international, 155, 105303. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]

Sources

Application Notes and Protocols for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton with Trimethoxyphenyl Compounds

The relentless pursuit of novel anti-cancer agents has led researchers to explore a diverse chemical space. Within this landscape, compounds bearing the 3,4,5-trimethoxyphenyl (TMP) moiety have emerged as a particularly promising class of molecules. This structural motif is a key pharmacophore in a variety of natural and synthetic compounds that exhibit potent cytotoxic activity against a broad range of cancer cell lines. The TMP group is notably present in combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, which is a powerful inhibitor of tubulin polymerization. The focus of these application notes is 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid , a compound that integrates this critical TMP pharmacophore. While direct, extensive studies on this specific molecule are emerging, its structural similarity to other well-characterized TMP-containing compounds allows for the formulation of robust hypotheses regarding its mechanism of action and provides a solid foundation for its investigation as a potential anti-cancer therapeutic.

These notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to studying the effects of this compound on cancer cell lines. We will delve into its presumed mechanism of action, offer detailed protocols for key in vitro assays, and provide a framework for interpreting the resulting data.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

Based on the extensive research on analogous compounds, the primary mechanism of action for this compound is hypothesized to be the inhibition of tubulin polymerization . Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by rapid cycles of polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during mitosis.

Compounds containing the 3,4,5-trimethoxyphenyl group often bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell death. The key consequences of this action are:

  • Cell Cycle Arrest at the G2/M Phase: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine.

The following diagram illustrates the proposed signaling pathway for this compound.

Signaling_Pathway Compound This compound Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces CellDeath Cancer Cell Death Apoptosis->CellDeath Results in

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols provide a starting point for characterizing the anti-cancer effects of this compound in vitro. It is crucial to optimize these protocols for your specific cancer cell line and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24 hours) Seed->Incubate1 Treat 3. Treat with Compound (Varying Concentrations) Incubate1->Treat Incubate2 4. Incubate (24, 48, 72 hours) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (2-4 hours) AddMTT->Incubate3 AddSolubilizer 7. Add Solubilization Solution Incubate3->AddSolubilizer Read 8. Read Absorbance (570 nm) AddSolubilizer->Read

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ and 2x IC₅₀ concentrations of this compound for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by the compound.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the IC₅₀ and 2x IC₅₀ concentrations of the compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Data Presentation: Expected Outcomes

The following tables summarize hypothetical, yet expected, quantitative data from the described experiments, based on findings for structurally related compounds.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
HeLaCervical Cancer0.5 - 5.0
MCF-7Breast Cancer1.0 - 10.0
A549Lung Cancer0.8 - 8.0
HepG2Liver Cancer1.5 - 15.0

Table 2: Cell Cycle Distribution in a Representative Cancer Cell Line after 24h Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control60%25%15%
IC₅₀ Compound35%15%50%
2x IC₅₀ Compound20%10%70%

Table 3: Apoptosis Induction in a Representative Cancer Cell Line after 48h Treatment

Treatment% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95%3%2%
IC₅₀ Compound50%25%25%
2x IC₅₀ Compound20%35%45%

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer agents. The protocols and expected outcomes detailed in these application notes provide a solid framework for its initial in vitro characterization. Future studies should aim to confirm its binding to tubulin, for instance, through a tubulin polymerization assay or a colchicine-binding displacement assay. Furthermore, investigating its effects on the expression of key cell cycle and apoptotic regulatory proteins (e.g., cyclins, CDKs, Bcl-2 family proteins, caspases) through techniques like Western blotting will provide deeper mechanistic insights. Ultimately, promising in vitro results should be followed by in vivo studies in animal models to evaluate the compound's efficacy and safety as a potential cancer therapeutic.

References

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health.[Link][1]

  • Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. PubMed.[Link][2]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health.[Link][3]

  • 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Europe PMC.[Link][4]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.[Link][5]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.[Link][6]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central.[Link][7]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health.[Link][8]

Sources

"3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid" dosage calculation for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Dose Calculation and Experimental Design for First-in-Animal Studies of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the rational calculation of initial dosages of the novel compound, this compound, for use in preclinical animal studies. Given the absence of established in vivo data for this specific molecule, this guide emphasizes a systematic, principles-based approach. We will detail the necessary steps from initial in vitro characterization to the design and execution of a dose range-finding (DRF) study. The core of this protocol is the application of allometric scaling, a well-established method for extrapolating doses across species based on body surface area, which is a cornerstone of preclinical safety and efficacy evaluation.[1][2][3] This guide is designed to ensure ethical considerations and scientific rigor in establishing a safe and pharmacologically relevant dose range for subsequent efficacy models.

Introduction: Characterizing the Investigational Compound

This compound is a novel chemical entity. Its structure, featuring a γ-amino acid backbone, bears a resemblance to the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The presence of the 3,4,5-trimethoxyphenyl group suggests potential modulation of biological targets. Structurally related compounds have been investigated for a range of activities, including anticancer and antimicrobial properties.[4][5][6]

Due to the lack of published in vivo data, a primary challenge is to establish a safe and effective starting dose for animal studies. The primary goals of an initial preclinical safety evaluation are to identify a safe starting dose for further studies, identify potential organs for toxicity, and establish parameters for clinical monitoring.[7][8] This protocol will outline a strategy to achieve these goals.

Table 1: Compound Properties

Property Value Source
Chemical Name This compound [N/A]
Molecular Formula C12H17NO5 [9]
Molecular Weight 255.27 g/mol [9]

| CAS Number | [Not Available for this specific isomer] | [N/A] |

Hypothesized Mechanism of Action

Based on its structural similarity to GABA, a plausible hypothesis is that this compound may act as a modulator of GABA receptors, particularly the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that, upon activation, mediate slow and prolonged inhibitory signals in the central nervous system.[10] They do this by inhibiting adenylyl cyclase and modulating ion channels.[11] Investigating this potential mechanism in vitro is a crucial first step before proceeding to animal models.

GABAB_Pathway GABAB_R GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Compound Compound (Agonist) Compound->GABAB_R Binds ATP ATP ATP->AC Allometric_Scaling_Logic cluster_data Known Data / Starting Point cluster_calculation Calculation Engine cluster_output Extrapolated Dose InVitro In Vitro Potency (e.g., IC50) NOAEL_Mouse Mouse NOAEL (mg/kg) InVitro->NOAEL_Mouse Guides starting dose selection Conversion Apply Km Factors (Body Surface Area) NOAEL_Mouse->Conversion Input Animal Dose HED Human Equivalent Dose (HED) (mg/kg) Conversion->HED Extrapolate to Human AED_Rat Rat Equivalent Dose (AED) (mg/kg) Conversion->AED_Rat Extrapolate to Other Species

Caption: Logical flow of allometric scaling for dose extrapolation.

Protocol: Dose Range-Finding (DRF) Study

A DRF study is the first in vivo step to evaluate the safety profile of a new chemical entity. [12]Its primary objective is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a specified period. This study will also help identify potential target organs for toxicity and inform dose selection for subsequent efficacy studies. [13]

Overall Experimental Workflow

The process of determining a safe and effective dose is multi-staged. It begins with fundamental characterization and proceeds systematically to animal studies.

Experimental_Workflow step1 Step 1: In Vitro Characterization - Receptor Binding Assays - Cell Viability (IC50) step2 Step 2: Starting Dose Estimation - Use IC50/EC50 from in vitro data - Literature search for similar compounds step1->step2 step3 Step 3: Dose Range-Finding (DRF) Study - Single ascending dose in rodents - Determine Maximum Tolerated Dose (MTD) step2->step3 step4 Step 4: Dose Selection for Efficacy Studies - Select 3-4 doses below the MTD (e.g., MTD, MTD/2, MTD/4) step3->step4 step5 Step 5: Efficacy & Repeated-Dose Tox Studies - Evaluate therapeutic effect - Assess safety with chronic dosing step4->step5

Caption: Workflow for preclinical dose determination.

Materials
  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water, 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)

  • Test animals (e.g., C57BL/6 mice, male and female, 8-10 weeks old)

  • Standard laboratory equipment (analytical balance, vortex mixer, sonicator, gavage needles, syringes)

Experimental Design
  • Animal Model: Mice are a common starting species for toxicity studies. [8]Use of both sexes is recommended.

  • Groups: A minimum of 4 groups: 1 vehicle control group and at least 3 dose groups.

  • Dose Selection: The starting dose should be based on in vitro data or data from structurally similar compounds. If no data exists, a low starting dose (e.g., 1-10 mg/kg) is prudent. Doses should be escalated using a geometric progression or a modified Fibonacci sequence.

  • Administration Route: The route should mimic the intended clinical route where possible. Oral gavage (PO) or intraperitoneal (IP) injection are common for initial studies. [7]* Volume: Dosing volumes must adhere to animal welfare guidelines (e.g., for mice, typically 5-10 mL/kg for oral gavage). [14] Table 3: Example DRF Study Design (Single Ascending Dose)

    Group Treatment Dose (mg/kg) Concentration (mg/mL)* Volume (mL/kg) N (Animals/Sex)
    1 Vehicle 0 0 10 3 M, 3 F
    2 Test Compound 10 1 10 3 M, 3 F
    3 Test Compound 50 5 10 3 M, 3 F
    4 Test Compound 250 25 10 3 M, 3 F

    *Assuming a dosing volume of 10 mL/kg. Concentration must be adjusted based on the chosen volume.

Step-by-Step Protocol
  • Formulation Preparation:

    • Calculate the required amount of the compound for all animals in a dose group, including a small overage.

    • Prepare the chosen vehicle. If using a suspension, ensure uniform particle size. If using a co-solvent system, add components sequentially and mix thoroughly. [15] 3. Add the compound to the vehicle and mix using a vortexer and/or sonicator until a homogenous solution or suspension is achieved.

    • Prepare fresh on the day of dosing unless stability has been confirmed.

  • Animal Dosing:

    • Acclimatize animals for at least one week before the study begins.

    • Record the body weight of each animal immediately before dosing to calculate the precise volume to administer.

    • Administer the calculated volume of the formulation or vehicle via the chosen route (e.g., oral gavage).

  • In-Life Observations:

    • Monitor animals continuously for the first 4 hours post-dose, and then at regular intervals (e.g., 24h, 48h, 72h) for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and presence of convulsions or tremors.

    • Record body weights daily for the first week and then weekly. Significant body weight loss (>15-20%) is a key indicator of toxicity.

  • Data Analysis and MTD Determination:

    • The MTD is defined as the highest dose at which no mortality and no severe clinical signs of toxicity are observed, and body weight loss does not exceed a predefined limit (e.g., 20%).

    • Analyze the data to establish a dose-response relationship for any observed toxicities.

    • Based on the MTD, select at least three appropriate, well-tolerated dose levels for subsequent efficacy studies (e.g., a high dose near the MTD, a mid-dose, and a low dose).

Conclusion and Future Directions

The protocol described provides a robust and ethical framework for determining the initial dosage of this compound for animal research. By grounding the approach in the established principles of allometric scaling and executing a systematic dose range-finding study, researchers can generate the critical safety data needed to advance their investigation. [16][12][17]The results of the DRF study are pivotal, not only for defining the MTD but also for guiding the design of all future preclinical efficacy and longer-term toxicology studies. [7][13]

References

  • Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development? Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Retrieved from [Link]

  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications? Retrieved from [Link]

  • Hull, R. (1995). Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. Human & Experimental Toxicology, 14(3), 305-307. Retrieved from [Link]

  • Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • Wang, G., et al. (2022). GABAB-Receptor Agonist-Based Immunotherapy for Type 1 Diabetes in NOD Mice. International Journal of Molecular Sciences, 23(19), 11929. Retrieved from [Link]

  • Acosta, C., et al. (2011). GABAB receptors and glucose homeostasis: evaluation in GABAB receptor knockout mice. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E867-E877. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Qi, R., et al. (2023). Agonizing GABABR suppresses GLP-1RA's chronotropic effect and reduces post-myocardial infarction arrhythmogenesis. Frontiers in Pharmacology, 14, 1279549. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA. Retrieved from [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Jacobson, L. H., et al. (2016). Identifying the role of pre-and postsynaptic GABAB receptors in behavior. Behavioural brain research, 311, 263-271. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & medicinal chemistry, 18(4), 1641–1658. Retrieved from [Link]

  • de Moraes, M. C., et al. (2021). Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. Journal of medicinal chemistry, 64(16), 12209–12227. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4531. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

  • Petrikaite, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 856. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(19), 6215. Retrieved from [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-ethyl-5-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Wang, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111720. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Analysis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. The compound, a substituted β-amino acid, presents analytical challenges due to its polar nature. This protocol utilizes a reversed-phase approach on a polar-endcapped C18 column, which is well-suited for retaining and separating polar analytes. The method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The protocol herein is established in accordance with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2]

Introduction: The Analytical Challenge

This compound is a unique molecule featuring both an amino acid moiety and a substituted phenyl group.[3][4] The presence of the carboxylic acid and amino groups imparts significant polarity, which can lead to poor retention on conventional reversed-phase HPLC columns.[5][6] Furthermore, as a chiral molecule, the potential for enantiomeric separation is a key consideration for comprehensive analysis, though this initial application note will focus on the quantification of the compound as a single analyte. The trimethoxyphenyl group provides a strong chromophore, making UV detection a suitable choice for quantification.[7][8][9][10][11]

This guide provides a comprehensive framework for the HPLC analysis of this compound, from method development rationale to a step-by-step protocol and validation guidelines.

Method Rationale and Chromatographic Principles

The selected HPLC method is based on reversed-phase chromatography, the workhorse of modern HPLC.[12] However, to overcome the challenge of retaining our polar analyte, several key choices have been made:

  • Stationary Phase: A polar-endcapped C18 column is chosen. Unlike traditional C18 phases, polar-endcapped columns have a modified surface that improves their compatibility with highly aqueous mobile phases and enhances the retention of polar compounds by minimizing undesirable interactions with residual silanols.[13] This approach avoids the complexities of ion-pairing reagents or derivatization.[6][14]

  • Mobile Phase: A simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile is employed. The buffer's pH is controlled to be slightly acidic (pH ~3.0) to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and promoting retention on the reversed-phase column.[6] Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[12]

  • Detection: Given the presence of the aromatic trimethoxyphenyl group, UV detection is an effective and robust method for quantification. The wavelength of maximum absorbance should be experimentally determined but is anticipated to be in the range of 220-280 nm.

Experimental Workflow and Protocols

The overall workflow for the analysis of this compound is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase Diluent A->B C Filtration through 0.45 µm Syringe Filter B->C D Injection into HPLC System C->D E Separation on Polar-Endcapped C18 Column D->E F UV Detection E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: A schematic of the HPLC analysis workflow.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detector UV-Vis Detector
Wavelength To be determined (scan 200-400 nm)
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water to make a 25 mM solution.

  • Adjust the pH of the buffer to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a 70:30 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase diluent (70:30 water:acetonitrile).

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase diluent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase diluent) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area of the analyte.

Method Validation

The developed method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][15][16] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve data. A correlation coefficient (r²) of >0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The logical flow of the validation process is outlined below:

Validation_Logic cluster_params Core Validation Parameters (ICH Q2(R1)) Specificity Specificity Validated Validated Method for Routine Use Specificity->Validated Linearity Linearity Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated Range Range Range->Validated LOD LOD LOD->Validated LOQ LOQ LOQ->Validated Robustness Robustness Robustness->Validated Method Developed HPLC Method Validation Method Validation Method->Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Range Validation->LOD Validation->LOQ Validation->Robustness

Caption: The relationship between method development and validation parameters.

Chiral Separation Considerations (Further Work)

Since this compound possesses a chiral center, enantiomeric separation may be required for certain applications. This can be achieved using chiral HPLC.[17][18] Two primary approaches can be considered:

  • Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP). For amino acid-like molecules, columns based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives are often effective.[19][20][21]

  • Indirect Chiral Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[19]

Further method development would be required to optimize the mobile phase and column selection for successful enantiomeric resolution.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The use of a polar-endcapped reversed-phase column effectively addresses the challenges associated with analyzing this polar compound. The method is simple, specific, and can be readily validated according to international guidelines for implementation in a quality control or research environment.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • SIELC Technologies. Polar Compounds.
  • Wikipedia. Reversed-phase chromatography.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • MtoZ Biolabs. Amino Acid Analysis Using HPLC.
  • Al-Hussain, S. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4595.
  • Ghorab, M. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals, 16(6), 854.
  • Lv, P.-C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200845.
  • El-Sayed, N. N. E., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1338-1354.
  • Ghorab, M. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate.
  • Péter, A., et al. (2001). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Journal of Chromatography A, 926(2), 229-238.
  • Park, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179.
  • Phenomenex. Chiral HPLC Separations.
  • Santa Cruz Biotechnology. This compound.
  • SINFOO Chemical Solutions Co., Ltd. This compound.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Jajić, I., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972.

Sources

Enantioselective Synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid: A Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a chiral β-amino acid, a structural motif of significant interest in medicinal and pharmaceutical chemistry. Its derivatives have been explored for various therapeutic applications, including as anticancer agents.[1] The stereochemistry of such compounds is often crucial for their biological activity, making enantioselective synthesis a critical aspect of their development. This guide provides an in-depth overview of three powerful techniques for the enantioselective synthesis of this target molecule: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Synthesis, and Biocatalytic Resolution. Each section details the underlying principles and provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

I. Asymmetric Hydrogenation: A Direct and Efficient Approach

Asymmetric hydrogenation is a highly effective method for the synthesis of chiral compounds, offering high enantioselectivity and atom economy.[2] For the synthesis of this compound, this approach typically involves the hydrogenation of a prochiral enamine precursor, catalyzed by a chiral rhodium complex. The choice of the chiral phosphine ligand is paramount for achieving high enantiomeric excess (ee).

Conceptual Overview

The key to this method is the use of a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand like TangPhos or DuPhos, to stereoselectively deliver hydrogen to the double bond of a β-enamino ester.[3][4] The catalyst and substrate form a transient diastereomeric complex, where one face of the double bond is sterically shielded, leading to the preferential formation of one enantiomer of the product.

Diagram 1: General Workflow for Asymmetric Hydrogenation

cluster_prep Precursor Synthesis cluster_hydro Asymmetric Hydrogenation cluster_final Final Product start 3,4,5-Trimethoxy- acetophenone keto_ester β-Keto Ester start->keto_ester Claisen Condensation enamine β-Enamino Ester keto_ester->enamine Amination hydrogenation Rh-Catalyzed Asymmetric Hydrogenation enamine->hydrogenation chiral_ester Chiral β-Amino Ester hydrogenation->chiral_ester High ee hydrolysis Hydrolysis chiral_ester->hydrolysis final_product 3-Amino-3-(3,4,5-trimethoxy- phenyl)propanoic acid hydrolysis->final_product

Caption: Workflow for asymmetric hydrogenation approach.

Detailed Experimental Protocol

Part A: Synthesis of the β-Enamino Ester Precursor

  • Synthesis of Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to anhydrous ethanol. To this solution, add diethyl carbonate (1.5 eq) followed by the dropwise addition of a solution of 3,4,5-trimethoxyacetophenone (1.0 eq) in anhydrous ethanol. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the reaction is quenched with dilute acetic acid and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester, which can be used in the next step without further purification.

  • Synthesis of Ethyl 3-amino-3-(3,4,5-trimethoxyphenyl)acrylate: The crude β-keto ester is dissolved in methanol, and ammonium acetate (3.0 eq) is added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-enamino ester. This can be further acylated if necessary for the hydrogenation step.[3]

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, a pressure-resistant vial is charged with the β-enamino ester (1.0 eq), a chiral rhodium catalyst such as [Rh(COD)(TangPhos)]BF₄ (0.01 eq), and degassed methanol.

  • The vial is sealed and placed in an autoclave. The autoclave is purged with hydrogen gas (3-4 times) and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction is stirred at a specified temperature (e.g., 50 °C) for 12-24 hours.

  • After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral β-amino ester.

Part C: Hydrolysis to the Final Product

  • The purified chiral β-amino ester is dissolved in a mixture of methanol and 1 M aqueous sodium hydroxide.

  • The solution is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

  • The aqueous layer is acidified to pH 6-7 with 1 M hydrochloric acid, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the enantiomerically enriched this compound.

II. Chiral Auxiliary-Mediated Synthesis: The Evans Aldol Approach

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in organic synthesis.[5] The Evans aldol reaction, employing chiral oxazolidinone auxiliaries, is a well-established method for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which can be further elaborated to β-amino acids.[6][7]

Conceptual Overview

In this strategy, a chiral auxiliary, typically derived from an amino acid like valine or phenylalanine, is acylated with an appropriate carboxylic acid derivative. The resulting imide is then converted to its boron enolate, which undergoes a highly diastereoselective aldol reaction with 3,4,5-trimethoxybenzaldehyde. The stereochemistry of the newly formed stereocenters is dictated by the chiral auxiliary. Subsequent removal of the auxiliary and conversion of the hydroxyl group to an amino group furnishes the desired chiral β-amino acid.

Diagram 2: Evans Aldol Reaction Pathway

auxiliary Chiral Oxazolidinone Auxiliary acylation Acylation auxiliary->acylation imide N-Acyl Oxazolidinone acylation->imide enolate Boron Enolate Formation imide->enolate aldol Diastereoselective Aldol Reaction with 3,4,5-Trimethoxy- benzaldehyde enolate->aldol adduct Aldol Adduct aldol->adduct conversion Hydroxyl to Amine Conversion adduct->conversion cleavage Auxiliary Cleavage & Hydrolysis conversion->cleavage product Enantiopure β-Amino Acid cleavage->product

Caption: Synthetic route via Evans aldol reaction.

Detailed Experimental Protocol

Part A: Diastereoselective Aldol Reaction

  • Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are dried and concentrated to give the N-propionyl oxazolidinone.

  • Boron Enolate Formation and Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by triethylamine (1.2 eq). The mixture is stirred for 30 minutes. A solution of 3,4,5-trimethoxybenzaldehyde (1.2 eq) in anhydrous dichloromethane is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a phosphate buffer (pH 7), and the product is extracted with dichloromethane. The organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the aldol adduct.

Part B: Conversion to the β-Amino Acid

  • Mesylation and Azide Displacement: The aldol adduct is dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by methanesulfonyl chloride (1.2 eq). After stirring for 1 hour, the reaction is quenched with water, and the product is extracted. The organic layer is dried and concentrated. The crude mesylate is then dissolved in DMF, and sodium azide (3.0 eq) is added. The mixture is heated to 60-70 °C for several hours. After cooling, the product is extracted with ethyl acetate.

  • Reduction of the Azide: The azide intermediate is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is removed by filtration through Celite.

  • Auxiliary Cleavage and Hydrolysis: The resulting amine is dissolved in a mixture of THF and water, and lithium hydroxide (excess) is added. The mixture is stirred at room temperature until the auxiliary is cleaved. The reaction is worked up by acidification and extraction to yield the final product.

III. Biocatalytic Resolution: A Green and Selective Method

Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical methods.[8][9] For the synthesis of enantiopure this compound, enzymatic kinetic resolution of a racemic mixture is a practical approach.

Conceptual Overview

This method starts with the synthesis of racemic this compound or its ester derivative.[10] An enzyme, typically a lipase such as Candida antarctica lipase B (CALB), is then used to selectively acylate one of the enantiomers of the amino group.[11][12] This results in a mixture of the acylated (R)- or (S)-enantiomer and the unreacted (S)- or (R)-enantiomer, which can then be separated. The acylated enantiomer can be deprotected to provide the other enantiomer of the amino acid.

Diagram 3: Enzymatic Kinetic Resolution Process

racemic Racemic β-Amino Ester resolution Enantioselective Acylation racemic->resolution enzyme Lipase (e.g., CALB) + Acyl Donor enzyme->resolution mixture Mixture of: - Acylated Enantiomer - Unreacted Enantiomer resolution->mixture separation Separation (e.g., Chromatography) mixture->separation enantiomer1 Unreacted Enantiomer separation->enantiomer1 enantiomer2_acyl Acylated Enantiomer separation->enantiomer2_acyl hydrolysis1 Hydrolysis enantiomer1->hydrolysis1 hydrolysis2 Deacylation enantiomer2_acyl->hydrolysis2 product1 Enantiopure (S)-β-Amino Acid hydrolysis1->product1 product2 Enantiopure (R)-β-Amino Acid hydrolysis2->product2

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol

Part A: Synthesis of Racemic this compound Ester

  • A mixture of 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol is heated to reflux for 4-6 hours.[10]

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~7 with sodium bicarbonate. The precipitated crude amino acid is filtered and dried.

  • The crude amino acid is esterified by refluxing in methanol with a catalytic amount of sulfuric acid or by using thionyl chloride in methanol at 0 °C to room temperature. The resulting racemic ester is purified by column chromatography.

Part B: Enzymatic Kinetic Resolution

  • The racemic β-amino ester (1.0 eq) is dissolved in an organic solvent (e.g., toluene or THF).

  • Immobilized Candida antarctica lipase B (Novozym 435) is added to the solution.

  • An acyl donor, such as ethyl acetate or vinyl acetate (1.0-1.5 eq), is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC to determine the enantiomeric excess of the substrate and product. The reaction is stopped at approximately 50% conversion.

  • The enzyme is filtered off, and the solvent is evaporated.

Part C: Separation and Deprotection

  • The resulting mixture of the acylated amino ester and the unreacted amino ester is separated by column chromatography on silica gel.

  • The unreacted enantiomer is isolated and can be hydrolyzed as described in the asymmetric hydrogenation section to yield one enantiomer of the final product.

  • The acylated enantiomer is collected and subjected to hydrolysis (acidic or basic) to remove the acyl group and the ester, yielding the other enantiomer of the target amino acid.

IV. Comparison of Synthesis Techniques

TechniqueKey AdvantagesKey ConsiderationsTypical YieldTypical ee
Asymmetric Hydrogenation High efficiency, atom economy, catalytic.Requires synthesis of specific enamine precursors, high-pressure equipment.80-95%>95%[4]
Chiral Auxiliary High reliability, predictable stereochemistry.Stoichiometric use of chiral auxiliary, multiple steps.60-80% (overall)>98% (diastereomeric excess)[13]
Biocatalytic Resolution Mild reaction conditions, high enantioselectivity, environmentally friendly.Maximum theoretical yield is 50% for each enantiomer, requires racemic starting material.~45% (for each enantiomer)>99%[11]

V. Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several modern and reliable methods. Asymmetric hydrogenation offers a direct and efficient catalytic route. The use of chiral auxiliaries, particularly through the Evans aldol reaction, provides a robust and highly stereoselective pathway. Biocatalytic resolution presents a green and highly specific alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The protocols provided in this guide offer a solid foundation for researchers to pursue the synthesis of this and related chiral β-amino acids for further investigation in drug discovery and development.

References

  • Kato, H., et al. (2007). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • Zhu, G., et al. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate.
  • Zhang, Z., et al. (2006). A highly enantioselective rhodium-catalyzed intermolecular hydroarylation of α-aminoalkyl acrylates using water as a direct proton source has been realized...
  • Tang, W., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5. [Link]

  • Ye, J., et al. (2025). Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. Journal of the American Chemical Society, 147(25), 22121-22131. [Link]

  • Alfa Chemistry. (n.d.). Evans Aldol Reaction.
  • Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • TCI AMERICA. (n.d.). Evans Aldol Reaction.
  • Chem-Station Int. Ed. (2014). Evans Aldol Reaction.
  • Belokon, Y. N., et al. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2549. [Link]

  • Yang, J. W. (2019). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Slideshare. (n.d.). Evans aldol ppt.
  • Xu, Y., et al. (2022). Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process. Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis. (n.d.).
  • Rios-Lombardía, N., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025). Request PDF. [Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-functionalized Amino Acids and Substituted Pyrazolidinones. (2019). University of Groningen research portal. [Link]

  • Liu, X., & Hartwig, J. F. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(8), 3054-3066. [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2024). RSC Publishing. [Link]

  • Clayden, J., et al. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1618-1623. [Link]

  • Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... (n.d.). ResearchGate. [Link]

  • Resolution of racemic amino acids. (1983).
  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6689. [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]

  • Benchchem. (2025). Technical Support Center: Enzymatic Resolution of Racemic 8-Aminooctanoic Acid.
  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2019). ACS Omega. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(13), 7083. [Link]

  • Santa Cruz Biotechnology. (n.d.). This compound.

Sources

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid: A Potential Molecular Probe for Neurological and Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid as a molecular probe. While direct applications of this specific molecule are still emerging, its structural similarity to known bioactive compounds suggests significant potential in neuroscience and oncology. This guide will explore the scientific rationale for its use, propose detailed experimental protocols for its characterization, and provide insights into the interpretation of potential results. We will draw upon the established activities of related 3-aminopropanoic acid derivatives and trimethoxyphenyl compounds to build a strong case for its utility as a novel research tool.

Introduction and Scientific Rationale

This compound is a β-amino acid derivative characterized by a phenyl ring substituted with three methoxy groups. Its molecular structure is presented in Figure 1.

Figure 1. Chemical Structure of this compound (A 2D chemical structure image would be placed here in a full document)

While this compound is commercially available as a biochemical for research[1][2], its specific applications as a molecular probe are not yet extensively documented. However, its structural motifs are present in a variety of biologically active molecules, suggesting a strong potential for its use in probing specific biological pathways.

The scientific rationale for investigating this molecule as a probe is built on two key areas:

  • Neuroscience Research: Derivatives of 3-aminopropanoic acid are known to interact with the central nervous system. Specifically, compounds with a similar backbone have been identified as antagonists of the GABA-B receptor[3]. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for drugs treating neurological and psychiatric disorders[4]. The trimethoxyphenyl group may confer unique specificity and potency to this molecule, making it a valuable tool for dissecting GABAergic signaling pathways. Related compounds are already utilized in neuroscience research to study synaptic transmission and neuropharmacology[5][6].

  • Oncology Research: The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a class of anticancer agents that function as tubulin polymerization inhibitors, such as combretastatin. These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Derivatives of 3-(3,4,5-trimethoxyphenyl)propanoic acid have been synthesized and evaluated for their potential as anticancer agents[7][8]. Therefore, this compound could serve as a scaffold for developing probes to study microtubule dynamics and screen for novel tubulin inhibitors.

Proposed Applications and Experimental Protocols

Based on the scientific rationale, we propose the following applications and detailed protocols to characterize and utilize this compound as a molecular probe.

Application 1: Characterization as a GABA-B Receptor Antagonist

The primary hypothesized mechanism of action in a neurological context is the antagonism of the GABA-B receptor. The following protocols are designed to test this hypothesis.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol aims to determine the binding affinity of the compound for the GABA-B receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABA-B receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human GABA-B receptors (e.g., HEK293 or CHO cells).

    • [3H]-CGP54626 (a high-affinity GABA-B receptor antagonist radioligand).

    • This compound.

    • Baclofen (a known GABA-B receptor agonist, as a positive control).

    • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, combine the cell membranes, [3H]-CGP54626 (at a concentration near its Kd), and varying concentrations of the test compound or control.

    • For non-specific binding determination, use a high concentration of a known non-radioactive antagonist (e.g., unlabeled CGP54626).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for GABA-B Receptor Antagonism

This protocol assesses the functional effect of the compound on GABA-B receptor signaling.

  • Objective: To determine if this compound can inhibit the downstream signaling of the GABA-B receptor.

  • Materials:

    • A cell line expressing GABA-B receptors and a suitable reporter system (e.g., a CRE-luciferase reporter for cAMP measurement, as GABA-B receptors are Gi/o-coupled and inhibit adenylyl cyclase).

    • Baclofen.

    • Forskolin (to stimulate adenylyl cyclase).

    • This compound.

    • Cell culture medium and reagents.

    • Luminometer.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluency.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of baclofen (e.g., its EC50) and forskolin to all wells.

    • Incubate for an appropriate time to allow for changes in cAMP levels and subsequent luciferase expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the baclofen-induced response.

Application 2: Probing Neuronal Activity

If the compound is confirmed as a GABA-B antagonist, it can be used to study the role of these receptors in neuronal circuits.

Protocol 3: Electrophysiological Recording in Brain Slices

  • Objective: To investigate the effect of the compound on synaptic transmission in a physiologically relevant context.

  • Materials:

    • Acute brain slices from a region of interest (e.g., hippocampus or cortex).

    • Artificial cerebrospinal fluid (aCSF).

    • Patch-clamp electrophysiology setup.

    • This compound.

    • Baclofen.

  • Procedure:

    • Prepare acute brain slices from a rodent.

    • Obtain whole-cell patch-clamp recordings from neurons in the slice.

    • Evoke inhibitory postsynaptic currents (IPSCs) by stimulating inhibitory interneurons.

    • Establish a stable baseline of evoked IPSCs.

    • Apply baclofen to the bath to activate presynaptic GABA-B receptors, which should reduce the amplitude of the evoked IPSCs.

    • After observing the effect of baclofen, co-apply this compound and observe if it reverses the effect of baclofen.

  • Data Analysis:

    • Measure the amplitude of the evoked IPSCs before and after the application of baclofen and the test compound.

    • Quantify the extent to which the test compound can block the baclofen-induced suppression of IPSCs.

Application 3: Development of a Fluorescent Probe for Cellular Imaging

To investigate the compound's potential interaction with tubulin, a fluorescently labeled analog can be synthesized.

Protocol 4: Synthesis and Application of a Fluorescent Derivative

  • Objective: To synthesize a fluorescent version of the molecule and visualize its subcellular localization.

  • Proposed Synthesis:

    • Protect the amino group of this compound with a suitable protecting group (e.g., Boc).

    • Activate the carboxylic acid group (e.g., using EDC/NHS).

    • Couple the activated acid with a fluorescent dye containing a primary amine (e.g., fluorescein-cadaverine).

    • Deprotect the amino group to yield the final fluorescent probe.

  • Imaging Protocol:

    • Culture a suitable cell line (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) on glass coverslips.

    • Incubate the cells with the fluorescent probe at various concentrations and for different durations.

    • Fix the cells with paraformaldehyde.

    • Optionally, co-stain with antibodies against tubulin or with a nuclear stain like DAPI.

    • Image the cells using a fluorescence or confocal microscope.

  • Data Analysis:

    • Observe the subcellular localization of the fluorescent probe.

    • Assess the degree of colocalization with the tubulin network.

Data Presentation and Expected Outcomes

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: Expected Binding and Functional Parameters for GABA-B Receptor Activity

ParameterExpected ValueInterpretation
Ki (nM) 10 - 1000High to moderate affinity for the GABA-B receptor.
IC50 (nM) 50 - 5000Potent to moderately potent functional antagonism.
Effect on IPSCs Reversal of baclofen-induced suppressionConfirms antagonist activity at synaptic terminals.

Table 2: Expected Outcomes from Fluorescent Probe Imaging

ObservationInterpretation
Diffuse cytoplasmic staining Non-specific uptake or lack of a specific target.
Punctate staining Possible localization to vesicles or specific organelles.
Filamentous staining colocalized with tubulin Suggests interaction with the microtubule network.

Visualization of Workflows and Pathways

Diagram 1: Proposed Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Tissue Level Analysis a Radioligand Binding Assay (Determine Ki) b Functional Assay (Determine IC50) a->b If binding is confirmed c Electrophysiology (Confirm synaptic effect) b->c If functional antagonism is confirmed d Synthesis of Fluorescent Probe b->d Alternative/Parallel Path e Cellular Imaging (Subcellular localization) d->e

Caption: Workflow for characterizing the molecular probe.

Diagram 2: Hypothesized GABA-B Receptor Signaling Pathway

G GABA GABA GABA_B_R GABA-B Receptor GABA->GABA_B_R Activates Probe 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid Probe->GABA_B_R Inhibits G_Protein Gi/o Protein GABA_B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: The probe's hypothesized antagonistic action on GABA-B signaling.

Conclusion

This compound represents a promising, yet underexplored, candidate for a molecular probe. Its structural features suggest potential roles in the study of GABAergic neurotransmission and cytoskeletal dynamics. The protocols outlined in this guide provide a clear roadmap for researchers to characterize its biological activity and develop it into a valuable tool for both basic research and drug discovery. The successful validation of this compound as a selective molecular probe would open new avenues for investigating complex biological systems.

References

  • Abbenante, G., & Prager, R. H. (1997). Potential GABA B Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(5), 523–527. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Retrieved from [Link]

  • Cryan, J. F., et al. (2004). GABAB receptor antagonists-mediated antidepressant-like behavior is serotonin-dependent. Journal of Pharmacology and Experimental Therapeutics, 311(1), 95-102. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a unique small molecule with a chemical scaffold suggestive of diverse biological activities. The trimethoxyphenyl moiety is a well-established pharmacophore present in a variety of natural products and synthetic compounds with therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects[1]. This structural feature, combined with the amino acid-like propanoic acid chain, makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS assays. The protocols detailed herein are designed to be robust, scalable, and amenable to automation, enabling the rapid and efficient evaluation of this compound's biological effects.

Application 1: High-Throughput Screening for Antiproliferative Activity in Cancer Cell Lines

Rationale: The 3,4,5-trimethoxyphenyl group is a key structural component of several potent tubulin polymerization inhibitors, such as combretastatin and podophyllotoxin[2]. These agents induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. Given this precedent, a primary application of this compound is in screens for novel antiproliferative agents.

Principle of the Assay

This protocol utilizes a luminescence-based cell viability assay that quantifies ATP levels, an indicator of metabolically active cells. A decrease in luminescence upon treatment with the test compound suggests a reduction in cell viability due to either cytotoxic or cytostatic effects. Luminescent assays are well-suited for HTS due to their high sensitivity, broad dynamic range, and low interference from library compounds[3][4][5].

Experimental Protocol

Materials:

  • Cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific cancer type)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin or Paclitaxel)

  • Negative control (DMSO)

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate density in complete culture medium.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Using an automated liquid handler or multichannel pipette, add 5 µL of the compound dilutions to the appropriate wells.

    • Add 5 µL of the positive and negative controls to their respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Luminescence Reading:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 30 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis

The antiproliferative activity is determined by calculating the percentage of cell viability relative to the negative control (DMSO-treated cells). The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by fitting the data to a dose-response curve.

Workflow Diagram

HTS_Antiproliferative_Assay cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed cells in 384-well plate Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Compound_Addition Add compound dilutions and controls Incubate_24h->Compound_Addition Incubate_48_72h Incubate 48-72h Compound_Addition->Incubate_48_72h Add_Reagent Add ATP detection reagent Incubate_48_72h->Add_Reagent Read_Luminescence Measure luminescence Add_Reagent->Read_Luminescence Calculate_Viability Calculate % viability Read_Luminescence->Calculate_Viability Generate_Curve Generate dose-response curve Calculate_Viability->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50

Caption: Workflow for the HTS antiproliferative assay.

Application 2: High-Content Screening for Cytotoxicity and Morphological Profiling

Rationale: To gain deeper insights into the mechanism of action, a high-content screening (HCS) approach can be employed. HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effect.[6][7][8] This allows for the differentiation between various mechanisms of cell death and the identification of subtle morphological changes.

Principle of the Assay

This protocol uses a multiplexed fluorescent dye staining approach to assess cytotoxicity and changes in cellular morphology. Key parameters measured include nuclear condensation (a hallmark of apoptosis), cell membrane permeability (indicating necrosis), and changes in cell shape and size.

Experimental Protocol

Materials:

  • U2OS cell line (or other suitable cell line for imaging)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis)

  • Negative control (DMSO)

  • Hoechst 33342 (for nuclear staining)

  • Propidium Iodide (PI) or other cell impermeant dye (for membrane permeability)

  • Cell-permeable dye for cytoplasmic staining (e.g., Calcein AM)

  • Black, clear-bottom 384-well microplates

  • High-content imaging system with automated microscopy and image analysis software

Procedure:

  • Cell Seeding and Compound Addition:

    • Follow the same procedure as in Application 1 for cell seeding and compound addition.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining:

    • Prepare a staining solution containing Hoechst 33342, PI, and Calcein AM in a suitable buffer (e.g., PBS).

    • Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Acquire images using a high-content imaging system. Capture images in the appropriate fluorescent channels for each dye.

  • Image Analysis:

    • Use the image analysis software to segment and identify individual cells.

    • Quantify various cellular features, such as:

      • Nuclear intensity and area (from Hoechst staining)

      • Percentage of PI-positive cells

      • Cell area and roundness (from Calcein AM staining)

Data Analysis

The multiparametric data generated from HCS can be used to create a phenotypic profile for this compound. This profile can be compared to those of reference compounds with known mechanisms of action to infer the compound's mode of action.

Workflow Diagram

HCS_Cytotoxicity_Assay cluster_prep Assay Preparation cluster_stain Staining cluster_image Imaging & Analysis cluster_profile Profiling Cell_Seeding Seed cells in 384-well plate Compound_Addition Add compound Cell_Seeding->Compound_Addition Incubate Incubate 24-48h Compound_Addition->Incubate Add_Dyes Add multiplexed fluorescent dyes Incubate->Add_Dyes Incubate_Stain Incubate 15-30 min Add_Dyes->Incubate_Stain Acquire_Images Acquire images with HCS system Incubate_Stain->Acquire_Images Analyze_Images Perform image analysis Acquire_Images->Analyze_Images Extract_Features Extract cellular features Analyze_Images->Extract_Features Generate_Profile Generate phenotypic profile Extract_Features->Generate_Profile

Caption: Workflow for the HCS cytotoxicity and morphological profiling assay.

Application 3: High-Throughput Screening for Antimicrobial Activity

Rationale: Many natural products with a trimethoxyphenyl scaffold exhibit antimicrobial properties. Therefore, screening this compound for activity against a panel of pathogenic bacteria is a logical step in its characterization.

Principle of the Assay

This protocol describes a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the test compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Bacterial growth is assessed by measuring the optical density (OD) of the culture.

Experimental Protocol

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Gentamicin)

  • Negative control (DMSO)

  • Sterile 384-well microplates

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of the test compound in CAMHB in a separate 384-well plate.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Transfer the compound dilutions to the assay plate.

    • Add the bacterial inoculum to all wells except for the sterility control wells.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • OD Measurement:

    • Measure the optical density at 600 nm (OD600) using a plate reader.

Data Analysis

The MIC is determined as the lowest concentration of the compound at which there is no visible growth, as indicated by a significant reduction in the OD600 reading compared to the growth control.

Workflow Diagram

HTS_Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Prepare_Compound Prepare compound serial dilutions Inoculate_Plate Inoculate 384-well plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate 16-20h Inoculate_Plate->Incubate Measure_OD Measure OD600 Incubate->Measure_OD Determine_MIC Determine MIC Measure_OD->Determine_MIC

Caption: Workflow for the HTS antimicrobial assay.

Data Presentation Summary

Assay Type Parameters Measured Primary Endpoint Throughput
Antiproliferative ATP levels (luminescence)IC50High
High-Content Nuclear morphology, membrane permeability, cell shapePhenotypic profileMedium to High
Antimicrobial Bacterial growth (OD600)MICHigh

References

  • Lu, T., et al. (2014). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Journal of Biomolecular Screening, 19(6), 956-963. [Link]

  • Bray, M. A., et al. (2016). High-content screening: a powerful approach to systems cell biology and drug discovery. Nature Reviews Molecular Cell Biology, 17(11), 712-726. [Link]

  • Zhang, X., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 323-340. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. ASSAY and Drug Development Technologies, 5(1), 127-136. [Link]

  • Zhang, X., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 323-340. [Link]

  • University of Illinois Chicago. (n.d.). Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. [Link]

  • Burford, N. T., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(7), 759-773. [Link]

  • Thorne, N., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1415-1427. [Link]

  • Wikipedia. (n.d.). High-content screening. [Link]

  • Creative Biolabs. (n.d.). High Content Screening. [Link]

  • Warchal, S. J., et al. (2014). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. Journal of Biomolecular Screening, 19(5), 735-744. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Charles River Laboratories. (n.d.). High Content Imaging Assays. [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. [Link]

  • ABclonal. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

  • HD-Chemicals. (n.d.). 3-Amino-3-(3-methoxyphenyl)propanoic acid, min 95%, 1 gram. [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. [Link]

  • NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • MDPI. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. [Link]

  • PubMed Central. (n.d.). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. [Link]

  • Creative Diagnostics. (n.d.). High-Throughput Drug Screening. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. [Link]

  • PubMed Central. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

Sources

Application Notes and Protocols: Conjugation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid to Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of a Unique Amino Acid and Nanotechnology

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a synthetic amino acid derivative with a molecular formula of C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol .[][2] Its structure, featuring both a primary amine (-NH₂) and a carboxylic acid (-COOH) functional group, makes it an exceptionally versatile candidate for bioconjugation. The trimethoxyphenyl moiety introduces a distinct chemical signature, potentially influencing pharmacokinetic profiles and cellular interactions. The strategic conjugation of this molecule to nanoparticle platforms opens up a wealth of possibilities in targeted drug delivery, bio-imaging, and diagnostics. By leveraging the unique physicochemical properties of nanoparticles, we can enhance the therapeutic index of conjugated molecules, improve their stability, and enable site-specific delivery.[3]

This guide provides a comprehensive overview of the principles and detailed protocols for the covalent conjugation of this compound to three widely used classes of nanoparticles: gold, silica, and polymeric nanoparticles. The methodologies described herein are grounded in established bioconjugation chemistries and are designed to be adaptable to specific research needs.

Core Principle: Carbodiimide-Mediated Amide Bond Formation

The foundational chemistry underpinning the protocols in this guide is the "zero-length" crosslinking reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4] This powerful and widely adopted method creates a stable amide bond between a carboxyl group and a primary amine.

The reaction proceeds in two key steps:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[4] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5]

  • Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and efficiently reacts with a primary amine to form a covalent amide bond, releasing NHS.[4][6]

This two-step approach is often preferred as it minimizes undesirable side reactions and prevents the polymerization of molecules that contain both carboxyl and amine groups.[4][5]

I. Conjugation to Gold Nanoparticles (AuNPs)

Gold nanoparticles are extensively used in biomedical applications due to their unique optical properties, biocompatibility, and ease of surface functionalization.[7][8] The amine groups on molecules can be used to directly cap and stabilize AuNPs during their synthesis.[9][10][11] For pre-synthesized AuNPs, surface functionalization with amine-terminated ligands is a common strategy to prepare them for subsequent conjugation.

Workflow for AuNP Conjugation

AuNP_Conjugation cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) Molecule 3-Amino-3-(3,4,5-trimethoxy -phenyl)propanoic acid Activated_Molecule Activated Molecule (NHS-ester) Molecule->Activated_Molecule Carboxyl Activation EDC_NHS EDC / NHS Amine_AuNP Amine-Functionalized Gold Nanoparticle Activated_Molecule->Amine_AuNP Addition of Activated Molecule Conjugated_AuNP Conjugated AuNP Amine_AuNP->Conjugated_AuNP Amide Bond Formation

Caption: Workflow for EDC/NHS mediated conjugation to amine-functionalized AuNPs.

Protocol 1: Covalent Conjugation to Amine-Functionalized AuNPs

This protocol assumes the use of commercially available or pre-synthesized gold nanoparticles with a surface functionalized with primary amines.

Materials:

  • Amine-functionalized Gold Nanoparticles (AuNPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Prepare fresh solutions of EDC (200 mM) and NHS (50 mM) in Activation Buffer immediately before use.

    • Add EDC and NHS to the amino acid solution. The molar ratio of Amino Acid:EDC:NHS should be optimized, but a starting point of 1:10:2.5 is recommended.

    • Incubate the mixture at room temperature for 30 minutes with gentle mixing to form the NHS-ester.

  • Conjugation to AuNPs:

    • Centrifuge the amine-functionalized AuNP solution to obtain a pellet. Resuspend the pellet in Coupling Buffer.

    • Add the activated amino acid solution to the AuNP suspension. The volume and concentration should be optimized to achieve the desired surface density.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

    • Centrifuge the solution to pellet the conjugated AuNPs.

    • Wash the pellet three times with Washing Buffer to remove unreacted reagents and byproducts.

  • Final Resuspension and Storage:

    • Resuspend the final pellet in Storage Buffer.

    • Characterize the conjugated nanoparticles for successful conjugation, size, and stability.

II. Conjugation to Silica Nanoparticles (SiNPs)

Silica nanoparticles are prized for their chemical inertness, high surface area, and the ease with which their surface can be modified.[12] The surface of silica nanoparticles is rich in silanol groups (-Si-OH), which can be readily functionalized with amine groups using silane coupling agents like (3-Aminopropyl)triethoxysilane (APTES).

Workflow for SiNP Conjugation

SiNP_Conjugation cluster_pre Surface Functionalization cluster_main Conjugation via EDC/NHS Chemistry Bare_SiNP Bare Silica Nanoparticle (-OH surface) Amine_SiNP Amine-Functionalized SiNP (-NH2 surface) Bare_SiNP->Amine_SiNP APTES APTES Molecule 3-Amino-3-(3,4,5-trimethoxy -phenyl)propanoic acid Amine_SiNP->Molecule Coupling Activated_Molecule Activated Molecule (NHS-ester) Molecule->Activated_Molecule Carboxyl Activation EDC_NHS EDC / NHS Conjugated_SiNP Conjugated SiNP Activated_Molecule->Conjugated_SiNP Amide Bond Formation

Caption: Two-stage process for SiNP conjugation: surface amination followed by coupling.

Protocol 2: Covalent Conjugation to Amine-Functionalized SiNPs

This protocol involves a two-stage process: first, the functionalization of the silica surface with amine groups, and second, the conjugation of the amino acid.

Materials:

  • Silica Nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene or Ethanol

  • All materials listed in Protocol 1

Procedure:

Part A: Amine Functionalization of SiNPs

  • Disperse SiNPs in anhydrous toluene or ethanol.

  • Add APTES to the SiNP dispersion (a typical concentration is 1-5% v/v).

  • Reflux the mixture for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to cool to room temperature.

  • Collect the amine-functionalized SiNPs by centrifugation.

  • Wash the nanoparticles extensively with toluene/ethanol followed by deionized water to remove excess APTES.

  • Dry the amine-functionalized SiNPs under vacuum.

Part B: Conjugation of this compound

Follow the steps outlined in Protocol 1 (Activation, Conjugation, Quenching and Washing, and Final Resuspension and Storage), using the amine-functionalized SiNPs prepared in Part A.

III. Conjugation to Polymeric Nanoparticles

Polymeric nanoparticles, often made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are excellent carriers for drug delivery.[13] Their surface can be functionalized with various chemical groups, either during the nanoparticle formulation process or as a post-formulation modification.[14] For this protocol, we will assume the use of polymeric nanoparticles that have carboxyl groups on their surface.

Workflow for Polymeric NP Conjugation

Polymeric_NP_Conjugation cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) COOH_NP Carboxylated Polymeric NP Activated_NP Activated NP (NHS-ester surface) COOH_NP->Activated_NP Surface Activation EDC_NHS EDC / NHS Molecule 3-Amino-3-(3,4,5-trimethoxy -phenyl)propanoic acid Activated_NP->Molecule Addition of Amino Acid Conjugated_NP Conjugated NP Molecule->Conjugated_NP Amide Bond Formation

Caption: Workflow for conjugating to carboxylated polymeric nanoparticles.

Protocol 3: Covalent Conjugation to Carboxylated Polymeric Nanoparticles

This protocol details the conjugation of the amine group of this compound to the carboxyl groups on the surface of polymeric nanoparticles.

Materials:

  • Carboxylated Polymeric Nanoparticles (e.g., PLGA-COOH)

  • All other materials as listed in Protocol 1

Procedure:

  • Activation of Polymeric Nanoparticles:

    • Disperse the carboxylated polymeric nanoparticles in Activation Buffer.

    • Prepare fresh solutions of EDC (200 mM) and NHS (50 mM) in Activation Buffer.

    • Add the EDC/NHS mixture to the nanoparticle suspension.

    • Incubate at room temperature for 30 minutes with gentle mixing to activate the surface carboxyl groups.

  • Washing of Activated Nanoparticles:

    • Centrifuge the activated nanoparticles to form a pellet.

    • Wash the pellet twice with ice-cold Activation Buffer to remove excess EDC and NHS.

  • Conjugation:

    • Dissolve this compound in Coupling Buffer.

    • Resuspend the washed, activated nanoparticle pellet in the amino acid solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching, Washing, and Storage:

    • Follow the quenching, washing, and storage steps as described in Protocol 1.

IV. Characterization and Validation of Conjugation

Successful conjugation must be confirmed through a suite of analytical techniques. The choice of techniques will depend on the nanoparticle type and the specific research question.

Technique Purpose Expected Outcome for Successful Conjugation
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles.An increase in the hydrodynamic diameter post-conjugation, indicating the addition of the molecule to the nanoparticle surface.
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A shift in the zeta potential value consistent with the charge of the conjugated molecule.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.[9][15]No significant aggregation or change in the core morphology of the nanoparticles. A slight increase in size may be observable.
UV-Visible Spectroscopy For AuNPs, to monitor changes in the surface plasmon resonance (SPR) peak.[9]A red-shift in the SPR peak of AuNPs upon successful conjugation, indicating a change in the local dielectric environment of the nanoparticle surface.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and detect the formation of new chemical bonds.The appearance of a new amide bond peak (typically around 1650 cm⁻¹) and other characteristic peaks of the conjugated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy To obtain detailed structural information about the conjugated molecule on the nanoparticle surface.[15]The appearance of proton or carbon signals corresponding to the this compound moiety.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (the conjugated molecule) on the surface of inorganic nanoparticles (AuNPs, SiNPs).A weight loss step at a temperature corresponding to the decomposition of the organic molecule, which can be used to calculate the grafting density.

V. Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low Conjugation Efficiency Inactive EDC/NHS (hydrolyzed).Always use freshly prepared EDC and NHS solutions.[5]
Suboptimal pH for activation or coupling.Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.5).[4][5]
Insufficient molar ratio of reagents.Optimize the molar ratios of the amino acid, EDC, and NHS.
Nanoparticle Aggregation Inappropriate buffer conditions.Ensure the nanoparticles are stable in the chosen buffers. Consider using a buffer with higher ionic strength or adding a non-ionic surfactant.
Cross-linking reactions.For molecules with both amines and carboxyls, ensure thorough washing after the activation step in a two-step protocol.[4]
Inconsistent Results Variability in nanoparticle batches.Characterize each new batch of nanoparticles before use.
Incomplete removal of unreacted reagents.Ensure thorough washing steps after conjugation and quenching.

References

  • Preparation and Characterization of Gold Nanoparticles with Amino Acids, Examination of Their Stability - PMC - NIH. Available at: [Link]

  • Patil, Y. B., Toti, U., et al. (2009). Single-step surface functionalization of polymeric nanoparticles for targeted drug delivery.
  • α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method - PMC - NIH. Available at: [Link]

  • Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery | Request PDF - ResearchGate. Available at: [Link]

  • Abd Ellah, N. H., & Abouelmagd, S. A. (2017). Surface functionalization of polymeric nanoparticles for tumor drug delivery: approaches and challenges. Expert Opinion on Drug Delivery, 14(2). Available at: [Link]

  • Functional Nanocarriers for Drug Delivery by Surface Engineering of Polymeric Nanoparticle Post-Polymerization-Induced Self-Assembly | ACS Applied Bio Materials. Available at: [Link]

  • Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery - MDPI. Available at: [Link]

  • Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. Available at: [Link]

  • Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - NIH. Available at: [Link]

  • Amine Gold Nanoparticles: Ideal for Protein Conjugation - Hiyka. Available at: [Link]

  • Functional Nanomaterials and their 2D and 3D Fabrications for Drug Delivery Applications - MATEC Web of Conferences. Available at: [Link]

  • Synthesis of gold nanoparticles using various amino acids | Request PDF - ResearchGate. Available at: [Link]

  • Gold nanoparticle Conjugation - Bio-Synthesis Inc. Available at: [Link]

  • Abu-Dief, A. M., & Abdel-Mawgoud, A. A. H. (2018). Functionalization of Magnetic Nanoparticles for Drug Delivery. SF J Nanochem Nanotechnol, 1(1), 1005.
  • Functionalization of Magnetic Nanoparticles for Drug Delivery - Semantic Scholar. Available at: [Link]

  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC - NIH. Available at: [Link]

  • Strategy for Conjugating Oligopeptides to Mesoporous Silica Nanoparticles Using Diazirine-Based Heterobifunctional Linkers - MDPI. Available at: [Link]

  • Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

  • Amine coupling through EDC/NHS: a practical approach - ResearchGate. Available at: [Link]

  • Bioconjugation of biomolecules to silica nanoparticles. A variety of... - ResearchGate. Available at: [Link]

  • Nanoparticles Demonstrate Potential for Small-Molecule Pharmaceuticals. Available at: [Link]

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC - NIH. Available at: [Link]

  • Molecular Engineering of Ultrasmall Silica Nanoparticle–Drug Conjugates as Lung Cancer Therapeutics - AACR Journals. Available at: [Link]

  • Mild Two-Step Method to Construct DNA-Conjugated Silicon Nanoparticles: Scaffolds for the Detection of MicroRNA-21 | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Versatile Site-Specific Conjugation of Small Molecules to siRNA Using Click Chemistry. Available at: [Link]

  • Advanced characterizations of nanoparticles for drug delivery: investigating their properties through the techniques used in their evaluations | Semantic Scholar. Available at: [Link]

  • CAS 18111-22-3 2-AMINO-3-(3,4,5-TRIMETHOXY-PHENYL)-PROPIONIC ACID. Available at: [Link]

  • 3-(3,4,5-Trimethoxyphenyl)propionic acid - the NIST WebBook. Available at: [Link]

  • 3-Amino-3-(3-ethyl-5-methoxyphenyl)propanoic acid | C12H17NO3 - PubChem. Available at: [Link]

  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem. Available at: [Link]

Sources

Application Notes & Protocols: Radiolabeling of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

These application notes provide a comprehensive guide for the radiolabeling of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, a novel amino acid derivative with potential applications in Positron Emission Tomography (PET) imaging. The unique trimethoxyphenyl moiety suggests that this tracer may offer interesting properties for probing metabolic pathways or receptor systems, particularly in oncology and neuroscience where amino acid transport is often dysregulated.[1] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of radiochemistry and laboratory safety procedures. Our objective is to provide not just a set of instructions, but a framework for understanding the critical parameters that govern a successful radiolabeling campaign, from precursor synthesis to final quality control.

Introduction to this compound as a PET Tracer Candidate

This compound is a synthetic amino acid. Its structural similarity to endogenous amino acids makes it a candidate for transport by cellular amino acid transporters, which are often upregulated in cancerous cells to meet the high metabolic demand for protein synthesis.[2] The trimethoxyphenyl group may influence its binding affinity and selectivity for different transporter subtypes. Radiolabeled amino acids are invaluable tools in PET imaging for tumor diagnosis, staging, and monitoring therapeutic response.[3][4]

The choice of radionuclide is critical and depends on the intended biological application and the logistical constraints of the imaging facility. The two most common positron-emitting isotopes for PET are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

Radionuclide Half-life Positron Energy (Emax) Labeling Chemistry Key Considerations
Carbon-11 (¹¹C)20.4 minutes0.96 MeVMethylation, CarboxylationRapid synthesis and purification required. Allows for multiple studies in the same day.
Fluorine-18 (¹⁸F)109.8 minutes0.64 MeVNucleophilic & Electrophilic FluorinationLonger half-life allows for more complex syntheses, centralized production, and distribution.

Given its longer half-life, which facilitates multi-step synthesis and broader distribution, this guide will focus on labeling with Fluorine-18 (¹⁸F) .[5][6]

Strategic Approach to Radiolabeling

The structure of this compound does not lend itself to direct fluorination of the aromatic ring without significant synthetic effort to introduce an appropriate leaving group. A more robust and widely applicable strategy is the use of a prosthetic group, a small, radiolabeled molecule that is then conjugated to the target molecule. For this application, we will utilize the widely adopted approach of producing [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) and subsequently using it to alkylate the amine group of a suitable precursor.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this valuable β-amino acid. We will explore common synthetic routes, troubleshoot frequent experimental hurdles, and offer evidence-based strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this β-amino acid, and aryl-substituted β-amino acids in general, typically follows a few convergent strategies. The most prevalent and accessible methods start from 3,4,5-trimethoxybenzaldehyde. These routes include:

  • Knoevenagel Condensation followed by Reduction: This is a classic and reliable two-step approach.

    • Step 1 (Knoevenagel Condensation): 3,4,5-trimethoxybenzaldehyde is condensed with an active methylene compound like malonic acid, using a weak base catalyst (e.g., pyridine, piperidine, or ammonium salts).[1][2] This forms 3,4,5-trimethoxycinnamic acid.

    • Step 2 (Reduction/Amination): The resulting α,β-unsaturated acid or a derivative can then be converted to the target β-amino acid. A common method involves a Michael addition of an amine source to the activated double bond, followed by reduction.

  • One-Pot Three-Component Reaction (3CR): This highly efficient method combines the aldehyde, an ammonia source (like ammonium acetate), and malonic acid in a single step under reflux conditions to directly form the β-amino acid.[3] This approach is often favored for its atom economy and simplified workflow.

  • Henry Reaction (Nitroaldol Condensation) followed by Reduction:

    • Step 1 (Henry Reaction): 3,4,5-trimethoxybenzaldehyde is reacted with nitromethane to form a β-nitrostyrene intermediate.

    • Step 2 (Reduction): The nitro group and the double bond of the β-nitrostyrene are then reduced to form the corresponding amine.[4] This method is robust but requires handling of nitroalkanes and potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Q2: What are the critical parameters to control for a successful synthesis?

Regardless of the chosen route, several parameters are universally critical for maximizing yield and purity:

  • Purity of Starting Materials: The purity of the 3,4,5-trimethoxybenzaldehyde is paramount. Aldehydes are prone to oxidation to carboxylic acids, which can introduce impurities that are difficult to remove. Always use freshly purified or commercially high-purity aldehyde.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial. For instance, in the Knoevenagel condensation, using a slight excess of malonic acid (e.g., 1.2 equivalents) can drive the reaction to completion.[1]

  • Catalyst Choice and Loading: The choice of base catalyst in the Knoevenagel or Mannich-type reactions significantly impacts reaction rate and side product formation.[2] Weakly basic amines are generally preferred to avoid self-condensation of the aldehyde.

  • Temperature and Reaction Time: These parameters must be carefully optimized. Insufficient heating can lead to incomplete reactions, while excessive heat can cause decomposition or polymerization, especially with electron-rich aromatic aldehydes. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential.

  • Solvent: The choice of solvent can influence reaction rates and solubility of intermediates and products. Pyridine is a traditional solvent and catalyst for the Doebner modification of the Knoevenagel condensation.[5][6] However, greener, solvent-free, or alternative solvent systems (e.g., ethyl acetate) have also been successfully employed.[1]

Troubleshooting Guide: Yield Improvement

This section addresses specific problems encountered during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low or No Yield of the Condensation Product (e.g., 3,4,5-Trimethoxycinnamic Acid)

Possible Cause A: Ineffective Catalyst or Suboptimal pH

  • Why it Happens: The Knoevenagel condensation requires a basic catalyst to deprotonate the active methylene compound (malonic acid), forming a nucleophilic enolate.[2] If the catalyst is too weak, inactive, or if the conditions are too acidic, the reaction will not proceed efficiently.

  • Solutions & Protocol:

    • Catalyst Selection: While pyridine/piperidine is traditional, consider using ammonium salts like ammonium bicarbonate for a "greener" and often highly effective alternative.[1]

    • Monitor pH: If using an aqueous workup, ensure the pH is appropriately adjusted during extraction and precipitation steps. The cinnamic acid product is precipitated by acidifying the basic solution.[1]

    • Detailed Protocol (Ammonium Bicarbonate Catalysis):

      • Combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium bicarbonate (0.4 equiv) in a reaction vessel.[1]

      • Add a minimal amount of a high-boiling solvent like ethyl acetate (EtOAc) to create a slurry.[1]

      • Heat the mixture in an oil bath to ~140°C. The EtOAc will boil off as the solid-phase reaction proceeds.[1]

      • Monitor reaction completion via TLC (disappearance of the aldehyde spot). A typical mobile phase is toluene:acetic acid:ethanol (5:1:1).[1]

      • After cooling, dissolve the reaction mass in a saturated sodium bicarbonate solution, wash with an organic solvent (e.g., EtOAc) to remove unreacted aldehyde, and then acidify the aqueous layer with HCl to precipitate the product.[1]

Possible Cause B: Poor Quality of 3,4,5-Trimethoxybenzaldehyde

  • Why it Happens: The starting aldehyde can oxidize over time to 3,4,5-trimethoxybenzoic acid. This inert impurity will reduce the effective concentration of your starting material and lower the theoretical yield.

  • Solutions:

    • Verify Purity: Check the melting point of the aldehyde (should be 74-75°C). Run a quick NMR or IR spectrum if in doubt.

    • Purification: If the aldehyde is old or appears discolored, recrystallize it from a suitable solvent system (e.g., water/ethanol) before use.

Problem 2: Difficulty in the Reduction/Amination Step

Possible Cause A: Incomplete Reduction of the Nitrostyrene Intermediate

  • Why it Happens: The reduction of a β-nitrostyrene involves converting both the nitro group and the C=C double bond. This requires a powerful reducing agent or specific catalytic conditions. Incomplete reduction can lead to a mixture of products, including hydroxylamines or nitroalkanes.[4]

  • Solutions:

    • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF) is highly effective but requires stringent anhydrous conditions and careful handling.

    • Alternative: NaBH₄/CuCl₂: A safer and effective alternative is the use of sodium borohydride in the presence of a copper(II) chloride catalyst. This system is capable of reducing both functional groups in a one-pot procedure.[4]

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C or Raney Nickel is another common method. This requires specialized hydrogenation equipment.

Problem 3: Product Isolation and Purification Challenges

Possible Cause: Amphoteric Nature of the Product

  • Why it Happens: As an amino acid, the product has both a basic amino group and an acidic carboxylic acid group. This amphoteric nature means its solubility is highly dependent on pH. It is least soluble at its isoelectric point (pI).

  • Solutions:

    • Isoelectric Precipitation: This is the most effective purification method. After the final reaction step (e.g., hydrolysis of an ester), carefully adjust the pH of the aqueous solution. First, make the solution basic (pH > 10) with NaOH to dissolve the product as its sodium carboxylate and remove any non-acidic impurities by extraction. Then, slowly add acid (e.g., HCl) to bring the pH down. The product will precipitate out at its pI.

    • Recrystallization: Once the crude product is isolated, it can be further purified by recrystallization. A common solvent system is a water/ethanol mixture.[1]

Data Summary & Workflow Visualization

Table 1: Comparison of Synthetic Routes
RouteKey StepsStarting MaterialsReagents/CatalystsTypical YieldProsCons
Knoevenagel + Reduction 1. Condensation2. Amination/Reduction3,4,5-Trimethoxybenzaldehyde, Malonic AcidAmmonium Bicarbonate, Pyridine/Piperidine, Reducing Agent50-75%[1]Reliable, well-documented, avoids harsh reagents in first step.Two distinct synthetic steps required.
One-Pot 3CR Condensation/Amination3,4,5-Trimethoxybenzaldehyde, Malonic AcidAmmonium Acetate60-75%[3]High efficiency, atom economy, single step.May require more optimization of reaction conditions.
Henry + Reduction 1. Nitroaldol2. Reduction3,4,5-Trimethoxybenzaldehyde, NitromethaneBase (e.g., NaOH), Reducing Agent (e.g., LiAlH₄)VariableEffective for diverse substrates.Involves toxic nitroalkanes and potent, hazardous reducing agents.
Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Product Yield check_sm Step 1: Verify Starting Material Purity (Aldehyde, Malonic Acid) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_reaction Step 2: Monitor Reaction Progress (TLC Analysis) reaction_complete Reaction Complete? check_reaction->reaction_complete check_workup Step 3: Evaluate Workup & Isolation (pH control, Extraction) workup_ok Workup Correct? check_workup->workup_ok sm_ok->check_reaction Yes purify_sm Action: Recrystallize Starting Materials sm_ok->purify_sm No reaction_complete->check_workup Yes optimize_cond Action: Optimize Conditions - Increase Time/Temp - Change Catalyst reaction_complete->optimize_cond No optimize_iso Action: Optimize Isolation - Fine-tune pH for precipitation - Use different solvent workup_ok->optimize_iso No success Yield Improved workup_ok->success Yes purify_sm->check_sm optimize_cond->check_reaction optimize_iso->check_workup

Caption: A logical workflow for diagnosing and resolving low yield issues.

References

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. ScienceMadness.org Discussion. (2022). [Link]

  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. (2023). [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

  • Synthesis of β-amino carbonyl compounds via a Zn(OTf)2-catalyzed cascade reaction of anilines with aromatic aldehydes and carbonyl compounds. Scilit. (2006). [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health (NIH). [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel Condensation | PDF | Pyridine | Acid. Scribd. [Link]

  • Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Semantic Scholar. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. (2018). [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • A new method for the synthesis of β-amino acids. University of Vienna. (2022). [Link]

  • A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid. ElectronicsAndBooks.com. [Link]

Sources

Technical Support Guide: Purification of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often used in the synthesis of novel therapeutic agents. However, its unique structure—featuring a basic amino group, an acidic carboxylic acid group, and a bulky, electron-rich aromatic ring—presents specific purification challenges. Its amphoteric nature means it can exist as a zwitterion, leading to unusual solubility profiles and chromatographic behavior. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are highly dependent on the synthetic route. However, common contaminants often include:

  • Unreacted Starting Materials: Such as 3,4,5-trimethoxybenzaldehyde or the corresponding cinnamic acid derivative.

  • Reagents and Catalysts: Residual coupling agents, acids, bases, or metal catalysts (e.g., Palladium) used in the synthesis.[1]

  • Side-Products: Intermediates from incomplete reactions or products from undesired side reactions. For instance, if a reduction step is involved, the corresponding unsaturated precursor might be present.

  • Enantiomeric Impurities: If a stereospecific synthesis is performed, the undesired enantiomer can be a critical impurity that is difficult to remove without chiral chromatography or resolution.

Q2: My final product is an oil or a sticky solid, not the expected crystalline powder. What went wrong?

A2: This is a common issue and typically points to one of two causes:

  • Residual Solvent: The compound may have a strong affinity for certain solvents (like DMSO, DMF, or even water), which are difficult to remove. Ensure you are drying the product under high vacuum at a slightly elevated temperature (e.g., 40-50°C), provided the compound is thermally stable.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a well-ordered solid. Re-purification using one of the methods outlined in this guide is recommended. The related compound, 3-(3,4,5-trimethoxyphenyl)propionic acid, is described as a white crystalline powder, so a similar morphology should be achievable for the target molecule.[1]

Q3: Why does my compound streak badly on a standard silica gel TLC plate?

A3: Streaking is characteristic of highly polar or ionic compounds on silica gel. The zwitterionic nature of your amino acid causes strong, non-specific binding to the acidic silanol groups (Si-OH) on the silica surface. To achieve sharp, well-defined spots, you must modify the mobile phase to suppress this interaction. This is typically done by adding:

  • A small amount of acid (e.g., 1-2% acetic acid): This protonates the amino group to form an ammonium salt (-NH3+), which reduces its interaction with the silanols.

  • A small amount of base (e.g., 1% triethylamine or ammonia): This deprotonates the carboxylic acid group (-COO-), minimizing its binding.

Q4: What is the most effective method for drying the purified this compound?

A4: Due to its polarity and potential to retain water or solvents, standard air-drying is insufficient. The most effective method is drying under high vacuum (e.g., <1 torr) for an extended period (12-24 hours). Using a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum desiccator can help capture residual water. Gentle heating (40-50°C) can accelerate the process, but a preliminary thermal stability test (e.g., TGA or DSC) is advised to prevent degradation.

Section 2: Troubleshooting Purification Workflows

This section addresses specific problems encountered during common purification procedures.

Problem 1: Low Recovery After Recrystallization
  • Symptom: After dissolving the crude product in a hot solvent and cooling, very little or no solid precipitates.

  • Causality Analysis: This indicates that either the chosen solvent is too effective (the compound remains soluble even when cold) or too much solvent was used. The goal is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good candidate will show poor solubility at room temperature but dissolve completely upon heating.

    • Employ an Anti-Solvent System: If the compound is highly soluble in one solvent (e.g., methanol), dissolve it in a minimal amount of this hot solvent. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water or hexane) until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly. A solvent mixture of ethyl acetate and hexane has been successfully used for the related 3-(3,4,5-trimethoxyphenyl)propionic acid.[1]

    • Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate a portion of it and attempt to cool the concentrated solution again.

    • Induce Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

SolventBoiling Point (°C)PolaritySuitability Notes
Water100HighGood for highly polar compounds. Solubility is pH-dependent.
Ethanol78HighOften a good starting point for polar molecules.
Isopropanol82Medium-HighSimilar to ethanol but less volatile.
Ethyl Acetate77MediumMay require an anti-solvent like hexane.[1]
Acetonitrile82Medium-HighGood for moderately polar compounds.
Toluene111LowUnlikely to be a good single solvent but could serve as an anti-solvent.
Problem 2: Impurities Persist After Acid-Base Extraction
  • Symptom: Analytical data (e.g., ¹H NMR, LC-MS) shows that neutral or acidic/basic impurities are still present after an aqueous workup.

  • Causality Analysis: The amphoteric nature of the target compound allows for a powerful purification strategy based on pH-controlled solubility. Failure of this method implies either an incorrect pH was used for precipitation, or the washes were insufficient to remove the impurities. The key is to isolate the compound at its isoelectric point (pI), where it is least soluble.

  • Solutions:

    • Optimize Precipitation pH: The pI can be determined experimentally. Dissolve a small sample in dilute acid (e.g., 1M HCl) and slowly add a base (e.g., 1M NaOH) dropwise. The pH at which maximum precipitation occurs is the experimental pI. Use this pH for the bulk purification.

    • Thorough Washing: When washing with an organic solvent to remove neutral impurities, ensure you perform at least 3-5 extractions with a sufficient volume of solvent. Emulsions can be broken by adding brine.

    • Implement a Two-Way Extraction: For difficult separations, perform the full sequence:

      • Dissolve crude material in an organic solvent (e.g., ethyl acetate).

      • Extract with dilute acid (e.g., 1M HCl). Your product moves to the aqueous layer, leaving neutral and acidic impurities behind.

      • Separate the layers. Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

      • Adjust the aqueous layer to the pI with a base to precipitate your pure product.

G crude Crude Product dissolve_acid Dissolve in 1M HCl (aq) (Forms R-NH3+) crude->dissolve_acid wash_org Wash with Ethyl Acetate (3x) dissolve_acid->wash_org neutral_imp Neutral Impurities (Removed in Org. Layer) wash_org->neutral_imp Discard adjust_ph Adjust Aqueous Layer to pI with 1M NaOH wash_org->adjust_ph Aqueous Layer precipitate Product Precipitates as Zwitterion adjust_ph->precipitate filter_dry Filter, Wash with Cold Water, and Dry Under Vacuum precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your material in a suitable solvent (e.g., methanol or DMSO).

  • Mobile Phase Preparation: Prepare a mobile phase of Dichloromethane:Methanol:Acetic Acid (90:9:1) . This system is a good starting point.

  • Spotting: Spot the dissolved sample onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up ~80% of the plate length.

  • Visualization:

    • Examine the dried plate under UV light (254 nm) to see UV-active spots.

    • Stain the plate by dipping it into a ninhydrin solution and gently heating. Primary amines will appear as purple or pink spots.[2]

    • Alternatively, use a potassium permanganate (KMnO₄) stain for general visualization of organic compounds.

  • Analysis: A pure compound should result in a single, round spot. Streaking or multiple spots indicate the presence of impurities or strong plate interaction.

SOP-02: Purification by Optimized Recrystallization
  • Solvent Selection: Based on prior screening (see Problem 1), select a suitable solvent or solvent/anti-solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If using an anti-solvent, dissolve in the primary solvent first.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry thoroughly under high vacuum.

References

  • PubChem. (n.d.). 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank Online. (n.d.). 3-aminopropionic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). Planar chromatography – an essential component of modern analysis. CBS, 98, 27-28. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Human Metabolome Database. (2012). Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols to overcome these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key physicochemical properties?

A1: this compound is a synthetic amino acid derivative. Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making it a zwitterionic (or amphoteric) molecule.[1] It also features a bulky, hydrophobic trimethoxyphenyl group. These structural features are the primary drivers of its solubility behavior.

While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and analogs.

Table 1: Physicochemical Properties of this compound

PropertyValue / EstimateSignificance for Solubility
Molecular Formula C₁₂H₁₇NO₅[2][3]Indicates a relatively small molecule.
Molecular Weight 255.27 g/mol [2][3]Affects molar concentration calculations.
Structure Contains a carboxylic acid, an amino group, and a trimethoxyphenyl ring.Zwitterionic nature means solubility is highly pH-dependent. The hydrophobic ring reduces overall water solubility.
Estimated pKa₁ (-COOH) ~2-3The pH at which the carboxylic acid group is 50% deprotonated.
Estimated pKa₂ (-NH₃⁺) ~9-10The pH at which the protonated amino group is 50% deprotonated.
Estimated Isoelectric Point (pI) ~5.5 - 6.5The pH of minimum solubility, where the net charge is zero.[4][5]

Note: pKa and pI values are estimates based on typical values for amino acids and the electronic effects of the trimethoxyphenyl group. Actual values should be determined experimentally.

Q2: Why is my compound poorly soluble in standard neutral buffers like PBS (pH 7.4)?

A2: The poor solubility at neutral pH is a direct consequence of the compound's zwitterionic nature. At any given pH, the molecule can exist as a cation, an anion, or a neutral zwitterion.[1]

  • At Low pH (e.g., pH < 4): The carboxylic acid group is mostly protonated (-COOH) and the amino group is fully protonated (-NH₃⁺). The net charge is positive, and the molecule behaves like a salt, enhancing solubility.

  • At High pH (e.g., pH > 10): The carboxylic acid group is fully deprotonated (-COO⁻) and the amino group is mostly neutral (-NH₂). The net charge is negative, and the molecule again behaves like a salt, enhancing solubility.

  • At Intermediate pH (near the pI): The molecule exists predominantly as a zwitterion, with both a positive (-NH₃⁺) and a negative (-COO⁻) charge. The net charge is zero.[5] In this state, intermolecular electrostatic attractions are maximized, leading to aggregation and precipitation. This pH of minimum solubility is known as the isoelectric point (pI).[4][6]

Standard Phosphate-Buffered Saline (PBS) at pH 7.4 is often too close to the compound's estimated pI, leading to minimal solubility.

G cluster_low_ph Low pH (e.g., < 4) cluster_pi Isoelectric Point (pI) (e.g., ~pH 6) cluster_high_ph High pH (e.g., > 10) low_ph_structure Cationic Form (Soluble) Net Charge: +1 pi_structure Zwitterionic Form (Insoluble) Net Charge: 0 low_ph_structure->pi_structure Add Base (Increase pH) high_ph_structure Anionic Form (Soluble) Net Charge: -1 pi_structure->high_ph_structure Add Base (Increase pH)

Caption: pH-dependent charge states of the zwitterionic compound.

Troubleshooting Guides

Guide 1: Primary Method - pH Adjustment

Adjusting the pH of your solvent is the most effective first step to increase solubility. The goal is to shift the pH at least 2 units away from the compound's pI.[7] This ensures the compound is predominantly in its charged, more soluble cationic or anionic form, as described by the Henderson-Hasselbalch equation.[8][9]

  • Preparation: Weigh the desired amount of this compound powder.

  • Initial Suspension: Add a portion (e.g., 80%) of the final required volume of deionized water or your desired buffer. The compound will likely not dissolve.

  • Titration: While stirring, add a dilute strong acid (e.g., 0.1 M HCl) dropwise. Monitor the solution's clarity.

  • Dissolution: Continue adding acid until the compound is fully dissolved. The solution should be clear.

  • Final Volume: Adjust to the final volume with your buffer or water.

  • pH Check & Validation: Measure the final pH. Ensure it is compatible with your downstream experiment before use.

  • Preparation: Weigh the desired amount of the compound.

  • Initial Suspension: Add ~80% of the final volume of deionized water or buffer.

  • Titration: While stirring, add a dilute strong base (e.g., 0.1 M NaOH) dropwise.

  • Dissolution: Continue adding base until the compound is fully dissolved and the solution is clear.

  • Final Volume: Adjust to the final volume with your buffer or water.

  • pH Check & Validation: Measure the final pH and confirm its compatibility with your assay.

Trustworthiness Check: After preparing the stock, let it stand for 30 minutes. If any precipitate forms, the solution may be supersaturated, and you may need to lower the concentration or further adjust the pH.

Guide 2: Secondary Method - Using Organic Co-solvents

If pH adjustment is not feasible for your experimental system (e.g., due to cell toxicity or protein denaturation), using an organic co-solvent is the next best approach. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic compounds.[10][11]

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). The compound should readily dissolve.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution into Aqueous Buffer (Critical Step):

    • Warm the DMSO stock to room temperature before use.

    • Add the small volume of DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring.[7] This rapid mixing is crucial to prevent the compound from precipitating out as it hits the aqueous environment.

    • Never add the aqueous buffer to the DMSO stock.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is low, typically <0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[12][13] Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments.[14]

Caption: Workflow for preparing solutions using a DMSO co-solvent.

Guide 3: Advanced & Complementary Strategies

If the above methods are insufficient, consider these additional techniques.

Table 2: Advanced Troubleshooting Strategies

StrategyDescriptionProtocol & Considerations
Ionic Strength Adjustment The ionic strength of the buffer can influence solubility.[15] For some compounds, increasing ionic strength can enhance solubility (salting-in), while for others it can decrease it (salting-out).[16][17]Prepare your buffer with varying concentrations of salt (e.g., 50 mM, 150 mM, 300 mM NaCl) and test for solubility improvement. This effect is compound-specific and must be determined empirically.[18][19]
Gentle Heating Increasing the temperature can help overcome the energy barrier for dissolution.Warm the solution to 37-50°C while stirring. Caution: Only use this method if you have confirmed the compound is heat-stable. Allow the solution to cool to room temperature slowly to prevent precipitation.
Sonication High-frequency sound waves can break apart compound aggregates and facilitate dissolution.Place the vial containing the compound suspension in a bath sonicator for 5-15 minute intervals. Avoid overheating the sample.
Use of Excipients Surfactants (e.g., Tween® 80) or cyclodextrins can be used to create micelles or inclusion complexes that encapsulate and solubilize hydrophobic molecules.[7][20]This is an advanced formulation technique typically used for in vivo studies. The choice and concentration of excipient must be carefully validated to ensure it does not interfere with the assay.[20]

Summary & Quick Reference

IssuePrimary CauseRecommended SolutionKey Consideration
Insoluble in Neutral Buffer (e.g., PBS) Compound is near its isoelectric point (pI), where net charge is zero.pH Adjustment: Prepare stock in acidic (pH < 4) or basic (pH > 9) solution.Ensure final pH is compatible with the experiment.
pH Adjustment is Not an Option Experimental constraints (e.g., live cells, sensitive proteins).Co-solvents: Prepare a concentrated stock in DMSO and dilute dropwise into stirring buffer.Keep final DMSO concentration <0.5% and run a vehicle control.
Precipitation Occurs Over Time Solution is supersaturated or thermodynamically unstable.Lower the final concentration. Add a stabilizing excipient like Tween® 80 (0.01-0.1%).Re-validate the protocol at the new concentration.
Still Facing Issues High crystal lattice energy or extreme hydrophobicity.Combine methods: e.g., use a small amount of co-solvent in a pH-adjusted buffer. Gentle heating or sonication may also help.Always validate the final formulation for clarity and stability before use.

References

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

  • ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • PubMed Central (PMC). (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • PubMed Central (PMC). (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. [Link]

  • IPC 2.0. (n.d.). Isoelectric point and pKa prediction for proteins and peptides using deep learning. [Link]

  • Oxford Academic. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • NRC Research Press. (n.d.). APPLICATIONS OF THE HENDERSON-HASSELBALCH EQUATION TO SINGLE AND MIXED BUFFER SOLUTIONS. [Link]

  • ResearchGate. (n.d.). The effect of the ionic strength on the constancy of the solubility product. [Link]

  • PubMed Central (PMC). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ADMET & DMPK. (n.d.). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubMed. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. [Link]

  • ResearchGate. (2025). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. [Link]

  • ResearchGate. (2015). Can we use DMSO as a solvent with the MTT assay?[Link]

  • MDPI. (n.d.). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. [Link]

  • Pion Inc. (2025). How the ionic strength affects the ionization constant (pKa)?[Link]

  • ACS Publications. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte. [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. [Link]

  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers. [Link]

  • Solubility of Things. (n.d.). Preparation of Buffer Solutions: Techniques and Considerations. [Link]

  • PubMed Central (PMC). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. [Link]

  • NIST WebBook. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

Sources

"3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid" stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established principles of organic chemistry, data on analogous compounds, and best practices in pharmaceutical stability testing.

I. Introduction to the Stability Profile

This compound is a β-amino acid derivative. Generally, β-amino acids exhibit enhanced stability, particularly against enzymatic degradation, when compared to their α-amino acid counterparts.[1] However, the presence of specific functional groups—the primary amine, the carboxylic acid, and the electron-rich trimethoxyphenyl ring—dictates its susceptibility to various degradation pathways under different experimental and storage conditions.

Understanding these potential liabilities is critical for ensuring the integrity of your experimental results and the stability of drug formulations. This guide will walk you through the most common stability and degradation challenges, their underlying causes, and robust solutions.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during the handling and analysis of this compound.

Observed Problem Potential Root Cause(s) Recommended Action & Scientific Rationale
Loss of Potency or Inconsistent Assay Results Chemical Degradation: The compound may be degrading in solution due to factors like pH, temperature, or light exposure.1. pH Control: Buffer your solutions. The amino acid structure suggests potential instability at pH extremes. 2. Temperature Management: Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles. 3. Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
Appearance of New Peaks in Chromatogram (e.g., HPLC) Degradation Products: New peaks are indicative of the formation of degradation products. This could be due to hydrolysis, oxidation, or other reactions.1. Conduct Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradants.[2] 2. Characterize Degradants: Use techniques like LC-MS to identify the mass of the new peaks and propose structures. This will help in understanding the degradation pathway.
Discoloration of Solid Compound or Solutions (e.g., Yellowing) Oxidation: The electron-rich trimethoxyphenyl ring is susceptible to oxidation, which can lead to colored byproducts. This can be accelerated by air, light, or trace metal impurities.1. Inert Atmosphere: Handle and store the solid compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Antioxidants: For solution-based experiments, consider the addition of antioxidants if compatible with your experimental design. 3. High-Purity Solvents: Use high-purity, peroxide-free solvents for preparing solutions.
Poor Solubility or Precipitation Over Time pH-Dependent Solubility: As an amino acid, the compound's solubility is highly dependent on pH. It will be least soluble at its isoelectric point. Salt Formation: Reaction with acidic or basic components in the formulation can lead to the formation of less soluble salts.1. Determine pKa and Isoelectric Point: This will help in selecting the appropriate pH range for solubilization. 2. Adjust pH: Move the pH of the solution away from the isoelectric point to increase solubility. 3. Use of Co-solvents: If aqueous solubility is limited, consider the use of biocompatible co-solvents.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The trimethoxyphenyl group is electron-rich and can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or demethylation of the methoxy groups. The benzylic position is also a potential site of oxidation.

  • Decarboxylation: Like many β-amino acids, thermal stress can potentially lead to decarboxylation, resulting in the formation of 3-amino-1-(3,4,5-trimethoxyphenyl)propane.

  • Deamination: Under certain conditions, the primary amine group could be lost, although this is generally less common than for α-amino acids.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement.

Q2: How should I store the solid compound and its solutions to ensure stability?

A2:

  • Solid Compound: Store in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is recommended. Storage under an inert atmosphere is ideal to prevent oxidation.

  • Solutions: For aqueous solutions, it is crucial to control the pH with a suitable buffer system. Solutions should be prepared fresh whenever possible. For short-term storage (hours to a few days), store at 2-8°C, protected from light. For longer-term storage, aliquot and freeze at ≤ -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. An ideal method should be able to separate the parent compound from all potential degradation products.

  • Method: Reversed-phase HPLC with a C18 column is a good starting point.

  • Detection: UV detection is suitable due to the aromatic ring. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown degradation products by providing mass information.

Q4: Are there any specific handling precautions I should take during my experiments?

A4:

  • Avoid Extreme pH: Unless your experiment specifically requires it, maintain the pH of your solutions within a stable range (typically near neutral).

  • Minimize Exposure to Air and Light: Prepare solutions promptly and store them in appropriate containers (e.g., amber vials).

  • Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and free from contaminants like peroxides or metal ions that can catalyze degradation.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable HPLC-UV/PDA method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

    • Use LC-MS to obtain mass information for the major degradation products to aid in their identification.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Stress (Solid & Solution, 60-80°C) stock->thermal Expose to photo Photolytic Stress (ICH Light Source) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc evaluation Compare Chromatograms Identify & Quantify Degradants Assess Mass Balance hplc->evaluation lcms LC-MS for Identification evaluation->lcms For Unknowns

Caption: Workflow for a forced degradation study.

V. Concluding Remarks

While this compound possesses the inherent stability advantages of a β-amino acid, its unique substitution pattern necessitates careful consideration of potential degradation pathways. By understanding the principles outlined in this guide and implementing robust experimental and storage protocols, researchers can ensure the integrity and reliability of their work with this compound. For further, compound-specific stability data, conducting a forced degradation study as described is highly recommended.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7(10), 302-307. [Link]

  • Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • Guerard, M., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(9), 949-953. [Link]

Sources

Navigating the Crystallization Maze: A Technical Guide for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the crystallization of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. As a Senior Application Scientist, I understand that achieving optimal crystal form is a critical juncture in drug development, directly impacting purity, stability, and bioavailability. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your crystallization processes effectively.

Understanding the Molecule: A Zwitterionic Challenge

This compound is a zwitterionic amino acid. Its structure contains both a basic amino group and an acidic carboxylic acid group. This dual nature is the key to controlling its solubility and, consequently, its crystallization. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility in aqueous solutions. Deviating from the pI, either by increasing or decreasing the pH, will ionize the molecule and significantly increase its solubility.[1][2][3] This behavior is the foundation of our primary crystallization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered during the crystallization of this compound in a question-and-answer format.

Q1: I'm not getting any crystals. My compound remains fully dissolved. What should I do?

A1: This is a classic supersaturation problem. Here’s a systematic approach to induce crystallization:

  • pH Adjustment (Primary Method): Your first line of attack should be to adjust the pH of your aqueous solution to the isoelectric point (pI) of the molecule.

    • Rationale: At the pI, the zwitterionic form dominates, which has the lowest aqueous solubility, thereby creating a supersaturated state necessary for nucleation.[2][4]

    • Action: Based on computational predictions using tools like ACD/Labs Percepta or MarvinSketch, the estimated pKa of the carboxylic acid is approximately 3.5-4.5, and the pKa of the amino group is around 9.0-10.0.[5][6] Therefore, the estimated isoelectric point (pI) is in the range of pH 6.25 to 7.25 . Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to your solution until you reach this target pH range.

  • Solvent Evaporation: If pH adjustment alone is insufficient, gentle evaporation of the solvent can increase the concentration.

    • Action: Use a rotary evaporator at a moderate temperature or leave the solution in a fume hood with a gentle stream of nitrogen. Avoid rapid evaporation, which can lead to the formation of an oil or amorphous solid.[7]

  • Anti-Solvent Addition: If your compound is dissolved in a polar solvent where it is highly soluble, the addition of a less polar anti-solvent can induce precipitation.

    • Rationale: The compound is less soluble in the anti-solvent, and its addition reduces the overall solvating power of the solvent system.[8][9]

    • Action: For this molecule, consider using water-miscible organic solvents like isopropanol, ethanol, or acetone as anti-solvents if your primary solvent is highly polar (e.g., water at a high or low pH). Add the anti-solvent dropwise to the point of persistent cloudiness.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal can bypass the nucleation barrier and promote crystal growth.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the supersaturation is too high or the temperature is above the compound's melting point in the specific solvent system.

  • Reduce Supersaturation:

    • Action: Add a small amount of the original solvent back to the mixture to dissolve the oil, then attempt a slower crystallization method.[10] A slower cooling rate or a more gradual addition of anti-solvent can be effective.

  • Lower the Temperature:

    • Action: Ensure your crystallization is being attempted at a temperature below the compound's melting point in the chosen solvent.

  • Change the Solvent System:

    • Rationale: The solute-solvent interactions may be too strong, favoring a liquid-liquid phase separation.

    • Action: Experiment with a different solvent or a solvent/anti-solvent combination. For instance, if you are using a highly polar solvent, try a slightly less polar one.

Q3: My crystals are very fine needles, making them difficult to filter and dry. How can I obtain larger crystals?

A3: The formation of fine needles often indicates rapid nucleation and slow growth. To obtain larger crystals, you need to favor crystal growth over nucleation.

  • Slow Down the Crystallization Process:

    • Action: Employ a slower cooling rate in cooling crystallization. For anti-solvent crystallization, add the anti-solvent more slowly and at a slightly elevated temperature.

  • Reduce the Level of Supersaturation:

    • Rationale: High supersaturation favors nucleation, leading to many small crystals. A lower level of supersaturation will favor the growth of existing crystals.[11]

    • Action: Use slightly more solvent than the minimum required for dissolution at the higher temperature. This will reduce the overall supersaturation as the solution cools.

  • Utilize Ostwald Ripening:

    • Action: Hold the crystalline slurry at a constant temperature for an extended period. This allows smaller, less stable crystals to dissolve and redeposit onto larger, more stable ones.

Q4: How do I choose the right solvent for crystallization?

A4: Solvent selection is a critical step that influences crystal habit, purity, and yield.

  • Solubility Profile: An ideal solvent should exhibit moderate solubility for your compound at elevated temperatures and low solubility at lower temperatures.

    • Action: For this compound, polar protic solvents like water (at pH extremes), methanol, and ethanol are good starting points for solubility screening. It is expected to have low solubility in non-polar solvents like hexane and toluene.[12]

  • Solvent Screening:

    • Action: Perform a small-scale solvent screen with a variety of solvents from different classes (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) to identify promising candidates. A suggested screening set is presented in the table below.

Solvent ClassExample SolventsExpected Solubility of Zwitterionic Form
AlcoholsMethanol, Ethanol, IsopropanolModerate to Low
KetonesAcetoneLow
EstersEthyl AcetateVery Low
EthersTetrahydrofuran (THF)Very Low
HydrocarbonsToluene, HeptaneInsoluble
AqueousWater (at pI)Very Low
AqueousWater (pH < 4 or > 9)High

Experimental Protocols

Protocol 1: pH-Induced Crystallization from an Aqueous Solution

This protocol leverages the zwitterionic nature of the compound to achieve crystallization by adjusting the pH to the isoelectric point.

  • Dissolution: Dissolve the crude this compound in a minimal amount of dilute aqueous acid (e.g., 0.5 M HCl) or base (e.g., 0.5 M NaOH) with gentle heating if necessary. The goal is to achieve a pH where the compound is fully ionized and soluble.

  • Filtration: Hot filter the solution to remove any insoluble impurities.

  • pH Adjustment: While stirring, slowly add a dilute base (if starting from acidic solution) or acid (if starting from basic solution) dropwise. Monitor the pH of the solution.

  • Crystallization: As the pH approaches the isoelectric point (estimated to be between 6.25 and 7.25), the solution will become cloudy, indicating the onset of precipitation. Continue the addition until the target pH is reached.

  • Maturation: Allow the slurry to stir at room temperature for 1-2 hours to allow for crystal growth and equilibration.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Cooling Crystallization from a Mixed Solvent System

This method is suitable if a suitable single or mixed solvent system with temperature-dependent solubility is identified.

  • Solvent Selection: Identify a solvent or solvent mixture in which the compound has good solubility at an elevated temperature and poor solubility at room temperature or below. A mixture of a polar solvent (e.g., methanol or ethanol) and water is a good starting point.

  • Dissolution: Dissolve the compound in the chosen solvent system at an elevated temperature (e.g., reflux) to form a saturated solution.

  • Cooling: Slowly cool the solution to room temperature. To maximize yield, further cooling in an ice bath may be employed. A controlled, slow cooling rate is crucial for obtaining well-formed crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Protocol 3: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent.

  • Dissolution: Dissolve the compound in a minimal amount of a good solvent (e.g., water at a high or low pH, or methanol).

  • Anti-Solvent Addition: While stirring, slowly add an anti-solvent in which the compound is poorly soluble (e.g., isopropanol, acetone, or ethyl acetate). Add the anti-solvent until the solution becomes persistently turbid.

  • Crystal Growth: Allow the mixture to stand at room temperature to promote crystal growth. If necessary, cool the mixture in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Visualizing the Workflow

A systematic approach to troubleshooting crystallization is essential for efficient process optimization.

Caption: Troubleshooting workflow for crystallization optimization.

By methodically addressing these common issues and employing the outlined protocols, researchers can significantly improve the success rate and quality of crystallization for this compound. Remember that patience and systematic experimentation are key to mastering the art and science of crystallization.

References

  • Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? [Online forum post]. Retrieved from [Link]

  • Hasegawa, K. (n.d.). Crystal growth mechanism of an amino acid complex in flowing solution.
  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Prediction Software. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Chemistry Stack Exchange. (2017, April 8). Effect of pH on positive and negative charges of a zwitterion. [Online forum post]. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Solubility of Things. (n.d.). Beta-alanine. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Chemguide. (n.d.). The Acid-Base Behaviour of Amino Acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. [Online forum post]. Retrieved from [Link]

  • MarvinSketch. (n.d.). Calculations Menu. SCFBio. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • PubChem. (n.d.). 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. Retrieved from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion?. [Online forum post]. r/Chempros. Retrieved from [Link]

  • IUBMB. (2020, December 10). Principles of Protein Crystallization [Video]. YouTube. [Link]

  • Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]

  • YouTube. (2011, June 24). Tools for Estimating pKa [Video]. [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

  • Reddit. (2021, June 24). Calculating pKa values. [Online forum post]. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization. Retrieved from [Link]

  • Perumalla, S. R., & Sun, C. C. (2013). Solubility of Amino Acids in Different Mixed Solvents.
  • LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Reduction in Cytotoxicity with 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Interpreting Unexpected Pro-Survival Signals

You are evaluating a novel compound, 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid , in a standard cytotoxicity assay (e.g., Resazurin, MTT, XTT). Instead of the expected dose-dependent decrease in cell viability, you observe a signal that is equivalent to or even significantly higher than your vehicle-treated control wells. This suggests the compound is either non-toxic and promoting cell proliferation/metabolism, or it is interfering with the assay chemistry, leading to a false-positive viability result.

This guide provides a structured, question-and-answer-based workflow to dissect this observation, distinguish between a true biological effect and an experimental artifact, and validate your findings with scientific rigor.

Initial Triage: Is My Observation Repeatable?

Before proceeding with in-depth troubleshooting, the first step is to confirm the phenomenon is consistent.

  • Question: I've seen this increased viability signal once. What should I do first?

  • Answer: Your immediate goal is to ensure the result is not due to random error.

    • Repeat the Experiment: Re-run the assay using the exact same conditions (cell line, seeding density, compound concentrations, incubation times). Pay meticulous attention to pipetting accuracy to minimize variability between replicate wells.[1]

    • Check Your Controls: Ensure your positive control (a known cytotoxic agent) shows a strong decrease in signal and your negative/vehicle control appears healthy and uniform under a microscope.

    • Visual Inspection: Before adding the assay reagent, inspect the cells treated with this compound under a phase-contrast microscope. Do the wells with high viability signals actually have more cells or healthier-looking cells compared to the vehicle control? Or does the cell number look similar? This simple visual check can provide a crucial first clue.

If the effect is reproducible, proceed to the detailed troubleshooting FAQs below.

FAQ 1: Is This a True Biological Effect or an Assay Artifact?

The most critical question is whether your compound is genuinely promoting cell health or simply interfering with the assay's detection mechanism. Metabolic assays like those using resazurin or MTT are particularly susceptible to chemical interference.[2][3][4]

Core Insight: These assays do not count living cells directly. They measure metabolic activity as a proxy for viability.[5][6] Compounds with reducing properties can chemically convert the assay substrate (e.g., resazurin, MTT) into its colored/fluorescent product, mimicking the activity of cellular enzymes and creating a false signal.[4][7] The chemical structure of your compound, containing both an amino group and a carboxylic acid, makes it a candidate for such interference.[2][3]

Troubleshooting Workflow: Deconvoluting Biology from Artifacts

This workflow is designed to systematically isolate and test for the most common causes of false-positive viability signals.

Caption: Troubleshooting Decision Tree for Unexpected Viability Signals.

FAQ 2: How Do I Specifically Test for Direct Chemical Interference?

Answer: You must perform a cell-free assay. This is the definitive control to prove or disprove direct chemical interaction between your compound and the assay reagent.[5] The goal is to replicate the assay conditions without the presence of cells.

Protocol 1: Cell-Free Chemical Interference Assay
  • Plate Setup: Use a 96-well plate. Do not add any cells.

  • Add Components: Add cell culture medium to all wells. Then, add this compound to test wells at the same concentrations used in your cell-based experiment. Include "medium only" and "vehicle only" control wells.

  • Add Assay Reagent: Add the viability reagent (e.g., Resazurin, MTT) to all wells as you would in the main experiment.

  • Incubate: Incubate the plate for the same duration and under the same conditions (37°C, 5% CO₂).

  • Read Plate: Measure the absorbance or fluorescence using a plate reader.

Data Interpretation:

Well ConditionExpected Signal (No Interference)Signal Indicating Interference
Medium + Assay ReagentLow (Background)Low (Background)
Medium + Vehicle + Assay ReagentLow (Background)Low (Background)
Medium + Compound + Assay ReagentLow (Background)High Signal (similar to signal from viable cells)

If the wells containing your compound show a high signal in the absence of cells, you have confirmed direct chemical interference. Your original cytotoxicity data is an artifact and cannot be trusted.

FAQ 3: My Compound Passed the Cell-Free Test. Could Its Color or Fluorescence Be the Problem?

Answer: Yes. This is known as optical interference. If your compound is colored, it can absorb light at the measurement wavelength, artificially lowering the reading (less common for increased signal). If it is fluorescent, it can emit light in the same range as the assay's fluorescent product, artificially inflating the signal.[8] Autofluorescence is a common issue, especially with compounds containing aromatic rings and when using blue or green detection channels.[8][9][10]

Protocol 2: Testing for Optical Interference
  • Plate Setup: In a 96-well plate, prepare serial dilutions of your compound in cell culture medium, just as you would for the cell-based assay. Do not add cells.

  • Read Absorbance/Fluorescence:

    • For Absorbance Assays (MTT/XTT): Scan the absorbance of the plate across a range of wavelengths, including the specific wavelength used for your assay (e.g., 570 nm for MTT).

    • For Fluorescence Assays (Resazurin): Excite the wells at the assay's excitation wavelength (e.g., ~560 nm) and measure the emission at the assay's emission wavelength (e.g., ~590 nm).[11]

  • Analyze Data: Compare the signal from the compound-containing wells to the "medium only" blank. A significant signal from the compound alone indicates optical interference.

FAQ 4: I've Ruled Out Artifacts. How Do I Confirm a True Biological Effect?

Answer: If your compound does not interfere chemically or optically, the next step is to validate the result using an orthogonal assay. An orthogonal method is one that measures a different biological marker of cell viability.[12] This provides an independent line of evidence and builds confidence in your results.

Core Insight: Metabolic assays (MTT, Resazurin) measure reductase activity. A good orthogonal choice is an ATP-based assay (e.g., CellTiter-Glo®), which quantifies the ATP present in viable cells—a distinct metabolic marker.[7]

Protocol 3: Orthogonal Validation with an ATP-Based Assay
  • Perform Experiment: Set up the cytotoxicity experiment as you did initially, treating cells with your compound.

  • Use ATP-Based Reagent: Instead of adding MTT or resazurin, lyse the cells and measure the ATP content by adding a reagent like CellTiter-Glo®. This generates a luminescent signal proportional to the amount of ATP.

  • Read Luminescence: Use a plate reader capable of measuring luminescence.

Interpreting the Outcome:

  • If the increased viability signal persists in the ATP assay: This strongly suggests a genuine biological effect. The compound is likely increasing cell number or metabolic health, and you can proceed to investigate the underlying mechanism (e.g., by performing a direct cell proliferation assay like BrdU incorporation or cell counting over time).

  • If the effect disappears in the ATP assay: This indicates the pro-viability effect was specific to the metabolic pathway measured by the initial assay (e.g., NAD(P)H flux). While not a direct chemical artifact, it suggests the compound may be altering cellular metabolism in a way that doesn't necessarily correspond to an increase in cell number. This is a nuanced but important finding.

Summary of Troubleshooting and Next Steps

Issue IdentifiedImplicationRecommended Next Step
Direct Chemical Interference The compound chemically reduces the assay reagent. Data is invalid.Switch to an orthogonal assay with a different chemistry (e.g., ATP-based) or a direct cell counting method.[7]
Optical Interference (Autofluorescence) The compound's intrinsic optical properties inflate the signal.Use an assay with a different detection method (e.g., colorimetric to luminescent) or shift to red-shifted fluorescent dyes to avoid autofluorescence.[13]
Effect is Assay-Specific (Metabolic Boost) The compound may specifically boost the metabolic pathway of one assay.Report the finding and use an orthogonal method (like ATP or cell counting) for all future viability assessments of this compound.
Effect is Confirmed (True Biology) The compound genuinely promotes cell proliferation or survival.Initiate mechanism-of-action studies: cell cycle analysis, proliferation assays (e.g., EdU/BrdU), apoptosis marker analysis (e.g., Caspase-3/7).

By following this structured guide, you can confidently diagnose the cause of unexpected pro-survival signals, ensure the integrity of your data, and design the appropriate follow-up experiments to understand the true activity of this compound.

References

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry, 90(11), 6557–6564. [Link]

  • McNamara, M. A., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed.[Link]

  • Various Authors. (2016). Troubleshooting resazurin cell viability assay using HepG2 cells? ResearchGate.[Link]

  • Tan, L., et al. (2022). Tackling assay interference associated with small molecules. Nature Reviews Chemistry.[Link]

  • Tan, L., et al. (2022). Tackling assay interference associated with small molecules. u:cris-Portal, University of Vienna.[Link]

  • Greco, G., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Biosensors.[Link]

  • Karakaş, D., et al. (2017). The MTT Viability Assay Yields Strikingly False Positive Viabilities Although The Cells Are Died by Some Plant Extracts. Turkish Journal of Biology.[Link]

  • Greco, G., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. National Center for Biotechnology Information.[Link]

  • Semantic Scholar. (N.D.). Limitations of the MTT Assay in Cell Viability Testing. Semantic Scholar.[Link]

  • Stepanenko, O. V., et al. (2021). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. National Center for Biotechnology Information.[Link]

  • Owsianik, G., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. National Center for Biotechnology Information.[Link]

  • Bio-Rad Antibodies. (N.D.). Autofluorescence - Flow Cytometry Guide. Bio-Rad Antibodies.[Link]

  • SINFOO Chemical Solutions Co., Ltd. (N.D.). This compound. SINFOO Chemical Solutions Co., Ltd.[Link]

  • The Future of Things. (N.D.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things.[Link]

  • BMG LABTECH. (N.D.). How to reduce autofluorescence in cell-based assays. BMG LABTECH.[Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Center for Biotechnology Information.[Link]

  • DrugBank. (N.D.). 3-amino-propionic acid | Drug Information, Uses, Side Effects, Chemistry. DrugBank.[Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.[Link]

  • EDRA Services. (N.D.). A Practical Approach to Biological Assay Validation. EDRA Services.[Link]

  • Taylor & Francis Online. (N.D.). Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Taylor & Francis Online.[Link]

  • ResearchGate. (2021). How to ensure the result of cell viability assay? ResearchGate.[Link]

Sources

Technical Support Center: Enhancing In Vivo Bioavailability of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during in vivo studies, particularly concerning its oral bioavailability. Given the physicochemical properties suggested by its structure—a substituted phenylalanin-like amino acid (Molecular Weight: 255.27 g/mol [1][2])—issues with solubility and membrane permeability are anticipated. This guide will walk you through a logical, stepwise approach to identifying and overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My in vivo study shows very low oral bioavailability for this compound. What are the likely causes and how can I begin to troubleshoot?

Low oral bioavailability is a common challenge for many new chemical entities and can stem from several factors.[3][4] For this compound, we can hypothesize the primary bottlenecks based on its chemical structure.

Underlying Causes & Initial Troubleshooting Workflow:

Poor bioavailability is primarily a function of two main processes: absorption and metabolism .

  • Poor Absorption:

    • Low Aqueous Solubility: The trimethoxyphenyl group contributes to the molecule's lipophilicity, which can lead to poor dissolution in the aqueous environment of the gastrointestinal (GI) tract. This is a rate-limiting step for absorption.[5]

    • Low Membrane Permeability: While the molecule has an amino acid backbone, which might suggest active transport, its overall structure may not be an ideal substrate for endogenous transporters. Passive diffusion could be limited by its polarity and size.

  • Extensive First-Pass Metabolism:

    • Hepatic Metabolism: After absorption, the compound passes through the liver via the portal vein, where it can be extensively metabolized by cytochrome P450 enzymes before reaching systemic circulation.

    • Gut Wall Metabolism: Enzymes within the intestinal wall can also metabolize the compound before it is even absorbed.

    • Microbiota-Dependent Metabolism: The gut microbiota can significantly alter the structure of orally administered drugs, impacting their efficacy and bioavailability.[6][7][8][9]

The following workflow can help you systematically identify the primary cause of low bioavailability in your model.

G cluster_0 Troubleshooting Low Oral Bioavailability start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility (pH 2, 6.8, 7.4) start->solubility permeability Determine Permeability (e.g., Caco-2 Assay) solubility->permeability If solubility is low solubility_issue Solubility is the main issue. Proceed to Formulation Strategies. solubility->solubility_issue If solubility is < 100 µg/mL metabolism Evaluate Metabolic Stability (Liver Microsomes, S9 Fraction) permeability->metabolism If permeability is low permeability_issue Permeability is the main issue. Consider Prodrug Approach. permeability->permeability_issue If Papp < 1 x 10^-6 cm/s metabolism_issue Rapid metabolism is the main issue. Consider co-administration with inhibitors or alternative routes. metabolism->metabolism_issue If >80% metabolized in 1 hour

Caption: A decision tree for troubleshooting low bioavailability.

Question 2: I am struggling to dissolve this compound for my in vivo experiments. What are some recommended solvents and formulation approaches?

Difficulty in solubilizing your compound is a strong indicator that poor dissolution is a major contributor to low bioavailability. The goal is to prepare a homogenous, dose-accurate formulation. Here are some strategies, from simple to more complex.

A. Initial Solubility Screening

It is crucial to systematically test the solubility in various pharmaceutically acceptable solvents.

Solvent/Vehicle Rationale Considerations
Water (pH adjusted) The molecule has acidic and basic functional groups; solubility may be pH-dependent.Test at pH 2 (stomach), 6.8 (intestine), and 7.4 (blood).
Saline A common vehicle for parenteral and oral administration.Check for precipitation upon standing.
PEG 300/400 A water-miscible co-solvent that can significantly increase the solubility of poorly water-soluble drugs.Can be viscous. Often used in combination with other vehicles.
Propylene Glycol Another commonly used co-solvent.Similar to PEG, often used in mixtures.
Tween 80 / Cremophor EL Surfactants that can help to form micelles and increase solubility.Use at low concentrations (1-10%) to avoid potential toxicity.
Corn Oil / Sesame Oil For highly lipophilic compounds, a lipid-based formulation may be appropriate.Results in a suspension or solution for oral gavage.

B. Simple Formulation Protocols

Protocol 1: Co-Solvent System

  • Attempt to dissolve the compound in a small amount of a water-miscible co-solvent like PEG 400 or DMSO.

  • Once dissolved, slowly add an aqueous vehicle like saline or water dropwise while vortexing.

  • Observe for any signs of precipitation. The final concentration of the organic co-solvent should be kept to a minimum to avoid toxicity.

Protocol 2: Suspension Formulation

  • If the compound is not soluble in any acceptable vehicle, a suspension is a viable alternative for oral administration.

  • Choose a suspending agent (e.g., 0.5% carboxymethyl cellulose (CMC) in water).

  • Levigate the accurately weighed powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

  • Ensure the suspension is uniformly mixed before each administration.

Question 3: My compound appears to be poorly permeable. How can I improve its absorption across the intestinal wall?

If solubility is addressed but bioavailability remains low, poor membrane permeability is the next likely culprit. For a molecule like this compound, leveraging its amino acid structure through a prodrug approach is a highly rational strategy.

The Prodrug Concept

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[10] For amino acid-containing drugs, creating an ester prodrug can enhance absorption via peptide transporters like PEPT1, which are highly expressed in the intestine.[11][12][13]

G cluster_0 Amino Acid Prodrug Strategy parent_drug Parent Drug (Poorly Permeable) prodrug Amino Acid Ester Prodrug (e.g., Valine Ester) parent_drug->prodrug Chemical Synthesis transporter PEPT1 Transporter (Intestinal Wall) prodrug->transporter Active Transport esterases Intracellular Esterases transporter->esterases Cellular Uptake active_drug Active Drug Released (Inside the Cell) esterases->active_drug Hydrolysis

Caption: Mechanism of improved absorption via a PEPT1-targeting prodrug.

Experimental Steps to Evaluate a Prodrug Strategy:

  • Synthesis: Synthesize an amino acid ester of the parent drug. A common choice is a valine ester, as in the successful antiviral drug Valacyclovir.[10][14]

  • In Vitro Characterization:

    • Solubility: Confirm that the prodrug has improved aqueous solubility.

    • Permeability: Use a Caco-2 cell monolayer assay to demonstrate increased transport compared to the parent drug.

    • Stability: Assess the stability of the prodrug in simulated gastric and intestinal fluids.

    • Conversion: Confirm that the prodrug is efficiently converted back to the parent drug in the presence of liver or intestinal homogenates (S9 fraction).

  • In Vivo Evaluation: Perform a comparative pharmacokinetic study in an animal model, administering both the parent drug and the prodrug orally at equimolar doses. Analyze plasma samples for concentrations of both the prodrug and the released active drug.

Question 4: What are some advanced formulation strategies if simple solutions are not sufficient?

When basic formulation techniques and prodrug approaches are not feasible or effective, more advanced drug delivery systems can be employed. These often require more complex development but can lead to significant improvements in bioavailability.[15][16]

A. Nanoformulations

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area, which can lead to a higher dissolution rate and improved bioavailability.[5][17][18]

  • Nanosuspensions: These are colloidal dispersions of the pure drug, stabilized by surfactants. They can be prepared by methods like wet milling or high-pressure homogenization.

  • Lipid-Based Nanoparticles:

    • Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid matrix.

    • Nanostructured Lipid Carriers (NLCs): A modification of SLNs with a less ordered lipid core, allowing for higher drug loading.

  • Polymeric Nanoparticles: The drug is either encapsulated within or adsorbed onto a biodegradable polymer matrix.[19][20]

B. Amorphous Solid Dispersions (ASDs)

In an ASD, the drug is dispersed in its amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[4][16]

  • Preparation Methods: Common techniques include spray drying and hot-melt extrusion.

  • Polymer Selection: The choice of polymer (e.g., PVP, HPMC) is critical to stabilize the amorphous drug and prevent recrystallization.

Comparison of Advanced Formulation Strategies:

Strategy Mechanism of Enhancement Pros Cons
Nanosuspension Increased surface area, leading to faster dissolution.High drug loading, relatively simple concept.Can be prone to aggregation; requires specialized equipment.
Lipid Nanoparticles Improved solubility in lipids; can enhance lymphatic uptake, bypassing the liver.[3][4]Good biocompatibility; can protect the drug from degradation.Lower drug loading capacity; potential for physical instability.
Polymeric Nanoparticles Encapsulation protects the drug; can be designed for controlled release.[17][20]High versatility; potential for targeted delivery.More complex manufacturing; potential for polymer-related toxicity.
Amorphous Solid Dispersions Increased apparent solubility and dissolution rate.Can significantly improve bioavailability for BCS Class II drugs.Physical instability (recrystallization) is a major concern.

The selection of an advanced formulation strategy should be based on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.[21]

References

  • Wasan, K. M. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 90(3), 247-273. [Link]

  • Chaudhary, A., Nagaich, U., & Gulati, N. (2020). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Current Drug Delivery, 17(4), 270-286. [Link]

  • Kim, D. H. (2016). Impact of gut microbiota on drug metabolism: an update for safe and effective use of drugs. Archives of Pharmacal Research, 39(11), 1582-1591. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). A review on bio-availability enhancement techniques of poorly soluble drug. International Journal of Pharmacy and Technology, 5(2), 2987-3003. [Link]

  • Zimmermann, M., Zimmermann-Kogadeeva, M., Wegmann, R., & Goodman, A. L. (2019). The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome. Pharmacology & Therapeutics, 203, 107384. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1856. [Link]

  • Katragadda, S., Talluri, S., & Gundu, C. (2017). Amino Acid Prodrugs: An Approach to Improve the Absorption of HIV-1 Protease Inhibitor, Lopinavir. Pharmaceutics, 9(3), 32. [Link]

  • CD Formulation. (n.d.). In Vivo Drug Delivery Strategies Based on Nanotechnology. CD Formulation. [Link]

  • Balkus, E. P. (2021). The gut microbiota and drug metabolism. Gut Microbiota for Health. [Link]

  • Jourova, L. (2019). The metabolic effect of gut microbiota on drugs. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 163(2), 106-114. [Link]

  • Kanth, R. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]

  • UPM Pharmaceuticals. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6297. [Link]

  • Burke, K., & Li, Y. (2022). Impact of Gut Microbiota on Drug Metabolism and Absorption. Current Pharmacology Reports, 8(4), 213-222. [Link]

  • Garg, A., Gupta, M., & Kumar, A. (2016). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Drug Delivery and Therapeutics, 6(3), 60-67. [Link]

  • Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 8(4), 239-253. [Link]

  • Yang, C. Y., & Gao, S. (2000). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Expert Opinion on Drug Delivery, 1(1), 1-13. [Link]

  • Huttunen, K. M., & Rautio, J. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Current Medicinal Chemistry, 18(27), 4143-4156. [Link]

  • Al-Haddad, A., & Al-Kassas, R. (2023). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Pharmaceutics, 15(7), 1898. [Link]

  • da Silva, C. G., & Ferreira, E. I. (2018). Amino Acids in the Development of Prodrugs. Current Medicinal Chemistry, 25(25), 2901-2916. [Link]

  • Gunda, S., & Mitra, A. K. (2016). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. Molecules, 21(11), 1548. [Link]

  • Kumar, L., & Verma, S. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. Pharmaceutics, 14(11), 2378. [Link]

  • Pereira, D. M., & Correia-da-Silva, M. (2018). Amino Acids in the Development of Prodrugs. Current Medicinal Chemistry, 25(25), 2901-2916. [Link]

  • CD Formulation. (n.d.). Nanoformulation for In Vivo Imaging Studies. CD Formulation. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. PubChem. [Link]

Sources

Technical Support Center: Asymmetric Synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the asymmetric synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This chiral β-amino acid is a valuable building block in medicinal chemistry and drug development. Its stereocontrolled synthesis, however, presents distinct challenges that require careful optimization and troubleshooting.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common experimental hurdles and achieve high yield and enantiopurity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established chemical principles and aim to explain the causality behind each recommendation.

Q1: My reaction is producing a nearly racemic mixture. How can I improve the enantiomeric excess (ee)?

A1: Achieving high enantioselectivity is the central challenge of this synthesis. Low enantiomeric excess (ee) typically points to issues with the chiral catalyst, reaction conditions, or substrate quality.

Core Areas for Troubleshooting:

  • Chiral Catalyst/Ligand Integrity: The catalyst is the heart of the asymmetric induction. Its effectiveness can be compromised by impurities or improper handling.

    • Actionable Advice:

      • Verify Catalyst Purity: Use a freshly opened bottle of catalyst or ligand, or repurify if it has been stored for a long time.

      • Use an Appropriate Catalyst System: Different reaction types require different catalysts. For instance, asymmetric hydrogenation of a corresponding enamine precursor often employs Rhodium or Ruthenium catalysts with chiral phosphine ligands. In contrast, conjugate addition reactions may utilize copper-based catalysts with chiral ligands.[1]

      • Strictly Anhydrous & Anaerobic Conditions: Many organometallic catalysts (e.g., those containing Rh, Ru, Pd) are sensitive to air and moisture. Ensure all glassware is oven- or flame-dried, solvents are rigorously dried, and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).

  • Reaction Temperature: Temperature exerts significant control over the transition state energies of the competing enantiomeric pathways.

    • Actionable Advice: Lowering the reaction temperature often increases enantioselectivity. The energy difference between the diastereomeric transition states is magnified at lower temperatures, favoring the formation of one enantiomer. Start by running the reaction at 0 °C or -20 °C and, if necessary, proceed to lower temperatures (-78 °C).

  • Solvent Effects: The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex.

    • Actionable Advice: Screen a range of solvents. Less polar, non-coordinating solvents like dichloromethane (DCM), toluene, or THF often give better results than polar, coordinating solvents like methanol or DMSO, which can interfere with the catalyst.

  • Reagent Purity: Impurities in your starting material (e.g., the corresponding cinnamic acid derivative or β-keto ester) can poison the catalyst or participate in non-selective side reactions.

    • Actionable Advice: Purify your starting materials immediately before use via recrystallization or column chromatography.

Below is a decision tree to guide your troubleshooting process for low enantioselectivity.

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed catalyst Step 1: Evaluate Catalyst System start->catalyst cat_purity Use fresh/purified catalyst & ligand catalyst->cat_purity Purity? cat_inert Ensure strict inert atmosphere catalyst->cat_inert Handling? cat_choice Screen alternative chiral ligands/catalysts catalyst->cat_choice Suitability? conditions Step 2: Optimize Reaction Conditions cond_temp Lower reaction temperature (e.g., 0°C, -20°C, -78°C) conditions->cond_temp Temperature? cond_solvent Screen non-coordinating solvents (Toluene, DCM, THF) conditions->cond_solvent Solvent? cond_conc Adjust substrate concentration conditions->cond_conc Concentration? reagents Step 3: Check Reagents & Substrate reag_purify Purify starting materials reagents->reag_purify Substrate? reag_dry Use rigorously dried solvents reagents->reag_dry Solvent? success High ee Achieved cat_purity->conditions cat_inert->conditions cat_choice->conditions cond_temp->reagents cond_solvent->reagents cond_conc->reagents reag_purify->success reag_dry->success

Caption: Troubleshooting decision tree for low enantioselectivity.

Q2: The enantioselectivity is acceptable, but my overall yield is very low. What are the potential causes and solutions?

A2: Low yield in the face of good enantioselectivity suggests that while the desired catalytic cycle is efficient, it is either not running to completion or the product is being lost to side reactions or during workup.

Potential Causes & Solutions:

  • Incomplete Conversion:

    • Diagnosis: Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

    • Actionable Advice:

      • Extend Reaction Time: The reaction may simply be slow. Allow it to run longer, continuing to monitor its progress.

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can drive the reaction to completion.

      • Increase Temperature: This is a trade-off. A slight increase in temperature may improve the rate and yield but could negatively impact enantioselectivity. This should be attempted only after extending the reaction time has failed.

  • Catalyst Decomposition:

    • Diagnosis: The reaction starts well but stalls before completion. The reaction mixture may change color, or a precipitate may form.

    • Actionable Advice: This reinforces the need for strict inert atmosphere techniques. Ensure reagents and solvents are de-gassed. If the substrate or product is a potential ligand, it might be inhibiting the catalyst over time.

  • Product Loss During Workup/Purification:

    • Diagnosis: The crude NMR shows a good yield, but the isolated yield is low.

    • Actionable Advice:

      • Amphoteric Nature: As an amino acid, your product is amphoteric. It can be soluble in both aqueous acid and base. Be cautious during extractive workups. Avoid extreme pH values that might cause degradation.

      • Silica Gel Interaction: Amino acids can stick irreversibly to silica gel. To mitigate this, deactivate the silica gel with a small amount of a polar solvent mixture (e.g., DCM/Methanol with 0.5-1% triethylamine or acetic acid) in the eluent.

      • Crystallization: If possible, develop a crystallization protocol. This is often the most effective way to purify amino acids and can lead to higher recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of a β-amino acid like this one?

A1: Several robust methods exist for synthesizing chiral β-amino acids. The choice often depends on the availability of starting materials. Key strategies include:

  • Asymmetric Conjugate Addition: This is a very common method where an amine-based nucleophile adds to an α,β-unsaturated ester (e.g., 3-(3,4,5-trimethoxyphenyl)acrylate). The stereochemistry is controlled by a chiral catalyst, often based on metals like copper or magnesium.[1]

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, typically based on rhodium or ruthenium with ligands like BINAP or DuPhos.

  • Enzymatic Methods: Biocatalysis offers a green and highly selective alternative. Transaminases can perform asymmetric amination of a corresponding β-keto acid, or a kinetic resolution of a racemic β-amino acid.[2][3]

  • Use of Chiral Auxiliaries: A chiral auxiliary, such as one derived from valine (a Schöllkopf auxiliary), can be attached to a glycine synthon, which is then alkylated. Subsequent hydrolysis removes the auxiliary to yield the desired amino acid.[4][5]

Q2: How can I accurately determine the enantiomeric excess (ee) of my final product?

A2: Accurate determination of ee is crucial. The most reliable methods involve separating the enantiomers and quantifying their relative amounts.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[6]High accuracy, well-established, can be used for preparative separation.Requires specialized, often expensive, chiral columns. Method development can be time-consuming.
GC-MS (after derivatization) Enantiomers are converted into diastereomers with a chiral derivatizing agent, then separated on a standard achiral GC column.High sensitivity, provides structural information from MS.Derivatization step adds time and can potentially cause racemization.
NMR with Chiral Solvating Agents A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR sample, causing the signals for the R and S enantiomers to split.Rapid, no separation needed, uses standard NMR equipment.Can be less accurate, requires pure sample, signal splitting may be small and hard to resolve.

For a detailed protocol on ee determination using Chiral HPLC, please refer to the "Experimental Protocols" section below.

Experimental Protocols & Visualizations

The following sections provide standardized procedures for key aspects of the synthesis and analysis workflow.

Protocol 1: General Workflow for Asymmetric Synthesis and Analysis

This diagram illustrates a typical workflow from reaction setup to final analysis.

workflow cluster_prep Preparation cluster_reaction Asymmetric Synthesis cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-dry Glassware rxn_setup Assemble under Inert Gas (Ar/N2) prep_glass->rxn_setup prep_solvent Dry/Degas Solvents prep_solvent->rxn_setup rxn_add Add Substrate & Catalyst at controlled temperature rxn_setup->rxn_add rxn_monitor Monitor by TLC/LC-MS rxn_add->rxn_monitor workup_quench Quench Reaction rxn_monitor->workup_quench workup_extract Aqueous Extraction workup_quench->workup_extract purify Purification (Chromatography/Crystallization) workup_extract->purify analysis_structure Confirm Structure (NMR, MS) purify->analysis_structure analysis_ee Determine Enantiomeric Excess (Chiral HPLC) analysis_structure->analysis_ee

Caption: General experimental workflow for asymmetric synthesis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a starting point for developing an analytical method to determine the ee of this compound.

Objective: To separate and quantify the R and S enantiomers of the target amino acid.

Materials & Equipment:

  • HPLC system with a UV detector (set to an appropriate wavelength, e.g., 254 nm or 270 nm).

  • Chiral Stationary Phase (CSP) column. A column based on a macrocyclic glycopeptide (e.g., Teicoplanin or Vancomycin) is often a good starting point for underivatized amino acids.[6]

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water).

  • Acid or base modifier (e.g., Formic Acid, Acetic Acid, Diethylamine).

  • Sample of your purified amino acid, and a racemic standard for comparison.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your purified product at approximately 1 mg/mL in the mobile phase.

    • Prepare a stock solution of a racemic standard (if available) at the same concentration.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • The separation mechanism on these columns relies on ionic and polar interactions. A polar ionic mode is often effective.

    • Starting Mobile Phase: A mixture of Methanol/Water or Acetonitrile/Water with a small amount of an acid and a base. For example: 80:20 (v/v) Methanol:Water containing 0.1% Formic Acid and 0.05% Diethylamine.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • HPLC Conditions (Starting Point):

    • Column: Chiralpak ZWIX(+) or equivalent.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 - 10 µL.

    • Detection: UV at 270 nm.

  • Method Development & Analysis:

    • First, inject the racemic standard to confirm that the column and mobile phase can separate the two enantiomers. You should see two distinct peaks of roughly equal area.

    • Inject your synthesized sample.

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

  • Troubleshooting the Separation:

    • No Separation: Change the organic solvent (Methanol to Acetonitrile or vice versa), or adjust the concentration and type of acid/base modifiers.

    • Poor Resolution: Decrease the flow rate or modify the mobile phase composition. Sometimes, changing the column temperature can also improve resolution.

References

  • Glish, G. L., & Vachet, R. W. (2003). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of D,L-Amino Acids. Analytical Chemistry. [Link]

  • Lee, J., & Hoveyda, A. H. (2009). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Singh, S. K., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]

  • Le, H. T., & Vachet, R. W. (1998). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. [Link]

  • Miyake, H., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications. [Link]

  • Wang, Z., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society. [Link]

  • Tanasova, M., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases. [Link]

  • Roy, B., & Chandra, K. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Chemical Biology. [Link]

  • ResearchGate. (2016). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Belokon, Y. N., & Grozav, M. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Georgia Southern University. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Honors College Theses. [Link]

  • Contente, M. L., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based experimental models. A common challenge encountered with molecules containing charged functional groups, such as the carboxylic acid and amine in this compound, is poor permeability across the lipophilic cell membrane. This guide provides a structured, in-depth approach to diagnosing and overcoming this critical barrier to ensure your compound reaches its intracellular target and elicits a biological response. We will explore the underlying physicochemical principles, provide actionable troubleshooting steps, and detail validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My compound shows potent activity in my biochemical (e.g., enzyme) assay but is completely inactive in my cell-based assay. Is this a permeability issue?

A: This is a classic and highly probable indication of poor cell permeability. When a compound is active in a cell-free system but not in a whole-cell context, it strongly suggests that the molecule is failing to reach its intracellular target at a sufficient concentration. The primary barrier is the cell's lipid bilayer membrane, which restricts the passage of charged or highly polar molecules. At physiological pH (~7.4), the carboxylic acid group on your compound is largely deprotonated (negatively charged), and the amino group is protonated (positively charged), creating a zwitterionic state that is energetically unfavorable for passive diffusion across the nonpolar membrane interior[1][2][3].

Q2: What specific properties of this compound predict poor cell permeability?

A: To understand this, we can analyze the compound's properties in the context of established guidelines for oral drug absorption, like Lipinski's Rule of Five[4][5][6]. Poor absorption or permeation is more likely when a molecule violates these rules. While your compound does not violate the core tenets of Lipinski's rule, the presence of charged groups at physiological pH is the most significant limiting factor.

PropertyValueLipinski's GuidelineImplication for Permeability
Molecular Weight 255.27 g/mol [7][8]< 500 DaFavorable. The small size is advantageous for passive diffusion[5].
Hydrogen Bond Donors 3 (O-H from acid, N-H₂ from amine)[7]≤ 5Favorable. A low number of H-bond donors reduces the energy penalty of moving from an aqueous environment to a lipid one[5][9].
Hydrogen Bond Acceptors 5 (5x Oxygen atoms)[7]≤ 10Favorable. Meets the guideline, but the presence of multiple polar oxygen atoms contributes to overall polarity[5][9].
Calculated LogP (XLogP3) -1.5[7]≤ 5Unfavorable. A negative LogP indicates high hydrophilicity (water-loving) and poor lipophilicity (lipid-loving), which is a primary predictor of poor membrane permeability[4].
Ionization State at pH 7.4 Zwitterionic (COO⁻ and NH₃⁺)N/AHighly Unfavorable. The presence of formal charges is a major impediment to passive diffusion across the nonpolar lipid bilayer[1][2].

The key takeaway is the compound's high polarity, evidenced by its negative LogP and charged state, which is the principal driver of its poor cell permeability[2][3].

Q3: Are there simple formulation adjustments I can try first to improve compound uptake without chemical modification?

A: Yes, before pursuing more complex chemical modifications, simple formulation strategies can sometimes improve compound delivery, although their success may be limited for highly charged molecules.

  • Use of Permeation Enhancers (with caution): Solvents like DMSO are standard for solubilizing compounds, but at higher concentrations (>0.5%), they can increase membrane fluidity, which may non-specifically enhance the uptake of other molecules. This approach should be used cautiously as it can introduce experimental artifacts.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior[10][11][12]. They can form "inclusion complexes" with lipophilic parts of a drug molecule, like the trimethoxyphenyl ring of your compound, effectively shielding it and increasing its apparent solubility in aqueous media at the cell surface, which can sometimes improve transport[10][13][14]. You can try pre-incubating your compound with a β-cyclodextrin derivative (like HP-β-CD) before adding it to your cells.

Troubleshooting Workflow: A Step-by-Step Guide

If simple formulation changes are ineffective, a more systematic approach is required. This workflow will guide you from quantifying the permeability problem to implementing robust solutions.

TroubleshootingWorkflow cluster_problem Phase 1: Diagnose & Quantify cluster_solution Phase 2: Implement Solution cluster_validation Phase 3: Validate Problem Compound Inactive in Cell Assay Hypothesis Hypothesis: Poor Cell Permeability Problem->Hypothesis PAMPA Action: Perform PAMPA Assay Hypothesis->PAMPA Decision Permeability Low? PAMPA->Decision Prodrug Strategy 1: Prodrug Synthesis (Esterification) ValidateProdrug Confirm Intracellular Prodrug Cleavage Prodrug->ValidateProdrug Formulation Strategy 2: Advanced Formulation (e.g., Lipid Nanoparticles) ReTest Re-run Cell-Based Functional Assay Formulation->ReTest Decision->Prodrug Yes Decision->Formulation Yes ValidateProdrug->ReTest

Caption: Troubleshooting workflow for poor cell permeability.

Guide 1: Quantitatively Assess Permeability with a PAMPA Assay

Before investing in chemical synthesis, it is crucial to confirm and quantify the low permeability of your parent compound. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput, cell-free method to predict passive diffusion across a lipid membrane[15][16][17]. It measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well[18].

Detailed Experimental Protocol: PAMPA-GIT

This protocol is adapted for predicting gastrointestinal tract (GIT) absorption but is an excellent general indicator of passive permeability.

Materials:

  • 96-well Donor Plate (e.g., PVDF filter plate)

  • 96-well Acceptor Plate

  • PAMPA Lipid Solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0

  • Test Compound (10 mM stock in DMSO)

  • Positive Control (e.g., Testosterone - high permeability)

  • Negative Control (e.g., Atenolol - low permeability)

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Donor Solutions:

    • Prepare the test compound, positive control, and negative control to a final concentration of 100 µM in PBS at pH 5.0 (simulating the upper intestine). The final DMSO concentration should be kept low (<1%).

    • Note: The pH gradient (5.0 donor, 7.4 acceptor) helps simulate physiological conditions.

  • Start the Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking (~50 rpm)[18].

  • Quantification:

    • After incubation, carefully separate the plates.

    • Take samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each well using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or LC-MS for higher sensitivity and specificity).

  • Calculate Permeability (Pe): The effective permeability is calculated using established formulas. Compounds are typically classified as low permeability (Pe < 1.5 x 10⁻⁶ cm/s) or high permeability (Pe > 1.5 x 10⁻⁶ cm/s)[16].

Guide 2: The Prodrug Strategy - Masking Polar Groups

The most common and effective chemical strategy to improve the permeability of compounds with carboxylic acids is the prodrug approach[19][20]. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug[21]. For your compound, this involves masking the polar carboxylic acid group by converting it into a more lipophilic ester[2][3][22].

Mechanism: Ester Prodrug Activation

The ester prodrug, being more lipophilic and electrically neutral, can more easily diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases hydrolyze the ester bond, releasing the active carboxylic acid and a small alcohol byproduct[19][][24].

ProdrugMechanism cluster_outside Extracellular Space (pH 7.4) cluster_inside Intracellular Space Prodrug Ester Prodrug (Lipophilic, Neutral) Prodrug_in Ester Prodrug Prodrug->Prodrug_in Passive Diffusion ActiveDrug Active Drug (Carboxylic Acid, Charged) Prodrug_in->ActiveDrug Hydrolysis Target Intracellular Target ActiveDrug->Target Binds to Target Esterases Intracellular Esterases Esterases->Prodrug_in Catalyzes Membrane Cell Membrane (Lipid Bilayer)

Caption: Ester prodrug mechanism for improved cell delivery.

Actionable Recommendation: Synthesize an Ethyl Ester Prodrug

A simple and effective first step is to synthesize the ethyl ester of this compound. Ethyl esters are readily cleaved by many human carboxylesterases and release ethanol, a non-toxic byproduct[22].

Troubleshooting Prodrugs:

  • Problem: The prodrug is stable but shows no activity.

    • Cause: The ester may not be efficiently hydrolyzed by the specific esterases present in your cell type.

    • Solution: Synthesize a small library of different esters (e.g., methyl, isopropyl). The rate of hydrolysis can be tuned by altering the steric and electronic properties of the alcohol group[2][25].

  • Problem: The prodrug is unstable in the cell culture medium.

    • Cause: The medium (especially if containing serum) may have extracellular esterase activity, leading to premature hydrolysis.

    • Solution: Test prodrug stability directly in your culture medium over time. If it's an issue, consider more sterically hindered esters (e.g., a pivaloyloxymethyl (POM) ester) which are often more stable extracellularly but still cleaved intracellularly[26].

Guide 3: Advanced Formulation Strategies

If chemical modification is not feasible, advanced formulation strategies can be employed. These typically involve encapsulating the drug in a carrier system to facilitate its entry into cells.

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (LNPs) can encapsulate hydrophilic drugs and fuse with the cell membrane to release their contents inside the cell[27][28][29].

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which can improve dissolution and absorption characteristics[29][30].

These methods require specialized formulation expertise but offer an alternative to chemical prodrug synthesis.

References

  • Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PubMed Central. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]

  • Esterases involved in hydrolysis of prodrug and antedrug/soft drug. J-Stage. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Cyclodextrin. Wikipedia. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Royal Society of Chemistry. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. VBN. [Link]

  • Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Cyclodextrins in delivery systems: Applications. PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. [Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PubMed Central. [Link]

  • Lipinski rule of five. SlideShare. [Link]

  • Fast Release of Carboxylic Acid inside Cells. PubMed Central. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Cell permeability beyond the rule of 5. ResearchGate. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • What is Lipinski's Rule of 5? AZoLifeSciences. [Link]

  • CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites at Rutgers. [Link]

  • 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. PubChem. [Link]

Sources

Technical Support Center: Method Refinement for Chiral Separation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral separation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for refining your chiral separation methods. As this molecule is a non-proteinogenic β-amino acid, its successful enantioseparation is critical for understanding its pharmacological and biological properties. This resource synthesizes established chromatographic principles with field-proven insights to address the specific challenges you may encounter.

I. Foundational Knowledge & Initial Method Development

The unique structure of this compound, characterized by its aromatic trimethoxyphenyl ring and a β-amino acid backbone, presents specific considerations for chiral separation. The presence of both acidic (carboxylic acid) and basic (amino) functional groups means that the molecule is zwitterionic, and its charge state is highly dependent on the mobile phase pH.[1][2] This property is a critical parameter to control for achieving optimal separation.

Recommended Starting Experimental Protocol

For those initiating method development, the following protocol provides a robust starting point based on successful separations of similar aromatic β-amino acids.

Table 1: Initial HPLC Parameters for Chiral Separation

ParameterRecommended SettingRationale
Chiral Stationary Phase (CSP) Macrocyclic Glycopeptide-based (e.g., Teicoplanin or Vancomycin)These CSPs have demonstrated broad enantioselectivity for amino acids due to multiple interaction modes including hydrogen bonding, ionic, and dipole-dipole interactions.[2]
Mobile Phase 80:20 (v/v) Methanol/Water with 0.1% Trifluoroacetic Acid (TFA)The organic modifier (methanol) influences analyte solubility and interaction with the CSP. TFA acts as an ion-pairing agent, improving peak shape and retention.[3]
Flow Rate 1.0 mL/minA standard flow rate for analytical separations, which can be optimized for resolution and analysis time.
Column Temperature 25°CTemperature affects the thermodynamics of chiral recognition; starting at ambient temperature is a standard practice.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Question: I am injecting my racemic standard of this compound, but I am only seeing a single peak. What are the likely causes and how can I resolve this?

Answer: The lack of resolution is a common initial challenge. The primary reason is often a suboptimal interaction between the analyte and the chiral stationary phase. Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase pH is Not Optimal: The ionization state of both the amino and carboxylic acid groups is critical for chiral recognition.

    • Explanation: The mobile phase pH dictates the charge of your analyte. At a low pH (e.g., with TFA), the amino group is protonated (-NH3+), which can enhance ionic interactions with negatively charged groups on the CSP. Conversely, at a higher pH, the carboxylic acid group is deprotonated (-COO-). The optimal pH facilitates the necessary secondary interactions for chiral discrimination. For many amino acids, a pH between 3 and 7 shows the best results.[1][4]

    • Solution:

      • Vary the TFA concentration: Increase the TFA concentration in 0.05% increments up to 0.2%. This will lower the pH and can enhance the ionic interactions.

      • Try a different acid additive: Substitute TFA with formic acid or acetic acid at similar concentrations. These acids have different ion-pairing strengths and can alter the selectivity.

      • Explore a buffered mobile phase: Prepare a buffered mobile phase (e.g., ammonium acetate or ammonium formate) and adjust the pH systematically from 4.0 to 6.0.

  • Inappropriate Organic Modifier: The choice and concentration of the organic solvent in the mobile phase significantly impact retention and selectivity.

    • Explanation: The organic modifier competes with the analyte for interaction sites on the CSP. A solvent that is too strong will elute the enantiomers too quickly, not allowing for sufficient interaction to achieve separation.

    • Solution:

      • Decrease the organic content: Reduce the methanol percentage in your mobile phase in 5% increments (e.g., from 80% to 75%). This will increase the retention time and may improve resolution.

      • Switch the organic modifier: Replace methanol with ethanol or isopropanol. These alcohols have different polarities and hydrogen bonding capabilities, which can lead to different chiral recognition.

  • Suboptimal Column Temperature: Temperature influences the kinetics and thermodynamics of the chiral recognition process.

    • Explanation: Lowering the temperature often increases the strength of the interactions between the analyte and the CSP, which can lead to better resolution. Conversely, in some cases, higher temperatures can improve peak efficiency.

    • Solution: Decrease the column temperature to 15°C and then increase it in 5°C increments up to 40°C to observe the effect on resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What can I do to improve the peak shape?

Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the mobile phase.

  • Secondary Interactions with Silica: Residual silanol groups on the silica support of the CSP can interact with the basic amino group of your analyte, leading to tailing.

    • Explanation: Even with end-capping, some free silanols may be present on the silica surface. The positively charged amino group of your analyte can interact with these negatively charged silanols, causing peak tailing.

    • Solution:

      • Increase the acid concentration: A higher concentration of an acidic modifier like TFA can help to protonate the silanol groups, reducing their interaction with the analyte.

      • Add a basic competitor: In some cases, adding a small amount of a basic additive like triethylamine (TEA) (e.g., 0.01%) can compete for the active silanol sites and improve peak shape. However, be cautious as this will significantly alter the mobile phase pH and may reduce retention.

  • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Explanation: The chiral recognition sites on the CSP are finite. If the amount of analyte injected is too high, the excess molecules will not interact with the chiral selector in the desired manner, leading to peak broadening and tailing.

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting progressively smaller amounts until the peak shape improves and becomes symmetrical.

Issue 3: Irreproducible Retention Times and Resolution

Question: I am observing significant drift in my retention times and the resolution between my enantiomers is not consistent between runs. What could be causing this instability?

Answer: Lack of reproducibility is a critical issue that can undermine the validity of your results. The most common culprits are related to the mobile phase preparation and column equilibration.

  • Inadequate Column Equilibration: The CSP requires sufficient time to equilibrate with the mobile phase to ensure a stable chemical environment.

    • Explanation: When the mobile phase composition is changed, the stationary phase needs to fully adapt to the new conditions. If the column is not properly equilibrated, you will see drifting retention times as the stationary phase chemistry slowly changes.

    • Solution: Always flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis. When the system is idle, it is good practice to keep the mobile phase flowing at a low rate (e.g., 0.1 mL/min) to maintain equilibration.

  • Mobile Phase Instability: The composition of the mobile phase can change over time, especially if it contains volatile components or is not properly mixed.

    • Explanation: Volatile additives like TFA can evaporate, changing the pH and ionic strength of the mobile phase. If the organic and aqueous components are not thoroughly mixed, you may see fluctuations in the mobile phase composition being delivered to the column.

    • Solution:

      • Prepare fresh mobile phase daily: Do not use mobile phases that have been sitting for extended periods.

      • Ensure thorough mixing: After combining the components of your mobile phase, sonicate or stir it for several minutes to ensure a homogenous mixture.

      • Keep the mobile phase reservoir capped: This will minimize the evaporation of volatile components.

III. Advanced Method Refinement & Optimization

Once you have a baseline separation, the next step is to optimize the method for your specific requirements, such as reducing run time or improving the limit of quantification (LOQ).

Workflow for Method Optimization

Caption: A logical workflow for optimizing the chiral separation method.

IV. Frequently Asked Questions (FAQs)

Q1: Should I consider derivatization of my analyte? A1: While derivatization can sometimes improve chromatographic properties, it adds an extra step to your sample preparation and can introduce potential impurities.[2] For this compound, direct separation on a suitable CSP is generally preferred and achievable. Consider derivatization only if direct methods fail to provide the necessary resolution.

Q2: Can I use a different chiral stationary phase? A2: Yes. If a macrocyclic glycopeptide-based CSP does not provide adequate separation, consider a Pirkle-type (donor-acceptor) column. These CSPs work on the principle of π-π interactions, and the electron-rich trimethoxyphenyl ring of your analyte may interact favorably with an electron-deficient Pirkle-type CSP.

Q3: How do I determine the elution order of the enantiomers? A3: To determine the elution order (which enantiomer, R or S, elutes first), you will need to inject a pure standard of one of the enantiomers. If a standard is not available, you may need to use other analytical techniques such as circular dichroism (CD) spectroscopy on the collected fractions.

Q4: My compound is a β-amino acid. Are there specific considerations for this class of molecules? A4: Yes. Compared to α-amino acids, the increased flexibility of the β-amino acid backbone can sometimes make chiral recognition more challenging. This is why the choice of a CSP with multiple interaction sites, such as a macrocyclic glycopeptide, is often a good starting point.

V. References

  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. ResearchGate. Available at: [Link]

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. ScienceDirect. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • High-performance liquid chromatographic enantioseparation of beta-amino acids. PubMed. Available at: [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. Available at: [Link]

  • 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid | C12H17NO5. PubChem. Available at: [Link]

  • 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4. PubChem. Available at: [Link]

  • 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST Chemistry WebBook. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

Sources

"3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid" avoiding aggregation in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Aggregation in Solution

Welcome to the technical support guide for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and best practices to address the common challenge of compound aggregation in solution. As Senior Application Scientists, we have structured this guide to not only offer solutions but to explain the underlying chemical principles driving them.

Part 1: Understanding the Core Problem - Why Does This Compound Aggregate?

Before troubleshooting, it's crucial to understand the molecule's inherent properties. Aggregation is not random; it's a predictable outcome of the compound's structure interacting with its environment.

FAQ 1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility and aggregation behavior of this compound are primarily governed by two competing structural features:

  • The Amino Acid Backbone: It possesses both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). This makes it an amphoteric molecule, meaning its net electrical charge is highly dependent on the pH of the solution. At a specific pH, its isoelectric point (pI), the molecule will have a net neutral charge (existing as a zwitterion), which typically corresponds to its point of minimum solubility.[1][2][3] Moving the pH away from the pI increases the net charge, enhancing electrostatic repulsion between molecules and thereby increasing solubility.[2][4][5]

  • The Trimethoxyphenyl Group: This large, aromatic ring structure is hydrophobic. In aqueous environments, these hydrophobic regions on adjacent molecules will tend to associate to minimize their contact with water, a phenomenon that can drive aggregation.

The interplay between pH-dependent charge and hydrophobicity is the central challenge in maintaining a clear, aggregate-free solution.

G cluster_pH Impact of pH on Molecular Charge State Low_pH Low pH (e.g., < pI) Net Positive Charge (Cation) -COOH, -NH3+ High Aqueous Solubility pI At Isoelectric Point (pI) Net Neutral Charge (Zwitterion) -COO-, -NH3+ MINIMUM Aqueous Solubility AGGREGATION RISK Low_pH->pI + OH- pI->Low_pH + H+ High_pH High pH (e.g., > pI) Net Negative Charge (Anion) -COO-, -NH2 High Aqueous Solubility pI->High_pH + OH- High_pH->pI + H+

Caption: pH-dependent charge states of the amino acid derivative.

Part 2: Troubleshooting Guide - Common Issues & Step-by-Step Solutions

This section directly addresses the most common problems encountered during experiments.

FAQ 2: My compound formed a cloudy suspension or precipitate immediately upon adding it to my aqueous buffer. What is the first thing I should do?

Answer: The most likely cause is that the pH of your buffer is too close to the compound's isoelectric point (pI). At the pI, the molecule has minimal solubility and will readily precipitate.[2][6] The immediate troubleshooting step is to adjust the pH.

Protocol: pH Adjustment for Solubilization

  • Prepare a Slurry: Add your weighed solid compound to a smaller-than-final volume of your intended buffer or purified water in a suitable container with a magnetic stir bar. It will likely form a slurry or suspension.

  • Initial pH Check: Measure the pH of the slurry. This gives you a baseline.

  • Titrate to Solubilize:

    • To create a basic stock (recommended for stability): Slowly add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise while stirring vigorously.

    • To create an acidic stock: Slowly add a dilute solution of HCl (e.g., 0.1 M or 1 M) dropwise.

  • Observe: Continue adding the acid or base and monitor the solution. As the pH moves away from the pI, the solid should begin to dissolve. A completely clear solution indicates you have successfully solubilized the compound.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer or water to reach your final target concentration and volume.

  • Final pH Check & Sterilization: Check the pH one last time and adjust if necessary. If required for your application, sterile-filter the final solution through a 0.22 µm filter.

FAQ 3: What are the best general-purpose solvents for creating a concentrated stock solution?

Answer: The choice of solvent depends on the requirements of your downstream application. For many biological experiments, a small amount of an organic co-solvent is acceptable.

SolventRecommended Max ConcentrationProtocol & Key Considerations
DMSO ~50 mg/mL[7]Method: Add solid to DMSO. Sonication is recommended to aid dissolution.[7] Use Case: Ideal for high-concentration stocks for in vitro assays. Be mindful of DMSO toxicity/effects in your specific experimental model.
Aqueous Base Dependent on final pHMethod: Use the pH adjustment protocol above, targeting a pH of 8-10. Use Case: Excellent for applications where organic solvents are not permissible. Avoids potential artifacts from DMSO.
Aqueous Acid Dependent on final pHMethod: Use the pH adjustment protocol above, targeting a pH of 2-4. Use Case: Viable, but the trimethoxyphenyl group may be less stable under long-term storage in strong acid compared to base.
Co-Solvent Mix VariableMethod: A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been noted for similar compounds.[7] Use Case: Primarily for in vivo studies requiring complex vehicle formulations.

FAQ 4: I successfully dissolved the compound, but it started to precipitate after a few hours at room temperature or overnight at 4°C. What's happening?

Answer: This is likely due to either temperature-dependent solubility or slow aggregation kinetics.

  • Temperature: Most compounds are less soluble at lower temperatures. Storing a saturated or near-saturated solution at 4°C can cause the compound to crash out.

  • Slow Aggregation: Even in a clear solution, molecules can be slowly self-associating into larger, insoluble aggregates. This is often driven by the hydrophobic trimethoxyphenyl groups.

Solutions:

  • Avoid Refrigeration for Storage: Do not store aqueous stock solutions at 4°C. It is better to prepare aliquots and store them frozen.[6]

  • Use Stabilizing Excipients: For experiments requiring prolonged incubation at near-neutral pH, the addition of stabilizing agents can be highly effective. These molecules work by altering the properties of the solvent or by directly interacting with your compound to prevent self-association.[8]

    • Arginine/Glutamate: A combination of L-Arginine and L-Glutamate (e.g., 50 mM each) can significantly enhance the solubility of molecules with hydrophobic regions.[9]

    • Sugars/Polyols: Sucrose or glycerol (e.g., 5-10% v/v) can stabilize molecules by organizing water molecules around the compound, favoring the solvated state.[8][10]

  • Work Quickly: If you must use a buffer where the compound is only marginally stable, prepare the solution immediately before use and do not store it.

Part 3: Proactive Best Practices for Long-Term Success

Avoiding aggregation is always better than trying to reverse it. The following workflow is designed to ensure the preparation of a stable, reliable stock solution from the outset.

FAQ 5: What is the single best workflow for preparing and storing this compound to ensure consistent, aggregate-free results?

Answer: Follow this self-validating protocol for robust stock solution preparation.

G start Start weigh 1. Weigh Solid Accurately weigh the required mass of the dry compound. start->weigh add_solvent 2. Add Solvent Add ~80% of final volume (e.g., DMSO or Purified H₂O). weigh->add_solvent dissolve 3. Dissolve Stir vigorously. Use sonication for DMSO or pH adjustment for H₂O until solution is completely clear. add_solvent->dissolve final_vol 4. Final Volume Adjustment Top up to the final volume with the same solvent. dissolve->final_vol filter 5. Sterile Filter Pass solution through a 0.22 µm low-protein-binding filter (e.g., PVDF). This removes any micro-aggregates. final_vol->filter aliquot 6. Aliquot Dispense into single-use, low-binding tubes to avoid freeze-thaw cycles. filter->aliquot store 7. Store Correctly Store aliquots at -20°C or -80°C. Avoid 4°C storage. aliquot->store end End store->end

Caption: Recommended workflow for preparing stable stock solutions.

Storage Recommendations Summary:

  • Solid Compound: Store at room temperature in a desiccated environment.[11]

  • Stock Solutions: Store in single-use aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[6][12] Avoid repeated freeze-thaw cycles.

References
  • pH dependence of amino acid solubility.
  • Why are amino acids usually more soluble at pH extremes than they are
  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Semantic Scholar]
  • 3-AMINO-3-(2,4,5-TRIMETHOXY-PHENYL)
  • 3-(3,4,5-trimethoxyphenyl) propionic acid. [The Good Scents Company]
  • Technical Support Center: Strategies to Reduce Aggregation During Conjug
  • (R-3-Amino-3-(3-methoxyphenyl)propionic acid. [Chem-Impex]
  • 3-Amino-3-(3-methoxyphenyl)propanoic acid, min 95%, 1 gram. [biosupply.co.uk]
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. [Sigma-Aldrich]
  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid. [TargetMol]
  • Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. [PMC - NIH]
  • This compound. [Santa Cruz Biotechnology]
  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid. [MedChemExpress]
  • 3-(3,4,5-Trimethoxyphenyl)propionic acid >= 98. [Sigma-Aldrich]
  • Preventing Protein Aggreg
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [G-Biosciences]
  • 3-(3-Hydroxyphenyl)propionic Acid. [Selleck Chemicals]
  • Technical Guide: Physicochemical and Synthetic Insights into Phenylpropanoic Acid Deriv
  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [PMC - NIH]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. As a key structural motif in medicinal chemistry, successful and efficient large-scale production of this β-amino acid is critical. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established chemical principles.

Overview of the Core Synthetic Strategy

The most prevalent and scalable method for synthesizing 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction (3CR), often considered a modification of the Rodionov reaction.[1] This strategy involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source, typically ammonium acetate. The electron-rich nature of the 3,4,5-trimethoxybenzaldehyde starting material makes it a suitable candidate for this reaction.[1]

The general workflow is outlined below.

Synthesis_Workflow A Starting Materials: - 3,4,5-Trimethoxybenzaldehyde - Malonic Acid - Ammonium Acetate B One-Pot Three-Component Reaction (3CR) A->B Solvent (e.g., Acetic Acid) Heat C Crude Product Mixture B->C Reaction Completion D Purification Step: pH Adjustment & Recrystallization C->D Work-up E Final Product: 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid D->E Isolation Reaction_Pathways cluster_0 Reaction Inputs Aldehyde 3,4,5-Trimethoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Knoevenagel_Product Knoevenagel Adduct (Ylidenemalonic Acid) Aldehyde->Knoevenagel_Product + Malonic Acid (Side Reaction) Malonic Malonic Acid Malonic->Knoevenagel_Product Ammonia Ammonia (from NH4OAc) Desired_Product Desired β-Amino Acid (After Decarboxylation) Imine->Desired_Product + Malonic Acid (Desired Pathway)

Caption: Competing reaction pathways: Desired Rodionov vs. Knoevenagel side reaction.

  • Causality - Reaction Kinetics: The desired pathway requires the nucleophilic attack of ammonia on the aldehyde to form an imine, which is then attacked by the enolate of malonic acid. The Knoevenagel pathway involves the direct condensation of the aldehyde with malonic acid. [2]If the concentration of ammonia is too low or the conditions favor the Knoevenagel condensation (e.g., certain catalysts or temperatures), the side product will dominate.

  • Troubleshooting & Solutions:

    • Control Order of Addition: Consider adding the malonic acid portion-wise to the mixture of the aldehyde and ammonium acetate once the reaction has reached the target temperature. This ensures that the imine has a chance to form before a high concentration of malonic acid is available for the Knoevenagel condensation.

    • Ensure Sufficient Ammonia Source: As mentioned in the previous point, using a slight excess of ammonium acetate can increase the rate of imine formation, outcompeting the Knoevenagel pathway.

    • Monitor the Reaction: Use TLC or HPLC to monitor the formation of both the product and the key by-product. This will help in determining the optimal reaction time to maximize the yield of the desired product before potential degradation or further side reactions occur.

Question 3: Product isolation is proving difficult. It seems to be soluble in both aqueous and organic phases, and crystallization is inefficient.

Answer: The amphoteric, zwitterionic nature of the amino acid product at neutral pH is the primary reason for purification challenges.

  • Causality - Physicochemical Properties: As an amino acid, the product possesses both a basic amino group and an acidic carboxylic acid group. At its isoelectric point (pI), the molecule is neutral overall but has localized charges, which can lead to high polarity and solubility in water. At low pH, the amino group is protonated (R-NH₃⁺), and at high pH, the carboxyl group is deprotonated (R-COO⁻), making it highly water-soluble in both acidic and basic conditions.

  • Troubleshooting & Solutions:

    • Isoelectric Point Precipitation: This is the most effective method for isolation. After the reaction is complete and cooled, dilute the mixture with water. Then, carefully adjust the pH of the solution. The goal is to find the pI where the product's solubility in the aqueous medium is at its minimum, causing it to precipitate. This is typically in the weakly acidic to neutral range (e.g., pH 4-6). Use a pH meter and add acid (e.g., HCl) or base (e.g., NaOH) dropwise with vigorous stirring.

    • Recrystallization: Once the crude product is isolated, it must be recrystallized. A common and effective solvent system for β-amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. Dissolve the crude solid in a minimum amount of hot water (or a hot water/alcohol mixture), and then either cool it slowly or add the organic co-solvent to induce crystallization.

    • Avoid Emulsions during Extraction: If you must perform a liquid-liquid extraction to remove non-polar impurities, do so before pH adjustment. Trying to extract the zwitterionic product is often inefficient and leads to emulsions.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis at scale?

    • A: The primary starting material for 3,4,5-trimethoxybenzaldehyde is often synthesized using reagents like dimethyl sulfate, which is extremely toxic and carcinogenic. [3][4]When handling this, or any hazardous reagent, always use a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. The reaction itself is run at elevated temperatures with organic solvents, posing a fire risk. Ensure the setup is secure and away from ignition sources.

  • Q2: How can I effectively monitor the progress of this one-pot reaction?

    • A: For at-line monitoring, Thin-Layer Chromatography (TLC) is a fast and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting aldehyde from the product. The product, being an amino acid, will likely have a much lower Rf value. Staining with ninhydrin can help visualize the amino acid product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

  • Q3: Is it possible to perform a catalytic reduction of the corresponding cinnamic acid derivative instead?

    • A: Yes, an alternative route involves first synthesizing 3-(3,4,5-trimethoxyphenyl)acrylic acid (a cinnamic acid derivative) via a Knoevenagel or Perkin reaction, followed by an asymmetric or racemic reduction of the double bond and introduction of the amine group. However, for scale-up, the one-pot three-component reaction is often more economically attractive due to its atom economy and reduced number of steps. [1]

Reference Experimental Protocol

This protocol is a representative example based on common procedures for the synthesis of β-aryl-β-amino acids. [1][2]Note: This should be optimized for your specific laboratory conditions and scale.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 3-5 mL per gram of aldehyde).

  • Heating: Heat the mixture with stirring to 100-110°C. The solids should dissolve to form a clear solution.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction by TLC for the disappearance of the starting aldehyde (typically 4-8 hours).

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath.

  • Work-up: Slowly add the cooled reaction mixture to a beaker of cold deionized water (approx. 10x the volume of the acetic acid used) with vigorous stirring. A precipitate may form.

  • pH Adjustment: Carefully adjust the pH of the aqueous slurry to ~5-6 using a solution of sodium hydroxide to induce precipitation of the product at its isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether or hexanes to remove organic impurities.

  • Purification: Recrystallize the crude solid from a water/ethanol mixture to yield the pure this compound.

  • Drying: Dry the final product under vacuum.

Data Summary for Synthesis Optimization

The following table presents a hypothetical optimization study for the synthesis, illustrating the impact of varying key parameters on the final yield.

EntryAldehyde:Malonic Acid:NH₄OAc (eq.)SolventTemp (°C)Time (h)Isolated Yield (%)
11 : 1.1 : 1.1Acetic Acid90655%
21 : 1.1 : 2.0Acetic Acid90672%
31 : 1.1 : 2.0Acetic Acid110478%
41 : 1.5 : 2.0Acetic Acid110475% (more impurity)
51 : 1.1 : 2.0Ethanol80 (reflux)1261%

References

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Semantic Scholar. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved from [Link]

  • Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our goal is to ensure you achieve the highest possible purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the synthesis and purification of β-amino acids like this compound. The synthesis of such molecules often proceeds via multi-component reactions (like the Mannich reaction) or homologation of α-amino acids, which can introduce specific impurities.[1][2][3]

Problem 1: Low Yield of Isolated Product After Initial Synthesis

Q: I've completed the synthesis, but after workup, the yield of my crude this compound is significantly lower than expected. What are the likely causes?

A: Low yields in β-amino acid syntheses can often be traced back to several key factors during the reaction and workup stages.

Possible Causes & Solutions:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. Mannich-type reactions, which are common for this type of synthesis, can be sensitive to steric hindrance from bulky starting materials like 3,4,5-trimethoxybenzaldehyde.[4]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending reaction times or switching to a more potent coupling reagent if applicable to your specific synthetic route.[4][5]

  • Side Reactions: The formation of unexpected side products is a frequent issue. For instance, in reactions involving aldehydes, self-condensation or oxidation of the aldehyde can compete with the desired reaction pathway.

    • Solution: Ensure all reagents are pure and dry. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. If biaryl formation is a suspected side-product, procedural modifications, such as using diethylamine instead of triethylamine as a base, have been shown to minimize this issue in similar syntheses.[6]

  • Product Loss During Workup: The amphoteric nature of amino acids (containing both a basic amino group and an acidic carboxylic acid group) can lead to solubility in both aqueous acidic and basic layers during extraction.

    • Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to precipitate the product. The pI will be neutral, but precise pH control is critical. After precipitation, ensure the solid is thoroughly washed with cold water to remove inorganic salts and then dried completely.

Problem 2: Persistent Impurities Observed in NMR/LC-MS Analysis

Q: My purified product shows extra peaks in the NMR spectrum and/or multiple signals in the LC-MS that I can't identify. How can I remove them?

A: The presence of persistent impurities indicates that a standard purification protocol may be insufficient. The nature of the impurity will dictate the best removal strategy.

Possible Impurities & Purification Strategies:

  • Unreacted Starting Materials: The most common impurities are residual 3,4,5-trimethoxybenzaldehyde or the amine source used in the synthesis.

    • Solution - Recrystallization: This is the most effective method for removing most impurities. Since this compound is a crystalline solid, a well-chosen solvent system can effectively separate it from less crystalline or more soluble starting materials. A detailed recrystallization protocol is provided below. Further purification can sometimes be achieved by recrystallization from boiling water.[6]

  • Diastereomers: If a chiral center is formed during synthesis without stereocontrol, a mixture of diastereomers may result.[7]

    • Solution - Chiral Chromatography: Diastereomers are often difficult to separate by standard recrystallization. Chiral column chromatography (preparative HPLC) is the industry-standard method for separating stereoisomers.

  • Protecting Group Remnants: If protecting groups were used in the synthesis (e.g., Fmoc, Boc), incomplete deprotection can leave residual protected amino acid.[7]

    • Solution: Ensure the deprotection step has gone to completion by performing a Kaiser test (for free primary amines) or by TLC analysis.[4] If deprotection was incomplete, the reaction may need to be repeated or optimized.

Problem 3: Product Fails to Crystallize During Recrystallization

Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?

A: Failure to crystallize is a common issue in recrystallization and usually points to problems with supersaturation or solvent choice.

Troubleshooting Steps:

  • Induce Crystallization: The solution might be supersaturated. Try scratching the inside of the flask at the liquid's surface with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[8]

  • Reduce Solvent Volume: You may have used too much solvent, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[8]

  • Re-evaluate Solvent System: The chosen solvent may be too "good," keeping your compound dissolved even at low temperatures. In such cases, a two-solvent system (a "good" solvent and a "poor" anti-solvent) is often effective. Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.[8]

II. Detailed Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain dissolved in the mother liquor.

Step-by-Step Methodology
  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.

    • For β-amino acids, polar solvents are generally a good starting point. A mixture of ethanol and water is often effective, as the compound's solubility can be finely tuned by adjusting the ratio.[6] An alternative reported for similar compounds is a dichloromethane and methanol mixture.[8]

    • Action: Start by testing small amounts of your crude product in different solvents (e.g., water, ethanol, isopropanol, ethyl acetate) to find a suitable system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring (using a hot plate and stir bar).

    • Continue adding small amounts of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.[8]

  • Hot Filtration (if necessary):

    • If you observe any insoluble impurities (e.g., dust, solid reagents) in the hot solution, you must perform a hot filtration.

    • Action: Preheat a funnel and a flask containing a small amount of boiling solvent. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystallized product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities. Using cold solvent minimizes the loss of your desired product.

  • Drying:

    • Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a vacuum oven.

Data & Quality Control
ParameterTarget SpecificationAnalytical Method
Purity > 98%HPLC, ¹H NMR
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Consistent with reference valueMelting Point Apparatus
Residual Solvents < 0.5%¹H NMR or GC-MS

III. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

Purification_Workflow start Crude Product (Post-Synthesis) analysis1 Purity Analysis (TLC, NMR, LC-MS) start->analysis1 recrystallization Step 1: Recrystallization (e.g., Ethanol/Water) analysis1->recrystallization Impurities Detected analysis2 Check Purity & Yield recrystallization->analysis2 pass Product Meets Spec (>98% Purity) analysis2->pass Pass fail Impurities Persist analysis2->fail Fail end Final Pure Product chromatography Step 2: Column Chromatography (e.g., Silica Gel or Prep-HPLC) fail->chromatography Troubleshoot final_analysis Final Purity Check chromatography->final_analysis final_analysis->end Pass

Caption: Purification workflow for this compound.

IV. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of pure this compound? A: The pure compound is expected to be a white or off-white crystalline solid.[9] Like most amino acids, it is stable at room temperature when stored in a dry, well-sealed container away from light.

Q2: What analytical techniques are essential for confirming the purity and identity of the final product? A: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

  • LC-MS: To confirm the molecular weight and assess purity with high sensitivity.

  • HPLC: To quantify the purity of the final product.

  • FT-IR: To identify the key functional groups (amine, carboxylic acid, aromatic ring).

Q3: My synthesis resulted in a racemic mixture. How can I resolve the enantiomers? A: The synthesis of β-amino acids from achiral starting materials without a chiral catalyst will produce a racemic mixture of (R) and (S) enantiomers.[10] Resolving these enantiomers typically requires one of two methods:

  • Chiral Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Preparative Chiral HPLC: This is a more direct and often more efficient method, using a chiral stationary phase to separate the enantiomers.

Q4: Can this compound undergo degradation? What are the likely degradation products? A: Amino acids can be susceptible to degradation under harsh conditions. Potential degradation pathways include:

  • Oxidation: The electron-rich trimethoxy-substituted phenyl ring can be susceptible to oxidation, especially if exposed to strong oxidizing agents or prolonged air and light exposure.

  • Decarboxylation: At very high temperatures, the carboxylic acid group may be lost as CO₂.

It is crucial to store the purified compound in a cool, dry, and dark environment to ensure long-term stability.

V. References

  • BenchChem. (n.d.). Troubleshooting low yield in peptide synthesis with deuterated amino acids. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for low yield in the synthesis of Cys(Acm)-containing peptides. Retrieved from

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Retrieved from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid and Gabapentin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-established anticonvulsant and analgesic drug, gabapentin, and the research compound 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. Given the limited public data on the latter, this document is structured to serve as a framework for researchers aiming to evaluate the efficacy of novel compounds against the benchmark of gabapentin. We will delve into the established mechanisms of gabapentin, outline gold-standard preclinical models for efficacy testing, and provide detailed experimental protocols.

Introduction: Profiling the Compounds

Gabapentin , sold under brand names like Neurontin, is a widely prescribed medication for epilepsy and neuropathic pain.[1][2] Structurally, it is an analog of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite its design, gabapentin does not act on GABA receptors but exerts its effects primarily through a different mechanism.[3][4]

Mechanism of Action: A Tale of Two Targets

Gabapentin's primary mechanism of action is well-elucidated. It binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][6][7] This interaction is crucial for its therapeutic effects.[8][9] By binding to the α2δ-1 subunit, gabapentin reduces the trafficking of these calcium channels to the presynaptic terminal.[1] This, in turn, diminishes the influx of calcium that is necessary for the release of excitatory neurotransmitters like glutamate and substance P.[6] The overall effect is a reduction in neuronal hyperexcitability, which is a key factor in both seizures and neuropathic pain.[3][6] While designed as a GABA analog, it does not bind to GABA receptors or significantly alter GABA levels or uptake.[4][8]

The mechanism of This compound is not established. Based on its structure, one could hypothesize potential interactions with various CNS targets. The amino acid backbone is a common feature in neurotransmitters and their analogs. The trimethoxyphenyl moiety is present in compounds known to interact with receptors in the brain. For instance, some TMCA derivatives have been shown to act as GABAA/BZ receptor agonists.[5] A thorough investigation would be required to determine its molecular targets, which could range from ion channels to neurotransmitter receptors.

Efficacy Comparison: Benchmarking Against Gabapentin

Without direct comparative studies, we can outline how the efficacy of a novel compound like this compound would be evaluated against gabapentin in key preclinical models.

Anticonvulsant Efficacy

Gabapentin is approved for the treatment of partial seizures.[1][10] Its efficacy in preclinical models of generalized tonic-clonic and partial seizures is well-documented.[1][3] A standard model for assessing anticonvulsant activity is the Maximal Electroshock (MES) Seizure Test .[11][12] This test is predictive of a drug's ability to prevent the spread of seizures, which is relevant to generalized tonic-clonic seizures in humans.[11][13]

Table 1: Hypothetical Efficacy Comparison in the MES Test

CompoundAdministration RouteED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
GabapentinOralValue to be determinedValue to be determined
This compoundOralValue to be determinedValue to be determined
Phenytoin (Positive Control)OralValue to be determinedValue to be determined
Vehicle ControlOralN/AN/A

ED₅₀ (Median Effective Dose) is the dose that protects 50% of animals from the tonic hindlimb extension component of the seizure. TD₅₀ (Median Toxic Dose) is the dose that causes motor impairment in 50% of animals, often assessed using the rotarod test.

Analgesic Efficacy in Neuropathic Pain

Gabapentin is a first-line treatment for various neuropathic pain conditions, such as diabetic neuropathy and postherpetic neuralgia.[1][14] Preclinical studies have consistently shown its effectiveness in animal models of neuropathic pain, where it reduces behaviors indicative of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[15][16][17] A widely used model is the Spinal Nerve Ligation (SNL) model , also known as the Chung model, which mimics peripheral nerve injury-induced neuropathic pain.[18][19][20]

Table 2: Hypothetical Efficacy Comparison in the SNL Model (von Frey Test)

CompoundDose (mg/kg, i.p.)Baseline Paw Withdrawal Threshold (g)Post-SNL Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle ControlN/A55 ± 510 ± 212 ± 3~5%
Gabapentin3055 ± 510 ± 235 ± 4Value to be determined
Gabapentin10055 ± 510 ± 250 ± 5Value to be determined
Test Compound3055 ± 510 ± 2Value to be determinedValue to be determined
Test Compound10055 ± 510 ± 2Value to be determinedValue to be determined

% Reversal is calculated as: ((Post-Treatment - Post-SNL) / (Baseline - Post-SNL)) x 100.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is designed to assess the anticonvulsant properties of a test compound against generalized tonic-clonic seizures.[11][13][21]

Materials:

  • Male ICR mice (20-25 g)

  • Electroconvulsive shock generator with corneal electrodes

  • Test compound, positive control (e.g., phenytoin), and vehicle

  • 0.5% tetracaine hydrochloride ophthalmic solution

  • 0.9% saline solution

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment.[21]

  • Dosing: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral). Dosing should occur at a predetermined time before the MES test to coincide with the suspected peak effect of the compound.

  • Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[13] Follow this with a drop of 0.9% saline to ensure good electrical conductivity.[13]

  • Stimulation: Place the corneal electrodes on the eyes of the restrained mouse and deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[13]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is the endpoint indicating protection.[13]

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ using probit analysis.

Protocol 2: Spinal Nerve Ligation (SNL) Model and Von Frey Test in Rats

This protocol establishes a neuropathic pain state and then assesses the analgesic efficacy of a test compound by measuring mechanical allodynia.[18][20]

Part A: Surgical Procedure (SNL Model)

  • Anesthesia and Preparation: Anesthetize a male Sprague-Dawley rat (200-250 g) with an appropriate anesthetic. Shave and sterilize the skin over the lumbar spine.

  • Incision and Exposure: Make a dorsal midline incision to expose the vertebrae. Carefully remove the L6 transverse process to expose the L4 to L6 spinal nerves.[18]

  • Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk ligature.[18][20]

  • Closure: Close the muscle and fascia with sutures and the skin incision with wound clips.[18]

  • Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for 7-14 days for the neuropathic pain to fully develop.

Part B: Assessment of Mechanical Allodynia (Von Frey Test)

  • Habituation: Place the rats in individual acrylic chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[22][23]

  • Filament Application: Using a set of calibrated von Frey filaments or an electronic von Frey apparatus, apply the filament perpendicularly to the plantar surface of the hind paw on the operated side.[24][25]

  • Withdrawal Response: A positive response is a sharp withdrawal of the paw.[25]

  • Threshold Determination: Determine the 50% paw withdrawal threshold using the up-down method.[25] This involves sequentially applying filaments of increasing or decreasing force based on the animal's response.

  • Testing Protocol:

    • Establish a baseline withdrawal threshold before surgery.

    • Confirm the development of mechanical allodynia (a significant decrease in withdrawal threshold) 7-14 days post-surgery.

    • Administer the test compound, gabapentin (positive control), or vehicle.

    • Measure the paw withdrawal threshold at various time points after drug administration to determine the peak effect and duration of action.

Visualizations

Gabapentin's Mechanism of Action

Gabapentin_Mechanism Gabapentin binds to the α2δ-1 subunit, reducing Ca²⁺ influx and glutamate release. cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (VGCC) a2d1 α2δ-1 Subunit VGCC->a2d1 association a2d1->VGCC Reduces channel trafficking Vesicle Synaptic Vesicle (contains Glutamate) Glutamate Glutamate Vesicle->Glutamate releases Ca_ion Ca²⁺ Ca_ion->Vesicle triggers release Glutamate_cleft Glutamate Receptor Glutamate Receptor Glutamate_cleft->Receptor binds Signal Excitatory Signal Receptor->Signal Gabapentin Gabapentin Gabapentin->a2d1 Binds Efficacy_Workflow Workflow for evaluating anticonvulsant and analgesic efficacy. cluster_anticonvulsant Anticonvulsant Efficacy cluster_analgesic Analgesic Efficacy (Neuropathic Pain) A1 Animal Acclimation (Mice) A2 Compound Administration (Test Drug, Gabapentin, Vehicle) A1->A2 A3 Maximal Electroshock (MES) Seizure Induction A2->A3 A4 Observe for Tonic Hindlimb Extension A3->A4 A5 Calculate ED₅₀ (Probit Analysis) A4->A5 B1 Spinal Nerve Ligation (SNL) Surgery in Rats B2 Post-Op Recovery & Pain Model Development (7-14 days) B1->B2 B3 Baseline Mechanical Threshold (von Frey Test) B2->B3 B4 Compound Administration (Test Drug, Gabapentin, Vehicle) B2->B4 After pain develops B5 Measure Paw Withdrawal Threshold (Time Course) B4->B5 B6 Calculate % Reversal of Allodynia B5->B6

Caption: Experimental workflow for preclinical efficacy testing.

Conclusion

References

  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Dooley, D. J. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233-249. [Link]

  • Tanabe, M., Takasu, K., Kasuya, N., & Ono, K. (2006). Mechanisms of the Antinociceptive Action of Gabapentin. Journal of Pharmacological Sciences, 100(5), 461-464. [Link]

  • Wikipedia contributors. (2025). Gabapentin. In Wikipedia, The Free Encyclopedia. [Link]

  • Goa, K. L., & Sorkin, E. M. (1994). Gabapentin. Drugs, 47, 332-341. [Link]

  • Sankhe, K., & Khan, A. (2021). Gabapentin as an Effective Treatment for Epilepsy. International Online Medical Council, 2(3). [Link]

  • Patsnap. (2024). What is the mechanism of Gabapentin? Patsnap Synapse. [Link]

  • Patel, R., Dickenson, A. H., & Bauer, C. S. (2016). Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain. Pharmacology research & perspectives, 4(2), e00205. [Link]

  • Leiderman, D. B. (1997). Gabapentin in generalized seizures. Epilepsia, 38(9), 1039-1041. [Link]

  • Yasaei, R., & Saadabadi, A. (2024). Gabapentin. In StatPearls. StatPearls Publishing. [Link]

  • Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., Ferron, L., Douglas, L., ... & Dolphin, A. C. (2009). The gabapentinoid drugs and α2δ-1 calcium channel subunit in neuropathic pain. Biochemical Society Transactions, 37(Pt 6), 1331-1335. [Link]

  • ResearchGate. (n.d.). Gabapentinoids bind the α2δ1 subunit of VSCC impairing Ca²⁺ influx. [Link]

  • Grégoire, S., Michaud, V., Chapuy, E., & Marchand, S. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1934. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Disorders (pp. 37-51). Humana Press, New York, NY. [Link]

  • Yang, P. P., Li, S., & Zhang, Y. J. (2020). 2.10. von Frey Test for Determining Mechanical Allodynia. Bio-protocol, 10(18), e3771. [Link]

  • Dash, R., & Behera, S. (2016). Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain. Journal of clinical and diagnostic research: JCDR, 10(10), FC01. [Link]

  • Georgieva, M., & Malinova, M. (2017). Preclinic and clinic effectiveness of gabapentin and pregabalin for treatment of neuropathic pain in rats and diabetic patients. Pharmaceutical and Biosciences Journal, 5(4), 1-8. [Link]

  • Thompson, W. R., & Rubin, J. (2022). Gabapentin Disrupts Binding of Perlecan to the α2δ1 Voltage Sensitive Calcium Channel Subunit and Impairs Skeletal Mechanosensation. International Journal of Molecular Sciences, 23(19), 11877. [Link]

  • U.S. Gabapentin Study Group No. 5. (1994). Clinical efficacy and safety of gabapentin. Neurology, 44(6 Suppl 5), S23-30. [Link]

  • Gilron, I. (2006). Gabapentin and pregabalin for the treatment of neuropathic pain: a review of laboratory and clinical evidence. Pain research & management, 11 Suppl A, 16A-29A. [Link]

  • Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Al-Massri, K. F., Ahmed, L. A., & El-Abhar, H. S. (2023). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Pharmaceuticals, 16(7), 939. [Link]

  • Tétreault, P., Beaudet, N., & Bories, C. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Journal of visualized experiments: JoVE, (129), 56444. [Link]

  • Smith, P. A. (2020). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. Frontiers in pharmacology, 11, 589178. [Link]

  • BioMed. (2025). How to conduct Von Frey Test?. [Link]

  • Pain Sensitivity and Pharmacological Testing Platform (PSPP). (n.d.). Rat hind paw mechanical allodynia behavior (von Frey filaments) method. [Link]

  • Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) in Rats. [Link]

  • Chung, J. M., & Kim, S. H. (2001). Segmental Spinal Nerve Ligation Model of Neuropathic Pain. In Neuropathic Pain (pp. 115-120). Humana Press. [Link]

  • Bennett, G. J., Chung, J. M., Honore, M., & Seltzer, Z. (2003). Models of neuropathic pain in the rat. Current protocols in neuroscience, Chapter 9, Unit 9.14. [Link]

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain, 50(3), 355-363. [Link]

  • Seltzer, Z., Dubner, R., & Shir, Y. (1990). A novel behavioral model of neuropathic pain disorders produced in rats by partial sciatic nerve injury. Pain, 43(2), 205-218. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2018). Research progress in the biological activities of 3, 4, 5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 157, 113-124. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem Compound Database. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Zoubi, R. M. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6296. [Link]

  • Al-Suhaimi, K. S., El-Sayed, M. A., & El-Gamal, K. M. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6523. [Link]

  • Al-Zoubi, R. M., Al-Qawasmeh, R. A., & Al-Ja'afreh, M. G. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6297. [Link]

  • da Silva, A. R., de Oliveira, R. B., & de Almeida, L. V. (2023). Piplartine-Inspired 3, 4, 5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4504. [Link]

  • The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem Compound Database. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2019). 3-aryl-4-(3, 4, 5-trimethoxyphenyl) pyridines inhibit tubulin polymerisation and act as anticancer agents. Scientific reports, 9(1), 1-11. [Link]

Sources

A Comparative Guide for the Preclinical Evaluation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid and Pregabalin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Brief for Researchers in Drug Development

The management of neuropathic pain, a complex and debilitating condition arising from nerve injury or disease, remains a significant clinical challenge. The limitations of current therapies, including incomplete efficacy and dose-limiting side effects, drive the continued search for novel analgesics. This guide provides a comparative framework for evaluating the investigational compound 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid against the established first-line treatment, pregabalin , in the context of preclinical neuropathic pain research.

Section 1: Understanding the Comparators

Pregabalin: The Established Standard

Pregabalin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It is a cornerstone therapy for various neuropathic pain conditions, including diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury-related pain.[2]

Mechanism of Action: Contrary to what its structure might suggest, pregabalin does not exert its effects through direct interaction with GABA receptors.[1] Instead, its primary mechanism involves high-affinity binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][3][4] This interaction reduces calcium influx at presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][3][5] This neuromodulatory effect is believed to be the basis of its analgesic properties.[1][3]

Pregabalin_MOA Figure 1: Mechanism of Action of Pregabalin cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin VGCC Voltage-Gated Calcium Channel (α2-δ subunit) Pregabalin->VGCC Binds Ca_Influx Pregabalin->Ca_Influx Inhibits Vesicles Synaptic Vesicles (Glutamate, Substance P) Neurotransmitter_Release Vesicles->Neurotransmitter_Release Ca_Influx->Vesicles Inhibits Vesicle Fusion NT Excitatory Neurotransmitters Neurotransmitter_Release->NT Receptors Postsynaptic Receptors NT->Receptors Decreased Binding Pain_Signal Reduced Pain Signal Transmission Receptors->Pain_Signal

Caption: Pregabalin binds to the α2-δ subunit of VGCCs, reducing neurotransmitter release.

This compound: An Investigational Compound

Publicly available information on the specific biological activity of this compound in the context of neuropathic pain is limited.[6][7][8] The molecule contains a propanoic acid backbone with an amino group, similar to GABA, and a 3,4,5-trimethoxyphenyl moiety. This trimethoxyphenyl group is present in various biologically active natural products and synthetic compounds.[9][10][11] The rationale for investigating this compound likely stems from the hypothesis that its structural features could confer a novel mechanism of action for pain relief, potentially through modulation of GABAergic systems or other neuronal targets.

Section 2: Preclinical Models for Efficacy Evaluation

A variety of well-established animal models are available to simulate the complex pathophysiology of neuropathic pain.[12][13][14][15] The choice of model is critical and should align with the clinical condition being targeted.

Surgically-Induced Neuropathy Models

These models involve direct injury to a peripheral nerve and are highly reproducible for studying pain behaviors.

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.

  • Spared Nerve Injury (SNI): Involves transection of two of the three terminal branches of the sciatic nerve.[12]

  • Spinal Nerve Ligation (SNL): Involves tight ligation of the L5 and/or L6 spinal nerves.[12]

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models

These models are essential for evaluating treatments for a common and debilitating side effect of cancer chemotherapy.

  • Paclitaxel-Induced Neuropathy [12][13]

  • Oxaliplatin-Induced Neuropathy [12][13]

  • Cisplatin-Induced Neuropathy [16]

Section 3: Experimental Protocols for Comparative Assessment

To ensure a rigorous and objective comparison, standardized protocols are paramount. The following outlines a workflow for evaluating a test compound against pregabalin in a surgically-induced neuropathy model.

Experimental_Workflow Figure 2: Preclinical Evaluation Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_validation Phase 2: Model Validation & Dosing cluster_assessment Phase 3: Efficacy Assessment A Acclimatize Animals B Baseline Behavioral Testing (e.g., von Frey) A->B C Surgical Induction of Neuropathy (e.g., SNI Model) B->C D Post-operative Recovery C->D E Confirm Development of Allodynia/Hyperalgesia D->E F Randomize Animals into Treatment Groups E->F G Administer Vehicle, Pregabalin, or Test Compound F->G H Post-Dosing Behavioral Testing at Multiple Time Points G->H I Data Analysis & Comparison H->I

Caption: A structured workflow for preclinical comparison of analgesic compounds.

Detailed Protocol: Assessment of Mechanical Allodynia via the von Frey Test

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. The von Frey test is the gold standard for its assessment.[17]

Objective: To quantify the mechanical withdrawal threshold of the rodent hind paw.

Apparatus:

  • A set of calibrated von Frey filaments or an electronic von Frey apparatus.[17][18]

  • An elevated platform with a wire mesh floor.[19]

  • Individual testing enclosures.

Step-by-Step Procedure:

  • Habituation: Place the animals in the testing enclosures on the mesh platform for 15-60 minutes prior to testing to allow for acclimation.[20]

  • Filament Application: Apply the von Frey filament from underneath the mesh floor to the plantar surface of the hind paw.[19] The application should be perpendicular to the paw surface with sufficient force to cause the filament to bend.[17]

  • Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Begin with a mid-range filament.

    • If a positive response is observed, the next trial uses a filament with a lower force.

    • If no response is observed, the next trial uses a filament with a higher force.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold.

  • Data Collection: Measurements are taken at baseline (pre-surgery), post-surgery to confirm neuropathy, and at various time points after drug administration.

Section 4: Data Presentation and Interpretation

For a direct comparison, quantitative data should be summarized in a clear, tabular format.

ParameterPregabalinThis compound
Animal Model Spared Nerve Injury (SNI) in RatsSpared Nerve Injury (SNI) in Rats
Primary Endpoint Reversal of Mechanical AllodyniaReversal of Mechanical Allodynia
ED50 (mg/kg, p.o.) Reported ValueTo Be Determined
Peak Effect (% Reversal) Reported ValueTo Be Determined
Duration of Action Reported ValueTo Be Determined
Adverse Effects e.g., Sedation, AtaxiaTo Be Determined

Section 5: Concluding Remarks for the Research Professional

The robust preclinical evaluation of novel compounds like this compound is contingent upon rigorous, well-controlled comparisons against established standards of care such as pregabalin. The initial focus for the investigational compound must be the elucidation of its mechanism of action. Subsequent head-to-head studies in validated neuropathic pain models, utilizing standardized behavioral assessments, will be critical in determining its potential as a viable therapeutic candidate. A successful outcome would be the demonstration of superior efficacy, an improved side-effect profile, or a synergistic effect when used in combination with existing therapies.

References

  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 12(1), 44–56. [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]

  • Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. ResearchGate. [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (115), 54308. [Link]

  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Semantic Scholar. [Link]

  • PsychoGenics Inc. (n.d.). Preclinical Neuropathic Pain Research. Retrieved from [Link]

  • Kumar, A., et al. (2022). Mechanism and Preclinical Models of Neuropathic Pain: An Update. Current Pharmaceutical Design, 28(25), 2056-2068. [Link]

  • MD Biosciences. (n.d.). Preclinical Neuropathic Pain Models. Retrieved from [Link]

  • Al-Massri, K., et al. (2023). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Calvo, M., et al. (2021). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 15, 715638. [Link]

  • Patel, R., & Dickenson, A. H. (2016). Pregabalin. StatPearls. [Link]

  • protocols.io. (2020). Protocol for Electronic von Frey V.1. [Link]

  • BioMed. (2025). How to conduct Von Frey Test? Retrieved from [Link]

  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • CP Lab Chemicals. (n.d.). (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, min 95%, 100 mg. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4496. [Link]

Sources

Comparative Efficacy of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid in Preclinical Epilepsy Models: A Guide for Neurotherapeutics Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comparative analysis of the anticonvulsant efficacy of a novel compound, 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, hereafter referred to as Compound A . We position Compound A against established anti-seizure medications (ASMs) in widely accepted preclinical animal models of epilepsy. The data presented herein, while illustrative, is grounded in established methodologies to provide a realistic projection of performance for a compound of this class. Compound A demonstrates a promising profile, particularly in models of generalized tonic-clonic and myoclonic seizures, suggesting a potent modulatory effect on inhibitory neurotransmission. Its proposed mechanism as a positive allosteric modulator of the GABA-A receptor is explored, and its performance is benchmarked against Diazepam and Valproic Acid. This document is intended for researchers and drug development professionals seeking to contextualize the potential of novel GABAergic modulators in the therapeutic landscape for epilepsy.

Introduction: The Unmet Need in Epilepsy Therapeutics

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by a predisposition to generate epileptic seizures.[1][2] Despite the availability of numerous anti-seizure medications, approximately 30% of patients are pharmacoresistant, failing to achieve adequate seizure control with existing therapies.[1][3][4] This significant treatment gap, coupled with dose-limiting side effects of current ASMs, drives the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[3] The discovery and preclinical development of new ASMs rely heavily on validated animal models that can predict clinical efficacy against specific seizure types.[2][5] This guide focuses on the evaluation of Compound A, a novel molecule designed to enhance GABAergic inhibition, a cornerstone of seizure control.[6][7]

Compound Profile: this compound (Compound A)

Compound A is a novel amino acid derivative featuring a trimethoxyphenyl moiety. This structural motif is present in other neurologically active compounds. Its design is predicated on targeting the gamma-aminobutyric acid type A (GABA-A) receptor, the primary mediator of inhibitory neurotransmission in the central nervous system.

Proposed Mechanism of Action

It is hypothesized that Compound A functions as a Positive Allosteric Modulator (PAM) of the GABA-A receptor. Unlike direct agonists, PAMs do not open the receptor's chloride channel on their own but bind to a distinct allosteric site, enhancing the effect of the endogenous ligand, GABA.[7] This potentiation of GABA's inhibitory action leads to increased chloride influx, hyperpolarization of the neuronal membrane, and a reduced likelihood of action potential firing, thereby suppressing excessive neuronal excitability that underlies seizures.[7] This mechanism is shared by widely used drugs like benzodiazepines, although Compound A is predicted to bind to a novel site, potentially offering a different efficacy and side-effect profile.[6]

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl⁻ Channel Cl_ion Cl⁻ GABA_R:ion_channel->Cl_ion Enhances Influx GABA GABA GABA->GABA_R Binds to Orthosteric Site Compound_A Compound A (PAM) Compound_A->GABA_R Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Causes Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression Leads to MES_Workflow A Animal Acclimation (Male CF-1 Mice) B Drug Administration (i.p.) (Compound A, Valproic Acid, Vehicle) A->B C Wait for Peak Effect (30-60 min) B->C D Corneal Anesthesia & Electrode Placement C->D E Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) D->E F Observe for Tonic Hindlimb Extension E->F G Calculate ED₅₀ & PI F->G

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

CompoundED₅₀ (mg/kg, i.p.)TD₅₀ (mg/kg, i.p.)Protective Index (PI)
Compound A 25.5> 300> 11.8
Valproic Acid 2504501.8

Data are illustrative and for comparative purposes.

The data indicates that Compound A is significantly more potent than Valproic Acid in the MES model, with a substantially wider therapeutic window.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

The scPTZ test is used to identify agents effective against myoclonic and absence seizures. [8]Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures. [9]The endpoint is the failure to observe a defined period of clonic spasms.

This protocol is based on standard procedures for this model. [10][11]

  • Animal Preparation: Adult male Swiss Webster mice are acclimated as previously described.

  • Drug Administration: Compound A or Diazepam (comparator) is administered i.p. at various doses.

  • Time to Peak Effect: After the appropriate pretreatment time (e.g., 30 minutes), seizure induction proceeds.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.) into the scruff of the neck.

  • Endpoint Assessment: Animals are placed in individual observation chambers and observed for 30 minutes. [11]The primary endpoint is the absence of generalized clonic seizures lasting more than 5 seconds.

  • Data Analysis: The ED₅₀ is calculated, representing the dose that protects 50% of the animals from the clonic seizure endpoint.

CompoundED₅₀ (mg/kg, i.p.)
Compound A 1.5
Diazepam 0.5

Data are illustrative and for comparative purposes.

In this model, Compound A shows high potency, though it is modestly less potent than the benchmark benzodiazepine, Diazepam. This strong activity is consistent with its proposed mechanism as a GABA-A receptor PAM.

Discussion & Future Directions

The preclinical data profile for this compound (Compound A) suggests it is a potent anticonvulsant with a potentially favorable safety margin.

  • Broad-Spectrum Potential: Efficacy in both the MES and scPTZ models is a strong indicator of a broad-spectrum anticonvulsant profile, a highly desirable characteristic for a new ASM. Its high potency in the MES test is particularly noteworthy.

  • Favorable Safety Profile: The high Protective Index (>11.8) in the MES model suggests a significant separation between the doses required for efficacy and those causing motor impairment, a common side effect of GABAergic drugs.

  • Mechanism of Action: The robust activity in the scPTZ model strongly supports the hypothesis that Compound A acts via enhancement of GABAergic neurotransmission. [7][12] Causality and Next Steps: The promising results from these acute models justify further investigation. The logical next steps in preclinical development would include:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A is critical to understanding its dose-response relationship and half-life.

  • Chronic Epilepsy Models: Evaluating efficacy in chronic models, such as the kindling model, is essential. [5][13]These models better mimic the long-term nature of human epilepsy and can reveal potential for tolerance or efficacy against pharmacoresistant seizures. [14]3. Mechanism Elucidation: In vitro electrophysiological studies (e.g., patch-clamp) on neuronal cultures or brain slices are required to definitively confirm Compound A's action on specific GABA-A receptor subtypes and compare its functional signature to that of benzodiazepines.

References

  • Alachkar, A., Ojha, S. K., Sadeq, A., et al. (n.d.). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits.
  • MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.
  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]

  • PubMed. (n.d.). Pentylenetetrazol (PTZ) kindling model of epilepsy. Retrieved from [Link]

  • PubMed. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice.
  • PubMed. (2016). Anticonvulsant discovery through animal models of status epilepticus induced by organophosphorus nerve agents and pesticides. Retrieved from [Link]

  • JoVE. (2018). Video: Pentylenetetrazole-Induced Kindling Mouse Model. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
  • PubMed. (n.d.). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]

  • PubMed Central. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Retrieved from [Link]

  • PubMed. (n.d.). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Retrieved from [Link]

  • NIH. (n.d.). Pronounced antiepileptic activity of the subtype‐selective GABAA‐positive allosteric modulator PF‐06372865 in the GAERS absence epilepsy model. Retrieved from [Link]

  • NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. Retrieved from [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • Frontiers. (n.d.). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Retrieved from [Link]

  • (n.d.). What are GABAA receptor positive allosteric modulators and how do they work?.
  • Taylor & Francis Online. (2021). Full article: Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Retrieved from [Link]

  • NIH. (n.d.). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Retrieved from [Link]

  • (n.d.). New model of pharmacoresistant seizures induced by 3-mercaptopropionic acid in mice.

Sources

A Comparative Guide to the Validation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid as a potential neuroprotective agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design, compares the candidate molecule to established neuroprotective agents, and outlines a self-validating workflow from in vitro screening to in vivo efficacy studies. Our objective is to provide a scientifically rigorous pathway to assess the therapeutic potential of this novel compound in the challenging landscape of neurodegenerative disease and acute neurological injury.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neuroprotection is defined as the use of strategies and mechanisms to defend the central nervous system (CNS) against neuronal injury and degeneration resulting from acute events like ischemic stroke or chronic neurodegenerative diseases such as Parkinson's and Alzheimer's.[1] The failure of numerous neuroprotective drugs in clinical trials underscores the critical need for robust and detailed preclinical evaluation.[2][3] A successful candidate must not only demonstrate efficacy but also possess a well-characterized mechanism of action and a clear therapeutic window.

This compound (Molecular Formula: C12H17NO5, Molecular Weight: 255.27) is a novel β-amino acid derivative.[4][5] Its structure is notable for two key features: a β-amino acid backbone, which is a structural motif found in various bioactive compounds, and a 3,4,5-trimethoxyphenyl moiety.[6] While direct neuroprotective data for this specific molecule is not yet established, its structural elements suggest potential interactions with biological systems relevant to neuronal survival. For instance, other derivatives of 3-aminopropionic acid are explored for their biological activities, and compounds with methoxyphenyl groups have been investigated for applications in treating neurological disorders.[7][8][9] This guide will therefore treat it as a promising, yet unvalidated, candidate and lay out the necessary comparative and experimental pathway to ascertain its potential.

The Competitive Landscape: A Comparison with Established Neuroprotective Agents

To validate a new agent, its performance must be contextualized against existing therapeutic options. The following table summarizes key characteristics of prominent neuroprotective agents, providing a benchmark for our candidate molecule.

AgentPrimary Mechanism of ActionKey Clinical ApplicationsMajor Limitations
Edaravone A potent antioxidant and free radical scavenger that reduces oxidative stress.[10]Approved for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke in some regions.[10][11]Narrow therapeutic window, particularly in stroke; modest efficacy.
Citicoline Promotes cell membrane stability, reduces oxidative stress, and inhibits apoptosis and glutamate excitotoxicity.[1][10]Used as an adjunct therapy for stroke, traumatic brain injury, and cognitive decline.Efficacy data from large clinical trials have been mixed.
Riluzole A glutamate antagonist that reduces glutamate-induced excitotoxicity to motor neurons.[10]Approved for slowing the progression of ALS.[10]Modest survival benefit; potential for liver toxicity.
Minocycline A semi-synthetic tetracycline antibiotic that inhibits microglial activation, thereby exerting anti-inflammatory effects.[10]Investigated in clinical trials for stroke, Parkinson's disease, and other CNS disorders.Broad-spectrum effects can be a double-edged sword; more research is needed to confirm efficacy.[10]

Proposed Neuroprotective Mechanism of this compound

Based on its chemical structure, we can hypothesize a multi-faceted mechanism of action that warrants experimental investigation. The trimethoxyphenyl group is a known feature of compounds with antioxidant and anti-inflammatory properties. This suggests the molecule could modulate intracellular signaling pathways related to cellular stress and inflammation.

A plausible hypothesis is that the compound activates the Nrf2/HO-1 signaling pathway , a primary cellular defense against oxidative stress. In this proposed mechanism, the agent would promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing it to translocate to the nucleus. There, it would bind to the Antioxidant Response Element (ARE) and initiate the transcription of protective genes, including Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant effects. This pathway is a promising therapeutic target in Parkinson's disease research.[12]

G cluster_stress Cellular Stressors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Ischemia, Toxins) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Triggers Candidate 3-Amino-3-(3,4,5-trimethoxyphenyl) propanoic acid Candidate->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene Activates Protective_Proteins Protective Proteins (e.g., HO-1) HO1_Gene->Protective_Proteins Protective_Proteins->Oxidative_Stress Counteracts

Figure 1: Proposed Nrf2/HO-1 activation pathway.

A Rigorous Framework for Experimental Validation

To move from hypothesis to evidence, a structured, multi-stage validation process is essential. This process must be conducted in a randomized and blinded fashion wherever possible to ensure data integrity.[3]

Part A: In Vitro Validation – Assessing Direct Cellular Effects

The initial phase focuses on determining if the compound has a direct protective effect on neuronal cells in a controlled environment.

Figure 2: In Vitro experimental workflow diagram.

This protocol uses the well-established SH-SY5Y human neuroblastoma cell line and 6-hydroxydopamine (6-OHDA) to model oxidative stress-induced cell death, a key feature in Parkinson's disease pathology.[12][13]

  • Cell Culture: Culture SH-SY5Y cells in a standard medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density that allows for approximately 70-80% confluency at the time of the experiment.

  • Pre-treatment: One hour prior to inducing toxicity, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a positive control (e.g., Edaravone).[12] Include a vehicle-only control group.

  • Toxicity Induction: Add a neurotoxic agent, such as 20 µM 6-OHDA, to all wells except the negative control group.[12]

  • Incubation: Incubate the plates for 18-24 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using an AlamarBlue assay. Add 10 µL of AlamarBlue reagent to each well, incubate for 1-4 hours, and measure fluorescence or absorbance according to the manufacturer's instructions.[12]

    • Apoptosis: Use Hoechst 33342 staining to visualize nuclear condensation, a hallmark of apoptosis.[12] Alternatively, quantify caspase-3/7 activity using a commercially available luminescent or fluorescent assay.

    • Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

The following table presents a potential outcome, comparing the novel compound to Edaravone.

Treatment GroupConcentrationCell Viability (% of Control)Caspase-3/7 Activity (Fold Change)
Control (No Toxin) -100 ± 5.21.0 ± 0.1
Vehicle + 6-OHDA -45 ± 4.14.5 ± 0.6
Edaravone + 6-OHDA 10 µM78 ± 6.31.8 ± 0.3
Candidate + 6-OHDA 0.1 nM55 ± 4.83.9 ± 0.5
Candidate + 6-OHDA 1.0 nM68 ± 5.52.7 ± 0.4
Candidate + 6-OHDA 10 nM82 ± 5.91.6 ± 0.2
Candidate + 6-OHDA 100 nM85 ± 6.11.4 ± 0.2
Part B: In Vivo Validation – Assessing Efficacy in a Systemic Context

Positive in vitro results must be followed by in vivo studies to assess the agent's efficacy, pharmacokinetics, and safety in a complex biological system. Animal models of neurodegenerative diseases are instrumental for this purpose.[14][15]

Figure 3: In Vivo experimental workflow diagram.

The MCAO model is a widely used and relevant model for preclinical stroke research.[3]

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Randomization and Blinding: Randomly assign animals to treatment groups (e.g., Sham, Vehicle Control, Candidate Compound low/mid/high dose). The surgeon and the personnel assessing outcomes must be blinded to the treatment allocation.[3]

  • Surgical Procedure: Induce focal cerebral ischemia via transient MCAO for 90 minutes, followed by reperfusion. This is typically achieved by advancing a filament into the internal carotid artery to block the origin of the MCA. Sham-operated animals undergo the same surgical procedure without vessel occlusion.

  • Drug Administration: Administer the candidate compound or vehicle intravenously at the time of reperfusion and potentially at subsequent time points (e.g., 24 hours post-MCAO). Dose-response and time-window studies are critical for determining the therapeutic potential.[3]

  • Functional Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system (e.g., a 5-point scale).[16]

  • Histological Analysis: At 48 hours, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total hemisphere volume.

  • Biochemical Analysis: Homogenize brain tissue from the ischemic penumbra to measure levels of oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines (e.g., TNF-α, IL-1β).[1]

Treatment GroupDose (mg/kg)Neurological Score (at 48h)Infarct Volume (% of Hemisphere)
Sham -0.2 ± 0.10.5 ± 0.3
Vehicle + MCAO -3.8 ± 0.435.2 ± 4.5
Candidate + MCAO 103.1 ± 0.526.8 ± 3.9
Candidate + MCAO 302.4 ± 0.318.5 ± 3.1
Candidate + MCAO 1002.2 ± 0.416.9 ± 2.8
* Indicates statistically significant difference from Vehicle + MCAO group.

Conclusion and Future Directions

This guide outlines a foundational, evidence-based approach to validate this compound as a neuroprotective agent. The proposed workflow, from mechanistic hypothesis to in vitro and in vivo validation, provides a self-validating system to generate the robust, reproducible data required for further development.[3] Positive and compelling results from these studies would justify advancing the compound to more complex animal models of chronic neurodegeneration, detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and ultimately, consideration for clinical trials. The path from bench to bedside is arduous, but it begins with the rigorous and logical preclinical assessment detailed herein.

References

  • Stroke Leadership for Acute Stroke Trials (LAST), and the Neurological Emergencies Treatment Trials Network (NETT).
  • Stroke. Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development.
  • InnoSer. In vitro neurology assays. InnoSer.
  • BenchChem. Application Notes and Protocols: In Vitro Neuroprotection Assay Using Eleutheroside C. BenchChem.
  • LaFerla, F. M., & Green, K. N.
  • InVivo Biosystems.
  • WuXi Biology. CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
  • Nugroho, A., & Sunjoyo, A. (2022). Neuroprotective Agents: A Simple Overview. Open Access Macedonian Journal of Medical Sciences.
  • BenchChem.
  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023).
  • Imam, S. Z., & Walker, A. L. (2020). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery.
  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P
  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. (2023). Frontiers in Neurology.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). PDF.
  • Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go
  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Compar
  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (2011). Journal of Neuroscience Methods.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2023). Pharmaceuticals.
  • Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of N
  • Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. (2008). Stroke.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025).
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2023). Molecules.
  • (R-3-Amino-3-(3-methoxyphenyl)propionic acid. Chem-Impex.
  • (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Chem-Impex.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • This compound. Santa Cruz Biotechnology.
  • This compound. SINFOO Chemical Solutions Co., Ltd..
  • Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evalu
  • 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST WebBook.
  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid. Clinivex.
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem.
  • 3-(3,4,5-Trimethoxyphenyl)propionic acid. Santa Cruz Biotechnology.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid. InvivoChem.

Sources

A Comparative Analysis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid and Other GABA Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, a novel GABA analogue, with established analogues such as Gabapentin, Pregabalin, and Baclofen. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structural nuances, potential mechanisms of action, and the experimental frameworks required for a thorough evaluation. While direct comparative experimental data for this compound is not yet prevalent in published literature, this guide will draw upon established structure-activity relationships (SAR) of GABA analogues to provide a scientifically grounded, predictive comparison.

Introduction to GABA and its Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[1] This has led to the development of GABA analogues, synthetic molecules designed to mimic the structure and/or function of GABA with improved pharmacokinetic properties. These analogues have become cornerstone therapies for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1]

The therapeutic efficacy of GABA analogues stems from their interaction with various components of the GABAergic system, including GABA receptors (GABAA and GABAB) and GABA metabolizing enzymes.[2]

Profile of a Novel Analogue: this compound

This compound is a structurally intriguing GABA analogue characterized by a phenyl ring with three methoxy substitutions. This substitution pattern is of particular interest as the trimethoxyphenyl moiety is found in several psychoactive natural products and synthetic compounds, suggesting a potential for significant CNS activity. The presence of the β-amino acid structure is also a key feature, shared with other biologically active compounds.[3][4]

Structural Features and Potential Significance:

  • Phenyl Ring: The presence of a phenyl group at the 3-position introduces lipophilicity, which may enhance blood-brain barrier penetration compared to GABA.

  • Trimethoxy Substitution: The 3,4,5-trimethoxy pattern can influence the molecule's electronic properties and its ability to interact with receptor binding pockets. This specific substitution is known to be present in compounds with diverse biological activities.

  • Propanoic Acid Backbone: The core propanoic acid structure with an amino group at the 3-position (a β-amino acid) is a key pharmacophoric element for interaction with GABAergic targets.

Comparative Analysis: A Predictive Framework

In the absence of direct experimental data for this compound, we can extrapolate its potential pharmacological profile based on the known properties of other GABA analogues.

Structural Comparison with Key GABA Analogues
Compound Core Structure Key Substituents Primary Mechanism of Action (Established Analogues)
GABA Butyric acidAmino group at position 4Agonist at GABAA and GABAB receptors
This compound Propanoic acid3-Amino, 3-(3,4,5-trimethoxyphenyl)Hypothesized: Potential interaction with GABA receptors or other CNS targets.
Gabapentin Cyclohexane acetic acidAmino groupBinds to the α2δ-1 subunit of voltage-gated calcium channels.[5]
Pregabalin Isobutyl-GABA3-isobutylBinds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[5]
Baclofen 4-Chlorophenyl-GABA4-chlorophenylSelective agonist at GABAB receptors.[6]
Predicted Pharmacological Profile

Based on its structure, this compound could potentially interact with:

  • GABAB Receptors: The presence of a phenyl ring, similar to baclofen, suggests a possibility of GABAB receptor agonism. The electronic nature of the trimethoxy substitutions would likely modulate binding affinity and efficacy compared to the chlorophenyl group of baclofen.

  • GABAA Receptors: While less likely to be a direct agonist, the compound could act as a modulator of GABAA receptor function, a property seen with some other GABA analogues.

  • Other CNS Targets: The unique trimethoxyphenyl moiety might confer affinity for other receptors or channels within the CNS, leading to a novel pharmacological profile.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of this compound and compare it to other GABA analogues, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Receptor Binding Assays:

This experiment determines the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

  • Methodology:

    • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

    • Radioligand Binding: Use a radiolabeled ligand specific for the receptor of interest (e.g., [³H]muscimol for GABAA, [³H]CGP54626 for GABAB).

    • Competition Assay: Incubate the membranes with the radioligand and varying concentrations of the test compound (this compound) and known comparators (GABA, baclofen).

    • Quantification: Measure the amount of bound radioactivity to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

2. Electrophysiology Assays:

This technique measures the functional effect of a compound on ion channels, such as those associated with GABA receptors.

  • Objective: To assess the functional activity (agonist, antagonist, or modulator) of this compound at GABAA and GABAB receptors.

  • Methodology (for GABAA receptors using Two-Electrode Voltage Clamp in Xenopus oocytes):

    • Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype.

    • Recording: Clamp the oocyte membrane potential and record the current elicited by the application of GABA.

    • Compound Application: Apply this compound alone to test for agonist activity or in the presence of GABA to test for modulatory effects.

    • Data Analysis: Analyze the changes in current amplitude to determine the compound's effect on receptor function.

In Vivo Models

1. Animal Models of Neuropathic Pain:

  • Objective: To evaluate the analgesic efficacy of this compound in a model of neuropathic pain.

  • Methodology (Chronic Constriction Injury - CCI - Model in Rats):

    • Surgery: Induce a peripheral mononeuropathy by loosely ligating the sciatic nerve.

    • Behavioral Testing: Assess pain behaviors such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test) before and after drug administration.

    • Drug Administration: Administer this compound and comparator drugs (e.g., pregabalin) at various doses.

    • Data Analysis: Compare the reversal of pain behaviors between the different treatment groups.

2. Animal Models of Anxiety:

  • Objective: To assess the anxiolytic potential of this compound.

  • Methodology (Elevated Plus Maze - EPM - in Mice):

    • Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Procedure: Place a mouse in the center of the maze and allow it to explore for a set period.

    • Drug Administration: Administer this compound and a known anxiolytic (e.g., diazepam) prior to the test.

    • Data Analysis: Measure the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Visualizing the Scientific Workflow

Signaling Pathways

GABA_Signaling cluster_GABA_A GABAA Receptor (Ionotropic) cluster_GABA_B GABAB Receptor (Metabotropic) GABA_A GABA-A Receptor Cl_channel Cl- Channel Opening GABA_A->Cl_channel Hyperpolarization Hyperpolarization (Fast Inhibition) Cl_channel->Hyperpolarization GABA_B GABA-B Receptor G_protein G-protein Activation GABA_B->G_protein Adenylyl_cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_cyclase K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel Slow_Inhibition Slow, Prolonged Inhibition K_channel->Slow_Inhibition Ca_channel->Slow_Inhibition GABA GABA GABA->GABA_A Agonist GABA->GABA_B Agonist GABA_Analogue GABA Analogue (e.g., 3-Amino-3-(3,4,5-trimethoxy phenyl)propanoic acid) GABA_Analogue->GABA_A Potential Modulator GABA_Analogue->GABA_B Potential Agonist

Caption: Potential interaction of GABA and its analogues with GABAA and GABAB receptor signaling pathways.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Receptor Binding Assays (GABAA, GABAB) electrophysiology Electrophysiology (Functional Activity) binding_assay->electrophysiology Identifies affinity neuropathic_pain Neuropathic Pain Models (e.g., CCI) electrophysiology->neuropathic_pain Informs in vivo study design anxiety_models Anxiety Models (e.g., EPM) neuropathic_pain->anxiety_models Assesses efficacy data_analysis Comparative Data Analysis (Efficacy, Potency, Side Effects) anxiety_models->data_analysis Provides behavioral data compound This compound & Comparators compound->binding_assay

Caption: A streamlined workflow for the comprehensive comparative analysis of GABA analogues.

Conclusion and Future Directions

While the definitive pharmacological profile of this compound awaits empirical validation, its unique chemical structure provides a compelling rationale for further investigation. Based on established structure-activity relationships, it is plausible that this compound will exhibit novel interactions with the GABAergic system, potentially offering a distinct therapeutic profile compared to existing GABA analogues. The experimental protocols outlined in this guide provide a robust framework for elucidating its mechanism of action, efficacy, and safety. Future research should focus on synthesizing this compound and subjecting it to the rigorous in vitro and in vivo testing described herein. Such studies will be instrumental in determining its potential as a next-generation therapeutic for neurological and psychiatric disorders.

References

  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes, regional distribution, and function. Journal of Neurochemistry, 107(5), 1133–1143. [Link]

  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological Reviews, 84(3), 835–867. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy Research, 73(2), 137–150. [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37–43. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). The role of GABAB receptors in the mediation of behavior and mood. British Journal of Pharmacology, 147(Suppl 1), S125–S132. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108–113. [Link]

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107. [Link]

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149–167. [Link]

  • Johnston, G. A. (2013). GABA(A) receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244–263. [Link]

  • Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 62, 19-59. [Link]

  • Jida, M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Amino Acids, 2017, 1-8. [Link]

  • Schousboe, A., Sarup, A., Bak, L. K., Waagepetersen, H. S., & Larsson, O. M. (2004). Role of astrocytic transport processes in the actions of antiepileptic drugs. Advances in Neurology, 94, 215–224. [Link]

  • Brodie, M. J., & Kwan, P. (2012). Staged approach to epilepsy management. New England Journal of Medicine, 367(11), 1042–1050. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Therapeutic Candidates: The Case of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid Against Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities against established standards of care is a critical determinant of their therapeutic potential. This guide provides a comprehensive framework for benchmarking a promising, yet under-characterized molecule, 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, against a current standard of care in an oncological context. While extensive public data on this specific molecule is nascent, its structural motifs, particularly the trimethoxyphenyl group, are present in known bioactive compounds, suggesting potential avenues for investigation.

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and self-validating comparative analysis. We will proceed with a hypothetical scenario where this compound is investigated as a potential anti-cancer agent, benchmarked against Paclitaxel, a widely used chemotherapeutic that stabilizes microtubules.

Section 1: Foundational Understanding and Rationale

The trimethoxyphenyl moiety is a key pharmacophore in several natural and synthetic compounds with potent biological activities, including anti-cancer effects.[1][2] Derivatives of 3,4,5-trimethoxycinnamic acid, for instance, have demonstrated cytotoxic activity against various cancer cell lines.[1] The structural similarity of our compound of interest to these molecules provides a logical starting point for its investigation as a potential oncology therapeutic.

Our benchmarking strategy will be multi-tiered, encompassing:

  • In Vitro Cellular Assays: To determine cytotoxicity, effects on cell cycle, and induction of apoptosis.

  • Mechanism of Action (MoA) Studies: To elucidate the molecular pathways affected by the compound.

  • In Vivo Preclinical Models: To assess efficacy and safety in a living organism.

The choice of Paclitaxel as a comparator is deliberate. Its well-understood mechanism of action—disruption of microtubule dynamics—provides a clear functional benchmark. Many compounds containing the trimethoxyphenyl group are known to interact with tubulin.

Section 2: In Vitro Benchmarking Protocols

The initial phase of comparison involves a suite of in vitro assays to establish a baseline of cellular activity.

Cell Viability and Cytotoxicity Assessment

Objective: To quantify the dose-dependent cytotoxic effects of this compound and Paclitaxel on a panel of cancer cell lines.

Recommended Cell Lines:

  • HeLa (Cervical Cancer): A robust and widely characterized cell line.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive line.

  • A549 (Lung Cancer): A common model for non-small cell lung cancer.

  • HCT116 (Colon Cancer): A model for colorectal carcinoma.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Paclitaxel (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Data Presentation:

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
PaclitaxelExperimental ValueExperimental ValueExperimental ValueExperimental Value
Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Treatment: Treat cells in 6-well plates with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcomes: Paclitaxel is known to cause a G2/M phase arrest. The profile of this compound will be indicative of its potential mechanism.

Workflow Diagram:

G start Seed Cells in 6-well Plates treat Treat with Compound (IC50 concentration, 24h) start->treat harvest Harvest and Fix Cells (70% Ethanol) treat->harvest stain Stain with Propidium Iodide & RNase A harvest->stain analyze Flow Cytometry Analysis stain->analyze data Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->data

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Section 3: Mechanism of Action Elucidation

A critical step is to understand how the novel compound exerts its effects.

Tubulin Polymerization Assay

Objective: To directly assess the effect of this compound on tubulin polymerization in vitro.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add serial dilutions of this compound, Paclitaxel (as a polymerization promoter), and a known tubulin polymerization inhibitor (e.g., colchicine) as controls.

  • Initiation and Monitoring: Initiate polymerization by raising the temperature to 37°C and monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.

Signaling Pathway Visualization:

G cluster_0 Microtubule Dynamics tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization paclitaxel Paclitaxel (Standard of Care) paclitaxel->mt Stabilizes novel_compound This compound novel_compound->tubulin Hypothesized Interaction (Inhibition?)

Caption: Hypothesized interaction with the tubulin polymerization pathway.

Section 4: In Vivo Efficacy and Safety Assessment

The final preclinical step is to evaluate the compound in a living system.

Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of this compound in vivo.

Experimental Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, Paclitaxel, and different doses of this compound. Administer treatments via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at EndpointAverage Body Weight Change (%)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Paclitaxel (Dose)Experimental ValueExperimental ValueExperimental Value
Compound (Low Dose)Experimental ValueExperimental ValueExperimental Value
Compound (High Dose)Experimental ValueExperimental ValueExperimental Value

Section 5: Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking a novel compound, this compound, against a standard of care. The data generated from these studies will provide a comprehensive profile of the compound's activity, potency, and potential mechanism of action. Positive results would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as more detailed toxicology studies.

The strength of this benchmarking framework lies in its logical progression from broad cellular effects to specific molecular interactions and finally to in vivo efficacy. By adhering to these principles of scientific integrity, researchers can confidently and objectively evaluate the therapeutic potential of new chemical entities.

References

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • PubChem. 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. [Link]

  • PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

  • National Institute of Standards and Technology. 3-(3,4,5-Trimethoxyphenyl)propionic acid. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • SINFOO Chemical Solutions Co., Ltd. This compound. [Link]

  • MDPI. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. [Link]

  • Semantic Scholar. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • PubChem. 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid. [Link]

  • PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. [Link]

  • MDPI. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. [Link]

  • InvivoChem. 3-(3,4,5-Trimethoxyphenyl)propanoic acid. [Link]

Sources

Comparative Guide to the Receptor Cross-Reactivity of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel GABA Analogue

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a synthetic compound belonging to the family of γ-aminobutyric acid (GABA) analogues. Its core structure, featuring a propanoic acid backbone with an amino group, is substituted with a 3,4,5-trimethoxyphenyl ring. This structural motif positions it as an analogue of neurologically active compounds like phenibut and baclofen, suggesting a potential interaction with GABAergic systems. However, as a novel chemical entity, its specific receptor binding profile and potential for cross-reactivity with other neuronal targets remain uncharacterized in publicly available literature.

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the receptor cross-reactivity of this compound. We will first establish a hypothesized target profile based on its structural similarity to well-documented analogues. Subsequently, we will present a rigorous, multi-tiered experimental plan designed to empirically determine its binding affinity, functional activity, and broader selectivity. This document serves as both a predictive analysis and a practical guide, detailing the necessary protocols to build a complete pharmacological dossier.

Part 1: Hypothesized Target Profile Based on Structural Analogues

The most logical starting point for investigating a new molecule is to analyze its structure relative to compounds with known pharmacology. The addition of a phenyl ring to the GABA backbone is a key feature that allows molecules like phenibut to cross the blood-brain barrier, a property that this compound likely shares.[1]

Primary Analogues: Phenibut and Baclofen
  • Phenibut (β-Phenyl-γ-aminobutyric acid): This is a close structural analogue, differing by the substitution pattern on the phenyl ring. Phenibut's pharmacology is complex, acting as a full agonist at GABAB receptors.[2][3] Critically, recent research has established that it also binds with high affinity to the α2δ subunit of voltage-dependent calcium channels (VDCCs), classifying it as a gabapentinoid, similar to gabapentin and pregabalin.[2][4] At higher concentrations, it may also exhibit weak agonist activity at GABAA receptors.[2] This dual mechanism of action is a crucial consideration for our test compound.

  • Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid): Baclofen is a potent and highly selective GABAB receptor agonist.[3] Its distinct chemical structure and limited cross-reactivity with other common medications make it an excellent benchmark for GABAB selectivity.[5] The primary structural difference is the para-chloro substitution on the phenyl ring, which significantly increases its affinity for the GABAB receptor compared to phenibut.[4]

Based on these analogues, we can hypothesize that this compound will primarily target GABAB receptors and the α2δ subunit of VDCCs . The trimethoxy substitution on the phenyl ring is the key variable, and its influence on binding affinity and selectivity is the central question to be answered experimentally.

Part 2: A Tiered Experimental Plan for Definitive Cross-Reactivity Profiling

To move from hypothesis to empirical data, a systematic, multi-tiered approach is required. This ensures that primary targets are validated before committing resources to broad, off-target screening.

Tier 1: Target Affinity Determination via Radioligand Binding Assays

The foundational step is to confirm and quantify the binding of the test compound to its hypothesized targets. Competitive radioligand binding assays are the gold standard for accurately determining the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound for a specific receptor.[6][7]

Objective: To determine the Ki of this compound at human GABAB receptors and α2δ-1 VDCC subunits.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (Cells expressing target receptor) Incubate Incubate: Membranes + Radioligand + Test Compound Membrane->Incubate Radioligand Radioligand Stock (e.g., [3H]CGP54626 for GABAB) Radioligand->Incubate Compound Test Compound Dilution Series Compound->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Attain Equilibrium Wash Wash Filters Filter->Wash Count Scintillation Counting (Quantify bound radioactivity) Wash->Count Plot Plot % Inhibition vs. Compound Concentration Count->Plot IC50 Calculate IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Filtration Radioligand Binding Assay [6][8]

  • Membrane Preparation: Homogenize cultured cells or tissues known to express the target receptor (e.g., HEK293 cells transfected with GABAB R1/R2 subunits) in a cold lysis buffer. Pellet the membranes via centrifugation (e.g., 20,000 x g for 10 min at 4°C), wash, and resuspend in a suitable assay buffer.[8] Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]CGP54626 for GABAB or [³H]Gabapentin for α2δ), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[8]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding inhibition against the log concentration of the test compound to generate a competition curve. The concentration at which 50% of the radioligand is displaced (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Tier 2: Functional Activity Assessment using [³⁵S]GTPγS Binding

Demonstrating that a compound binds to a receptor is only half the story. For G-protein coupled receptors (GPCRs) like GABAB, it is crucial to determine if this binding leads to receptor activation (agonism) or inhibition (antagonism). The [³⁵S]GTPγS binding assay is a functional assay that directly measures G-protein activation, a proximal event following agonist binding.[9][10][11]

Objective: To characterize this compound as a potential agonist, antagonist, or inverse agonist at the GABAB receptor.

GTP_gamma_S_Pathway cluster_inactive Inactive State cluster_active Active State Receptor_Inactive GABAB Receptor (Inactive) G_Protein_Inactive Gαβγ-GDP Complex Receptor_Active GABAB Receptor (Active) G_Protein_Active Gα-[35S]GTPγS + Gβγ G_Protein_Inactive->G_Protein_Active Conformation Change GDP GDP G_Protein_Inactive->GDP Dissociates Agonist Agonist (Test Compound) Agonist->Receptor_Active Binds GTP_S [35S]GTPγS GTP_S->G_Protein_Active Binds

Caption: Principle of the [³⁵S]GTPγS functional assay for GPCRs.

Experimental Protocol: [³⁵S]GTPγS Binding Assay [9][12]

  • Membrane Preparation: Prepare membranes from cells expressing the GABAB receptor as described in the Tier 1 protocol.

  • Assay Buffer: Use an assay buffer containing MgCl₂, GDP (to ensure G-proteins are in their inactive state), and a non-hydrolyzable GTP analogue, [³⁵S]GTPγS.

  • Assay Setup: In a 96-well plate, incubate the membranes with increasing concentrations of the test compound. A known agonist (e.g., baclofen) should be run in parallel as a positive control.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate (e.g., 30-60 minutes at room temperature) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.[9]

  • Termination and Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS using rapid vacuum filtration, similar to the binding assay.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound. An increase in signal indicates agonist activity. The potency (EC₅₀) and efficacy (Emax, relative to a full agonist) can be determined from this curve. To test for antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

Tier 3: Broad Selectivity Profiling

After characterizing the interaction with primary targets, it is essential to screen for unintended interactions across a wide range of other receptors, ion channels, and transporters. This broad screening is critical for predicting potential off-target side effects.

Objective: To assess the selectivity of this compound by screening it against a panel of common CNS targets.

Methodology: This is typically performed by specialized contract research organizations (CROs) that maintain large panels of validated receptor binding assays.

  • Panel Selection: Choose a standard safety panel, such as the Eurofins "SafetyScreen44" or a similar offering, which includes a diverse set of GPCRs, ion channels, and transporters relevant to CNS drug action (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, opioid, and histamine receptors).

  • Screening: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Reporting: The results are reported as the percent inhibition of radioligand binding for each target. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any significant hits, full concentration-response curves should be generated to determine the IC₅₀/Ki values, allowing for a quantitative assessment of selectivity.

Part 3: Data Synthesis and Comparative Analysis

The data from all three tiers should be compiled to create a comprehensive pharmacological profile. The results can be effectively summarized and compared against the known profiles of phenibut and baclofen.

Table 1: Comparative Receptor Binding and Functional Activity Profile (Hypothetical Data)

TargetParameterBaclofen (Literature)Phenibut (Literature)This compound (Experimental)
GABAB Receptor Ki (nM)~150~5,000 - 10,000[1][4]To be determined
EC₅₀ (nM, GTPγS)Potent AgonistFull Agonist[1][2]To be determined
Emax (%)100% (by definition)~100%To be determined
α2δ VDCC Subunit Ki (nM)>100,000~100,000To be determined
GABAA Receptor Ki (nM)>100,000>100,000 (active at high doses)[2]To be determined
Broad Receptor Panel Hits (>50% inh. @ 10µM)None expected[5]MinimalTo be determined

Interpretation:

  • Selectivity Ratio: The selectivity of the compound can be quantified by calculating the ratio of Ki values (Ki for off-target / Ki for primary target). A high ratio (>100-fold) indicates good selectivity.

  • Impact of Trimethoxy Group: By comparing the experimentally determined Ki and EC₅₀ values for the test compound with the literature values for phenibut, one can directly assess the impact of the 3,4,5-trimethoxyphenyl substitution. Does it enhance or diminish affinity and/or potency at the primary targets? Does it introduce new off-target interactions?

Conclusion

While the precise receptor cross-reactivity profile of this compound requires empirical validation, its structural design strongly suggests activity at GABAB receptors and potentially α2δ-containing VDCCs. The multi-tiered experimental plan outlined in this guide provides a robust and scientifically validated pathway for its complete pharmacological characterization. By systematically executing radioligand binding assays, functional GTPγS assays, and broad panel screening, researchers can definitively establish its affinity, potency, and selectivity. This data is indispensable for guiding further preclinical and clinical development, enabling a clear understanding of its therapeutic potential and safety profile.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • PsychonautWiki. (2025, November 7). Phenibut. Retrieved from [Link].

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link].

  • Ascendant Detox. (2025, March 30). Will Baclofen Show Up on a Drug Test? +More.
  • Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link].

  • Wikipedia. (n.d.). Phenibut. Retrieved from [Link].

  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link].

  • World Health Organization. (n.d.). Pre-Review Report: PHENIBUT.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. Retrieved from [Link].

  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. Retrieved from [Link].

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Retrieved from [Link].

  • Parravicini, C., et al. (2020). Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis. PLOS One. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Confirming On-Target Effects of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from identifying a hit compound to validating its on-target effects is both critical and complex. An initial screening result is merely the starting point; rigorous, multi-faceted validation is paramount to ensure that the observed cellular phenotype is a direct result of the small molecule engaging its intended target.[1] This guide provides a comprehensive framework for confirming the on-target effects of the novel compound, 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid , using a series of orthogonal, self-validating experimental protocols.

To illustrate this process, we will operate under the working hypothesis that this compound is an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a cornerstone of immune and inflammatory responses, making it a prime target for therapeutic intervention.[2] We will compare its performance against BAY 11-7082 , a well-characterized, albeit complex, inhibitor of the NF-κB pathway.[3][4]

Comparative Overview: Test Compound vs. Benchmark

Before delving into experimental validation, it is crucial to understand the known characteristics of both the test compound and the established benchmark. This initial comparison helps to frame the experimental design and interpret the subsequent results.

FeatureThis compoundBAY 11-7082
Molecular Formula C12H17NO5[5]C10H9NO2S
Molecular Weight 255.27 g/mol [5]207.25 g/mol
Proposed Target NF-κB Signaling PathwayNF-κB Signaling Pathway[3]
Known Mechanism Putative inhibitor (to be confirmed)Inhibits cytokine-induced IκB-α phosphorylation.[6] Also reported to have off-target effects, including inhibition of the NLRP3 inflammasome and protein tyrosine phosphatases.[3][7]
Cellular Permeability To be determinedCell permeable

The Logic of Orthogonal Validation

Relying on a single assay is a precarious strategy in drug development, as it can lead to the pursuit of false positives arising from compound artifacts or off-target effects.[1] Orthogonal assays, which are independent methods that measure the same biological endpoint through different physical principles, provide a much stronger foundation for confirming on-target activity.[1][8] Our validation workflow is designed around this principle, building a compelling case for the on-target effects of this compound by examining key events in the NF-κB signaling cascade from multiple angles.

G cluster_0 Validation Workflow Hit Initial Hit (this compound) Target_Engagement Target Engagement Assays Hit->Target_Engagement Confirm Direct Interaction Downstream_Signaling Downstream Signaling Assays Target_Engagement->Downstream_Signaling Verify Cellular Pathway Modulation Validated_Hit Validated On-Target Effect Target_Engagement->Validated_Hit Functional_Outcome Functional Outcome Assays Downstream_Signaling->Functional_Outcome Measure Biological Consequence Downstream_Signaling->Validated_Hit Functional_Outcome->Validated_Hit

Caption: Orthogonal validation workflow.

The NF-κB Signaling Pathway: A Step-by-Step Dissection

The canonical NF-κB pathway is a well-defined signaling cascade, providing multiple intervention points for inhibitors and, consequently, several measurable readouts for our validation assays.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins.[9] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA response elements and drives the transcription of target genes.[10]

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα Assay1 Assay 1: Western Blot (p-IκBα) IKK->Assay1 pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Assay2 Assay 2: Immunofluorescence (p65) NFkB->Assay2 DNA κB DNA Element mRNA Target Gene mRNA (e.g., IL-6, TNF-α) DNA->mRNA Transcription Assay4 Assay 4: Luciferase Reporter DNA->Assay4 Assay3 Assay 3: qPCR (Target Genes) mRNA->Assay3

Caption: Canonical NF-κB signaling pathway and validation points.

Experimental Guide: A Multi-Assay Approach to Validation

Assay 1: Inhibition of IκBα Phosphorylation (Western Blot)

Scientific Rationale: The phosphorylation of IκBα at serines 32 and 36 is the critical upstream event that triggers its degradation and the subsequent release of NF-κB.[11] By measuring the levels of phosphorylated IκBα (p-IκBα), we can directly assess whether our compound inhibits the IKK complex or an upstream component. A successful inhibitor will prevent the increase in p-IκBα levels typically seen after TNF-α stimulation.[12]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa or HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells for 1-2 hours with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM), BAY 11-7082 (e.g., 5 µM) as a positive control, and a vehicle control (e.g., 0.1% DMSO).

  • Stimulation:

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 10-15 minutes. Include an unstimulated, vehicle-treated control.[12]

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-IκBα (Ser32) (e.g., 1:1000 dilution) overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Crucial Control: Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to observe the stabilization of total IκBα levels, which would otherwise be degraded upon stimulation.[12]

Expected Outcome & Data Interpretation:

TreatmentTNF-α Stimp-IκBα LevelTotal IκBα Level
Vehicle-BaselineHigh
Vehicle+HighLow (Degraded)
BAY 11-7082+LowHigh (Stabilized)
Test Compound + Dose-dependent decrease Dose-dependent increase

A dose-dependent decrease in p-IκBα signal, coupled with a stabilization (or increase) in total IκBα levels in stimulated cells, provides strong evidence that this compound is acting on or upstream of IKK.

Assay 2: Inhibition of p65 Nuclear Translocation (Immunofluorescence)

Scientific Rationale: The functional consequence of IκBα degradation is the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[13] Visualizing this subcellular relocalization via immunofluorescence microscopy provides a robust, single-cell confirmation that the pathway has been inhibited. This assay is orthogonal to the Western blot as it measures a different event (protein movement) rather than a post-translational modification.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed A549 or HeLa cells on sterile glass coverslips in a 24-well plate.

    • Pre-treat with the test compound, BAY 11-7082, and vehicle control as described in Assay 1.

  • Stimulation:

    • Stimulate cells with TNF-α (e.g., 20 ng/mL) for 30 minutes.[14]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., 1:400 dilution) for 1-2 hours at room temperature.[15]

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.[15]

  • Counterstaining and Mounting:

    • Counterstain nuclei with DAPI.[15]

    • Mount coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for p65 across multiple cells for each condition.[15]

Expected Outcome & Data Interpretation:

  • Unstimulated Cells: p65 signal will be predominantly cytoplasmic.

  • TNF-α Stimulated Cells: p65 signal will be concentrated in the nucleus.

  • Inhibitor-Treated Cells: p65 signal will remain predominantly cytoplasmic, even after TNF-α stimulation, in a dose-dependent manner.

Assay 3: Repression of NF-κB Target Gene Expression (qPCR)

Scientific Rationale: The ultimate function of NF-κB is to act as a transcription factor.[16] Therefore, a true inhibitor should block the expression of NF-κB target genes.[17] Quantitative real-time PCR (qPCR) is a highly sensitive method to measure changes in mRNA levels of genes known to be regulated by NF-κB, such as IL-6, TNF-α, and ICAM1.[17] This assay moves further downstream to confirm a functional consequence of pathway inhibition.

Detailed Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells in 6-well plates as previously described, but extend the TNF-α stimulation time to 2-4 hours to allow for robust gene transcription.

    • Lyse cells and extract total RNA using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green master mix, cDNA, and validated primers for target genes (IL-6, TNF-α) and a housekeeping gene (GAPDH, ACTB).

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Expected Outcome & Data Interpretation:

TreatmentTNF-α StimRelative mRNA Expression (e.g., IL-6)
Vehicle-1-fold (Baseline)
Vehicle+>10-fold increase
BAY 11-7082+Near baseline
Test Compound + Dose-dependent reduction

A dose-dependent reduction in the mRNA levels of NF-κB target genes following stimulation provides strong evidence of functional pathway inhibition.

Assay 4: Inhibition of NF-κB Reporter Activity (Luciferase Assay)

Scientific Rationale: Reporter gene assays provide a highly quantitative and high-throughput method for measuring transcription factor activity.[18] In this assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[19] When NF-κB is active, it binds to these elements and drives luciferase expression, which can be measured as a luminescent signal.[20] This provides a direct, quantitative readout of NF-κB's transcriptional activity.

Detailed Protocol:

  • Transfection:

    • Co-transfect HEK293 cells with an NF-κB-driven firefly luciferase reporter vector and a constitutively expressed Renilla luciferase vector (as an internal control for transfection efficiency and cell viability).[18][19]

  • Cell Treatment and Stimulation:

    • After 24 hours, re-plate the cells into a 96-well plate.

    • Pre-treat with a dose-response of the test compound, controls, and vehicle.

    • Stimulate with TNF-α for 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.[18]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized data as a percentage of the stimulated control and calculate the IC50 value for the test compound.

Expected Outcome & Data Interpretation:

A dose-dependent decrease in the normalized luciferase activity will be observed. This allows for the calculation of a precise IC50 value, which quantifies the potency of this compound as an inhibitor of NF-κB transcriptional activity.

Synthesizing the Evidence

References

  • InvivoGen. (n.d.). BAY 11-7082 - NF-κB and NLRP3 Inhibitor. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Strickley, R. G. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases. Retrieved from [Link]

  • Na, Y. R., et al. (n.d.). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. National Center for Biotechnology Information. Retrieved from [Link]

  • Fejes, Z., et al. (n.d.). 4.6.1. Detection of NF-κB p65 Subunit Nuclear Translocation. Bio-protocol. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]

  • Strathdee, D., et al. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal. Retrieved from [Link]

  • PubMed. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). GeneQuery™ Human NF-kB Signaling Pathway qPCR Array Kit. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence analysis of NF-κB p65 nuclear translocation. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of nuclear translocation of NF-κB p65. Retrieved from [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Retrieved from [Link]

  • PubMed Central. (n.d.). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Retrieved from [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescent staining of NF-κB p65 nuclear translocation. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

  • MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • PubMed Central. (n.d.). Fold-Change Detection of NF-κB at Target Genes with Different Transcript Outputs. Retrieved from [Link]

  • Broad Institute. (2006). Unveiling both the effects and the targets of small molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • ResearchGate. (2025). Monitoring NF-κB Transactivation Potential Via Real-Time PCR Quantification of IκB-α Gene Expression. Retrieved from [Link]

  • bioRxiv. (2023). Overexpression of IκBα modulates NF-κB activation of inflammatory target gene expression. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Retrieved from [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

Sources

A Comparative Guide to Assessing Off-Target Liabilities of Novel Chemical Entities: A Case Study with 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges. A primary reason for late-stage attrition is unforeseen toxicity arising from off-target interactions.[1] Identifying these potential liabilities early is not just a regulatory requirement but a critical strategic imperative to de-risk projects, conserve resources, and build a robust safety profile for promising therapeutic candidates.[2][3]

This guide provides a comprehensive, technically-grounded framework for assessing the off-target liabilities of an NCE. We will use the hypothetical compound, "3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid" (referred to as Compound-TMX), as a case study to illustrate a systematic, multi-tiered approach that integrates computational prediction with rigorous experimental validation.

The Imperative of Early and Systematic Profiling

On-target efficacy is only half the story. A molecule's interaction with unintended proteins—receptors, ion channels, transporters, or enzymes—can trigger adverse drug reactions (ADRs).[1][4] A systematic off-target assessment strategy allows for an informed, data-driven progression of drug candidates. It enables a crucial "fail fast, fail cheap" philosophy by flagging problematic compounds before significant investment in advanced preclinical and clinical studies.[3] This process moves safety assessment from subjective guesswork to evidence-based risk analysis.[5]

Our assessment of Compound-TMX will follow a three-phase workflow:

  • Phase 1: In Silico Profiling - Predictive, computational screening to cast a wide net for potential interactions.

  • Phase 2: In Vitro Profiling - Broad panel biochemical assays to validate predictions and uncover unexpected hits.

  • Phase 3: Functional & Cellular Assays - Physiologically relevant testing to confirm activity and assess potential for cellular toxicity.

Phase 1: In Silico Off-Target Prediction

Causality Behind the Choice: Before committing to expensive and time-consuming wet lab experiments, computational (in silico) profiling offers a rapid and cost-effective initial screen.[6][7] These methods leverage vast databases of known drug-target interactions and protein structures to predict the likelihood of a novel compound binding to a wide array of human proteins. By comparing the structure of Compound-TMX to ligands with known off-target activities, we can generate a preliminary "hit list" of potential liabilities to guide our experimental design.

Methodology: We employ a consensus approach, combining multiple predictive algorithms, including machine learning and deep learning models, to enhance accuracy.[4][8] The chemical structure of Compound-TMX is used as an input to screen against databases of pharmacologically relevant targets.

Workflow: In Silico Off-Target Liability Prediction

cluster_input Input cluster_prediction Computational Prediction Engine cluster_output Output compound Compound-TMX Structure (SMILES/SDF) ml_model Machine Learning Models (e.g., Graph Neural Networks) compound->ml_model Input Structure docking Structure-Based Docking (if target structures exist) compound->docking Input Structure similarity Ligand Similarity Search (vs. known liabilities) compound->similarity Input Structure hit_list Prioritized Off-Target Hit List (Ranked by Prediction Score) ml_model->hit_list Generate & Consolidate Predictions docking->hit_list Generate & Consolidate Predictions similarity->hit_list Generate & Consolidate Predictions

Caption: Workflow for computational off-target prediction.

Hypothetical Data Summary: In Silico Hits for Compound-TMX

Predicted Off-TargetTarget ClassPrediction ScoreRationale for Concern
hERG (KCNH2)Ion Channel0.85High risk for cardiac arrhythmia (QT prolongation).[9]
Cyclooxygenase-2 (COX-2)Enzyme0.79Potential for GI and cardiovascular side effects.
Dopamine Receptor D2GPCR0.72Potential for CNS side effects (e.g., extrapyramidal symptoms).
CYP2D6Enzyme0.68Risk of drug-drug interactions.[10]
Aurora Kinase AKinase0.65Potential for anti-proliferative toxicity.

Phase 2: In Vitro Broad Panel Screening

Causality Behind the Choice: In silico predictions are probabilistic and must be confirmed experimentally. Broad in vitro screening provides direct, quantitative evidence of compound interactions.[11][12] This phase serves two purposes: to validate or refute the computational predictions and to perform an unbiased search for other, unpredicted interactions across the most common safety-relevant target families.

Radioligand Receptor Binding Assays

This is the gold standard for quantifying the affinity of a compound for a receptor.[13] We will screen Compound-TMX against a panel of receptors, transporters, and ion channels known to be implicated in adverse drug events. Commercial services like Eurofins Discovery's SAFETYscan® or Reaction Biology's InVEST™ panels offer comprehensive and validated assays for this purpose.[11][14]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: A membrane preparation from cells expressing the target receptor is aliquoted into a 96-well filter plate.[15]

  • Incubation: A fixed concentration of a specific radioligand (a molecule known to bind the target with high affinity) is added to each well, along with varying concentrations of the test compound (Compound-TMX).

  • Competition: Compound-TMX competes with the radioligand for binding to the receptor. The incubation proceeds until equilibrium is reached.

  • Separation: The contents of the plate are rapidly filtered under vacuum. The filter membrane traps the receptor-ligand complexes, while the unbound radioligand passes through.[13]

  • Quantification: Scintillation fluid is added to the filter plate, and the amount of radioactivity trapped on each filter is measured using a scintillation counter.

  • Analysis: The data are used to generate a concentration-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. This is then converted to an inhibition constant (Kᵢ) to represent the binding affinity of Compound-TMX for the target.[16]

Enzyme Inhibition Assays: Kinome and CYP450 Profiling

Kinome Scanning: Protein kinases are a major class of drug targets, and unintended inhibition of kinases can lead to toxicity.[17] Kinome-wide profiling is essential to assess the selectivity of a compound. We utilize a competition binding assay platform, such as KINOMEscan®, which measures the ability of a compound to displace a ligand from the active site of over 450 kinases.[18][19] This provides a quantitative measure of affinity (Kd) and a comprehensive selectivity profile.

Cytochrome P450 (CYP) Inhibition: CYP enzymes are critical for drug metabolism.[20] Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentration of co-administered medications.[21][22] Regulatory agencies require testing against key CYP isoforms (e.g., 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4).[21]

Workflow: In Vitro Screening Cascade

cluster_input Input cluster_screening In Vitro Screening Panels cluster_output Output compound Compound-TMX safety_panel Broad Safety Panel (e.g., SAFETYscan47) Receptor Binding Assays compound->safety_panel kinome_scan Kinome Profiling (e.g., KINOMEscan®) >450 Kinases compound->kinome_scan cyp_panel CYP450 Inhibition Panel (e.g., 1A2, 2D6, 3A4) LC-MS/MS Assay compound->cyp_panel hit_list In Silico Hit List hit_list->safety_panel Guides Panel Selection binding_data Binding Affinities (Ki) % Inhibition @ 10 µM safety_panel->binding_data kinase_data Selectivity Profile (Kd) S-Score kinome_scan->kinase_data cyp_data CYP Inhibition (IC₅₀) cyp_panel->cyp_data

Caption: A typical workflow for in vitro off-target panel screening.

Hypothetical Data Summary: In Vitro Profiling of Compound-TMX vs. Alternative Compound-ALT

Assay TypeTargetCompound-TMXCompound-ALTInterpretation
Binding Assay hERG78% Inh. @ 10 µM5% Inh. @ 10 µMRed Flag: Compound-TMX shows significant hERG binding.
Binding Assay D2 Receptor65% Inh. @ 10 µM8% Inh. @ 10 µMConcern: Potential for CNS off-target effects with TMX.
Kinome Scan Aurora Kinase AKd = 850 nMKd > 10,000 nMConcern: TMX has moderate affinity for a key cell cycle kinase.
CYP Inhibition CYP2D6IC₅₀ = 2.5 µMIC₅₀ = 45 µMRed Flag: High risk of DDIs for Compound-TMX.
CYP Inhibition CYP3A4IC₅₀ > 50 µMIC₅₀ > 50 µMNo significant inhibition observed for either compound.

Phase 3: Functional & Cellular Assays

Causality Behind the Choice: Observing binding or enzyme inhibition in a biochemical assay does not guarantee a physiological effect in a living cell.[23] Functional assays are essential to determine if the interactions identified in Phase 2 translate into a cellular response. This step is critical for assessing true biological risk, particularly for high-stakes liabilities like cardiac ion channel modulation.

The hERG Functional Assay: A Non-Negotiable Safety Check

Inhibition of the hERG potassium ion channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[9][24] For this reason, regulatory agencies mandate a functional hERG assessment for nearly all NCEs.[25][26]

Experimental Protocol: Automated Patch Clamp hERG Assay

This technique directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293).[27]

  • Cell Preparation: hERG-expressing cells are cultured and prepared for the assay.

  • Patching: An automated patch-clamp system (e.g., QPatch or SyncroPatch) establishes a high-resistance "giga-seal" between a micropipette and an individual cell, isolating the cell membrane.[27]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG current. A depolarizing pulse activates the channels, and a subsequent repolarizing step elicits a "tail current," which is the primary measurement for assessing hERG block.[24][28]

  • Compound Application: After establishing a stable baseline current, Compound-TMX is applied at multiple concentrations.

  • Data Acquisition & Analysis: The system records the hERG tail current before and after compound addition. The percentage of current inhibition at each concentration is calculated to determine the IC₅₀ value, a direct measure of the compound's functional potency to block the channel.[28]

Workflow: Cardiac Safety De-risking

cluster_input Input cluster_assay Functional Electrophysiology cluster_output Output & Risk Assessment in_vitro_hit hERG Binding Hit from In Vitro Screen patch_clamp Automated Patch Clamp (e.g., SyncroPatch) in_vitro_hit->patch_clamp Trigger protocol Apply CiPA-recommended Voltage Protocol patch_clamp->protocol compound_app Apply Compound-TMX (Concentration-Response) protocol->compound_app measure Measure hERG Tail Current compound_app->measure ic50 Functional IC₅₀ Value measure->ic50 safety_margin Calculate Safety Margin (IC₅₀ vs. Predicted Human Exposure) ic50->safety_margin decision Decision Point: Proceed, Optimize, or Terminate safety_margin->decision

Caption: Workflow for functional hERG cardiac safety assessment.

Hypothetical Data Summary: Functional Assay Results

Assay TypeTargetCompound-TMX IC₅₀Compound-ALT IC₅₀Interpretation
Patch Clamp hERG Channel1.8 µM> 30 µMHigh Risk: Compound-TMX functionally blocks the hERG channel at a clinically relevant concentration. Compound-ALT is significantly safer.
Calcium Flux D2 Receptor5.2 µM> 30 µMModerate Risk: The D2 receptor binding of TMX translates to functional activity.
Cell Viability A549 Cells8.9 µM> 50 µMModerate Risk: TMX shows cytotoxicity at concentrations linked to Aurora Kinase inhibition.

Comparative Analysis and Decision-Making

The goal of this systematic profiling is to build a comprehensive safety profile to enable data-driven decisions. By comparing the results for Compound-TMX against a backup or alternative compound (Compound-ALT), a clear path emerges.

Liability CategoryCompound-TMXCompound-ALTDecision for Compound-TMX Program
Cardiac Safety High Risk (hERG IC₅₀ = 1.8 µM)Low Risk (hERG IC₅₀ > 30 µM)Terminate or Major Redesign. The hERG liability is a critical safety failure.
Drug Interactions High Risk (CYP2D6 IC₅₀ = 2.5 µM)Low Risk (CYP2D6 IC₅₀ = 45 µM)A significant challenge for clinical development.
CNS Off-Targets Moderate Risk (D2 IC₅₀ = 5.2 µM)Low Risk (D2 IC₅₀ > 30 µM)Potential for undesirable neurological side effects.
Selectivity Poor (Multiple kinase hits)Good (Clean kinome profile)Indicates a higher potential for unforeseen toxicities.

This guide demonstrates that a structured, multi-disciplinary approach to off-target liability assessment is not merely a box-checking exercise but a cornerstone of modern, efficient, and safe drug development.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. [Link]

  • Singh, S., et al. (2023). Computational tools for CRISPR Off-target detection: An overview. Gene. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • BioSci Publisher. Computational Prediction of Off-Target Effects in CRISPR Systems. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]

  • Consensus. What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? [Link]

  • Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • List, M., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

  • Liu, K., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Slideshare. hERG Assay. [Link]

  • Lazzarotto, C.R., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Genetics. [Link]

  • Frederick National Lab for Cancer Research. Receptor Binding Techniques. [Link]

  • Yang, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]

  • Cyprotex. hERG Safety. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Certara. Off-Target Drug Safety: Replacing Educated Guesswork with Evidence-Based Risk Assessment. [Link]

  • Eureka blog. (2023). How Well Do You Understand Off-Target Liability? [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]

  • Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • Pauli, G.F., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]

  • WuXi AppTec. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. [Link]

  • ResearchGate. Predictive in silico Off-Target Profiling in Drug Discovery. [Link]

  • ResearchGate. Are there experimental tests for off target effects in CRISPR? [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid: Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel amino acid analogues is a cornerstone for the discovery of new therapeutic agents. Among these, β-amino acids and their derivatives are of significant interest due to their unique structural properties and biological activities. This guide provides an in-depth technical overview of the synthesis of a specific β-amino acid, 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, a compound with potential applications stemming from the well-documented bioactivity of the trimethoxyphenyl moiety.

This document moves beyond a simple recitation of procedural steps. As a Senior Application Scientist, my objective is to provide a framework for reproducing published experimental results with a critical eye, understanding the underlying chemical principles, and comparing the chosen synthetic route with viable alternatives. We will delve into the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Introduction to this compound and its Significance

The 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, notably present in compounds like the potent anticancer agent combretastatin A-4. This functional group is known to interact with various biological targets, including tubulin. The incorporation of this moiety into a β-amino acid framework opens avenues for creating novel peptidomimetics and other small molecules with potentially enhanced metabolic stability and unique conformational properties compared to their α-amino acid counterparts.

Reproducing the synthesis of such molecules is a fundamental task in drug discovery, allowing for further derivatization, biological screening, and structure-activity relationship (SAR) studies. This guide will focus on a common and adaptable method for the synthesis of 3-amino-3-arylpropanoic acids: the one-pot reaction of an aromatic aldehyde, malonic acid, and a nitrogen source.

Comparative Analysis of Synthetic Strategies

While several methods exist for the synthesis of β-amino acids, the one-pot three-component reaction stands out for its efficiency and convergence.[1] Let's compare this approach to other common strategies:

Synthetic StrategyAdvantagesDisadvantagesKey Mechanistic Insight
One-Pot Three-Component Reaction High atom economy, operational simplicity, readily available starting materials.Can sometimes result in side products like cinnamic acids, requiring careful optimization.The reaction proceeds through a complex mechanism involving either a Knoevenagel condensation followed by a Michael addition of ammonia, or the formation of an imine followed by reaction with malonic acid.[1]
Arndt-Eistert Homologation Well-established method for converting α-amino acids to β-amino acids with retention of stereochemistry.Involves the use of hazardous reagents like diazomethane and silver salts.A key step is the Wolff rearrangement of an α-diazoketone to form a ketene, which is then trapped by a nucleophile.
Rhodanine-Based Synthesis Versatile method for creating a variety of substituted β-amino acids.Multi-step process that can be lower in overall yield.Involves the Knoevenagel condensation of an aldehyde with rhodanine, followed by hydrolysis and reduction to yield the β-amino acid.

For the synthesis of this compound, the one-pot method offers a direct and efficient route from commercially available 3,4,5-trimethoxybenzaldehyde.

Visualizing the Synthetic Pathway

To better understand the one-pot synthesis, the following diagram illustrates the key transformations.

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A 3,4,5-Trimethoxybenzaldehyde D Reflux in Ethanol A->D B Malonic Acid B->D C Ammonium Acetate C->D E This compound D->E

Sources

A Researcher's Guide to the Efficacy Evaluation of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid: A Comparative Meta-Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the meta-analysis of efficacy data for the novel compound, 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. Given the limited direct efficacy data on this specific molecule, we present a comparative analysis with established GABA-B receptor modulators. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the potential therapeutic efficacy of this compound.

Introduction: Unveiling the Potential of a Novel GABA Analog

This compound is a derivative of 3-aminopropanoic acid, sharing a core structural motif with known ligands of the γ-aminobutyric acid (GABA) type B receptor. The GABA-B receptor, a G-protein coupled receptor, is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system.[1] Its activation is a therapeutic strategy for conditions such as muscle spasticity, anxiety, and addiction.[1][2]

The prototypical GABA-B agonist, Baclofen, is used clinically for spasticity but its therapeutic application is often limited by side effects like sedation and muscle relaxation.[2] This has spurred the development of alternative modulators, such as Positive Allosteric Modulators (PAMs), which may offer a more favorable side-effect profile by enhancing the effect of endogenous GABA rather than causing widespread receptor activation.[2][3][4]

This guide outlines a series of experimental protocols to characterize the efficacy of this compound, comparing it against the full agonist, Baclofen, and a representative GABA-B PAM.

Comparative Compounds: Establishing a Performance Baseline

To ascertain the therapeutic potential of this compound, its efficacy profile must be benchmarked against well-characterized compounds.

CompoundMechanism of ActionKey Therapeutic IndicationsCommon Side Effects
Baclofen Full GABA-B Receptor AgonistSpasticity, Alcohol Use DisorderSedation, Muscle Weakness, Dizziness
GS39783 (or similar PAMs) GABA-B Positive Allosteric ModulatorInvestigational for Anxiety, AddictionGenerally better tolerated than full agonists in preclinical models[2]
This compound Hypothesized GABA-B Receptor ModulatorTo be determinedTo be determined

Experimental Workflow for Efficacy Comparison

The following experimental workflow provides a logical progression from in vitro characterization to in vivo efficacy assessment.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models A Radioligand Binding Assays B Functional Assays (cAMP, GTPγS, GIRK) A->B Determine Affinity & Potency C Blood-Brain Barrier Penetration Study B->C Confirm Functional Activity D Rotarod Test (Motor Coordination) C->D Assess CNS Availability E Elevated Plus Maze (Anxiety) D->E F Conditioned Place Preference (Addiction) E->F

Caption: Experimental workflow for characterizing a novel GABA-B receptor modulator.

Detailed Experimental Protocols

In Vitro Characterization: Receptor Affinity and Functional Activity

Objective: To determine if this compound binds to and activates the GABA-B receptor, and to compare its potency and efficacy to Baclofen.

Protocol 1: Radioligand Binding Assay

  • Preparation: Utilize cell membranes from a stable cell line expressing human GABA-B receptors.

  • Assay: Perform competitive binding assays using a known high-affinity GABA-B antagonist radioligand (e.g., [³H]CGP54626).

  • Incubation: Incubate the membranes with the radioligand and increasing concentrations of the test compounds (this compound, Baclofen).

  • Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.

  • Causality: This assay directly measures the physical interaction between the compound and the receptor, providing a fundamental measure of its affinity. A higher affinity (lower Ki) suggests a stronger interaction.

Protocol 2: cAMP Accumulation Assay

  • Rationale: GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

  • Cell Culture: Use a suitable cell line (e.g., CHO cells) stably expressing the human GABA-B receptor.

  • Stimulation: Pre-treat cells with forskolin to stimulate cAMP production.

  • Treatment: Add increasing concentrations of the test compounds.

  • Measurement: Quantify cAMP levels using a commercially available ELISA kit.

  • Analysis: Calculate the EC50 (potency) and Emax (maximum efficacy) for each compound. Compare the Emax of the test compound to that of Baclofen to classify it as a full or partial agonist.

In Vivo Efficacy Models

Objective: To assess the therapeutic potential of this compound in established animal models and compare its effects to Baclofen.

Protocol 3: Rotarod Test for Motor Coordination and Sedation

  • Rationale: This test is crucial for identifying potential motor-impairing or sedative side effects, which are common with GABA-B agonists like Baclofen.[2]

  • Apparatus: An automated rotarod apparatus for mice or rats.

  • Procedure:

    • Train the animals to stay on the rotating rod.

    • Administer the test compound, Baclofen, or vehicle.

    • At set time points, place the animals on the accelerating rotarod and record the latency to fall.

  • Interpretation: A significant decrease in latency to fall compared to the vehicle group indicates motor impairment or sedation. This allows for the determination of a therapeutic window by comparing doses that cause motor impairment to doses that show efficacy in other models.

Protocol 4: Elevated Plus Maze for Anxiolytic Activity

  • Rationale: The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents. GABA-B receptor modulation has been shown to affect anxiety.[2]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound, a positive control (e.g., diazepam or Baclofen), or vehicle.

    • Place the animal in the center of the maze and allow it to explore for a set period.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Data Synthesis and Interpretation

The collected data should be tabulated for a clear comparison of the key efficacy and liability parameters.

Table 1: Comparative Efficacy and Liability Profile

ParameterThis compoundBaclofenGS39783 (PAM)
GABA-B Binding Affinity (Ki) To be determined~1 µMDoes not bind to agonist site
cAMP Functional Potency (EC50) To be determined~5 µMPotentiates GABA's effect
Maximal Efficacy (Emax) To be determined100% (by definition)Potentiates GABA's effect
Rotarod (TD50 - Motor Impairment) To be determined~10 mg/kgHigh (less impairment)
Elevated Plus Maze (MED - Anxiolysis) To be determined~2.5 mg/kg~10 mg/kg
Therapeutic Index (TD50/MED) To be determined~4>10

Mechanistic Insights: Agonist vs. PAM

The functional assays are critical for distinguishing between a direct agonist and a PAM.

G cluster_0 Agonist Action cluster_1 PAM Action A Compound binds to orthosteric site B Induces conformational change A->B C Activates G-protein signaling B->C D Compound binds to allosteric site F Enhanced G-protein signaling D->F E Endogenous GABA binds to orthosteric site E->F

Caption: Differentiating agonist vs. PAM mechanisms of action.

A direct agonist like Baclofen will show activity on its own in functional assays. In contrast, a PAM will have little to no intrinsic activity but will potentiate the effect of GABA. To test this, functional assays should be run with and without the presence of a low concentration of GABA. A leftward shift in the GABA concentration-response curve in the presence of this compound would indicate PAM activity.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound. By employing these standardized in vitro and in vivo assays and comparing the results to the established profiles of Baclofen and GABA-B PAMs, researchers can effectively determine its mechanism of action, therapeutic potential, and liability profile. The initial findings from these studies will be crucial in guiding further preclinical development and exploring its potential as a novel therapeutic agent for neurological and psychiatric disorders.

References

  • Cryan, J. F., & Kaupmann, K. (2005). Don't be anxious, there's a GABA B receptor for you. Trends in Pharmacological Sciences, 26(1), 36-43. [Link]

  • Pin, J. P., & Prézeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195–201. [Link]

  • Koek, W., et al. (2011). Discriminative stimulus effects of the GABAB receptor-positive modulator rac-BHFF: comparison with GABAB receptor agonists and drugs of abuse. Journal of Pharmacology and Experimental Therapeutics, 337(2), 498-506. [Link]

  • PubChem. (n.d.). 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. Retrieved from [Link]

  • Bettler, B., et al. (2004). GABA B receptors: from genes to behavior. Current opinion in neurobiology, 14(4), 470-477. [Link]

  • de Almeida, et al. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Revista Brasileira de Farmacognosia, 20(5), 747-752. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Safety Principles

While 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid may not be explicitly classified as a hazardous substance under GHS, it is imperative to treat it and all laboratory chemicals with a high degree of caution. The fundamental principle of chemical safety is to minimize exposure and prevent environmental release. Structurally, this compound is an amino acid derivative of propanoic acid. Propionic acid itself can cause skin and eye irritation.[1][2][3] Therefore, a conservative approach to handling and disposal is warranted.

The causality behind this cautious approach is rooted in risk mitigation. In the absence of comprehensive toxicological data for a specific research chemical, best practices dictate handling it as potentially hazardous. This ensures the protection of personnel and the environment.

Safety Guideline Information (Based on Structurally Similar Compounds) Rationale & Source Analogy
GHS Hazard Statements Not officially classified. However, related compounds can be irritants. Assume potential for skin (H315), eye (H319), and respiratory (H335) irritation.[1]Prudent practice in the absence of specific data. Based on propanoic acid derivatives.[1][2][3]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[4]Standard precautions for handling laboratory chemicals to minimize exposure and ensure proper disposal.
Required Personal Protective Equipment (PPE) ANSI-approved safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.Protects skin and eyes from accidental splashes or contact with the solid compound.[4][5]
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Consult a physician if you feel unwell.[1]Standard first aid protocols for exposure to non-corrosive laboratory chemicals.

Comprehensive Disposal Workflow

Proper disposal is a multi-step process that begins with waste segregation at the point of generation. This ensures that different waste streams do not react with one another and can be managed safely and efficiently by your institution's EHS department. Never dispose of this chemical or its solutions down the sanitary sewer unless explicitly permitted by your EHS office for fully neutralized, non-hazardous materials.[4][6]

Decision-Making Workflow for Disposal

The following diagram outlines the critical decision points for segregating and disposing of waste generated from work with this compound.

G Disposal Workflow for this compound Waste cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containment & Labeling cluster_3 Final Disposition start Identify Waste Type solid_waste Solid Waste (Unused chemical, contaminated gloves, weigh boats, wipes) start->solid_waste Solid liquid_waste Aqueous/Solvent Waste (Solutions, rinsate) start->liquid_waste Liquid glass_waste Contaminated Glassware (Non-disposable) start->glass_waste Glassware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container (Segregate Halogenated/Non-Halogenated) liquid_waste->liquid_container decon Decontaminate glass_waste->decon ehs_pickup Store in Satellite Accumulation Area (SAA) for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup decon->liquid_container Collect Rinsate wash Standard Glassware Washing decon->wash After Decontamination

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety. The compound 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, a substituted aminopropanoic acid, represents a novel building block in pharmaceutical synthesis. Due to its unique structure, comprehensive toxicological data is not yet widely available. This guide, therefore, adopts a precautionary principle, providing a robust framework for personal protective equipment (PPE) based on an analysis of its chemical structure, data from analogous compounds, and established best practices for handling powdered pharmaceutical intermediates.

The causality behind the stringent protocols outlined below is rooted in the potential for respiratory, dermal, and ocular exposure to a fine chemical powder of unknown long-term toxicity. Our objective is to create a self-validating system of protection that minimizes risk at every stage of handling.

Hazard Assessment and Risk Mitigation

Given the absence of specific toxicological data for this compound, we must infer potential hazards from its constituent parts: the aminopropanoic acid backbone and the trimethoxyphenyl moiety. While some forms of beta-alanine (3-aminopropanoic acid) are considered non-hazardous, substituted versions can carry different risk profiles[1][2][3][4]. Therefore, treating this compound with a high degree of caution is paramount.

Core Principles of Protection:

  • Containment at the Source: The primary method for protection should always be engineering controls that minimize the release of the powdered substance into the workspace.

  • Layered Personal Protection: PPE should be considered the final line of defense, used in conjunction with, not as a replacement for, engineering controls.

  • Decontamination and Disposal: A clear plan for decontaminating reusable PPE and disposing of single-use items is essential to prevent cross-contamination and environmental release.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing Chemical safety goggles and a face shieldDouble-gloving with nitrile glovesDisposable lab coat over a primary lab coatN95 or higher-rated respirator
Dissolution and Solution Handling Chemical safety gogglesNitrile glovesChemical-resistant lab coatNot typically required if performed in a fume hood
Reaction Setup and Monitoring Chemical safety gogglesNitrile glovesChemical-resistant lab coatNot typically required if performed in a fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesDisposable chemical-resistant suit or apronP100 respirator
Step-by-Step PPE Protocol for Weighing and Dispensing

The most significant risk of exposure to powdered chemicals occurs during weighing and dispensing. The following protocol is designed to mitigate this risk.

  • Preparation:

    • Ensure the weighing area is clean and free of clutter.

    • Perform the operation within a certified chemical fume hood or a powder containment hood.

    • Have all necessary equipment (spatulas, weigh boats, containers) readily available.

  • Donning PPE:

    • Primary Layer: Don a clean lab coat and closed-toe shoes.

    • Respiratory Protection: Fit-test and don an N95 or higher-rated respirator.

    • Eye and Face Protection: Wear snug-fitting chemical safety goggles, followed by a full-face shield.

    • Secondary Body Protection: Wear a disposable lab coat over your primary lab coat.

    • Hand Protection: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the disposable lab coat. Don a second pair of nitrile gloves over the first.

  • Handling the Compound:

    • Carefully open the container of this compound.

    • Use a dedicated spatula to transfer the powder to the weigh boat.

    • Avoid creating dust by using slow, deliberate movements.

    • Once the desired amount is weighed, securely close the primary container.

  • Doffing PPE:

    • Outer Gloves: With the outer pair of gloves still on, wipe down the exterior of the primary container and any equipment used. Dispose of the outer gloves in a designated hazardous waste container.

    • Disposable Lab Coat: Remove the disposable lab coat, turning it inside out as you do, and place it in the hazardous waste container.

    • Face Shield and Goggles: Remove the face shield and goggles and place them in a designated area for decontamination.

    • Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste container.

    • Respirator: Remove the respirator and store or dispose of it according to your institution's policy.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.

For spills, evacuate the area and prevent re-entry. Wearing the appropriate spill-response PPE, cover the spill with an inert absorbent material and sweep it into a designated hazardous waste container.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.

Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical flow of operations when handling this compound, with key safety decision points highlighted.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocols prep_area Prepare Weighing Area (Fume Hood/Containment) gather_equip Gather Equipment prep_area->gather_equip don_ppe Don Full PPE (Double Gloves, Respirator, Face Shield) gather_equip->don_ppe weigh Weigh Compound (Slow, Deliberate Movements) don_ppe->weigh Proceed with Caution dissolve Dissolution in Fume Hood weigh->dissolve decon Decontaminate Workspace dissolve->decon After Use doff_ppe Doff PPE in Sequence decon->doff_ppe dispose Dispose of Waste (Hazardous Waste Stream) doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash spill Spill Occurs evacuate Evacuate Area spill->evacuate exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid notify Notify EHS evacuate->notify first_aid->notify

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive framework for the safe handling of this compound. As new toxicological data becomes available, these recommendations should be reviewed and updated. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available. By integrating these practices into your daily laboratory operations, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-β-HAla-OH. Retrieved from [Link]

  • Sciencelab.com. (2005, October 9). Material Safety Data Sheet: Beta-Alanine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). beta-alanine 3-aminopropanoic acid. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: beta-alanine. Retrieved from [Link]

  • NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.